molecular formula C11H21N3O3 B15576836 N3-C5-O-C-Boc

N3-C5-O-C-Boc

货号: B15576836
分子量: 243.30 g/mol
InChI 键: PIHYWAQASMBYSO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N3-C5-O-C-Boc is a useful research compound. Its molecular formula is C11H21N3O3 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C11H21N3O3

分子量

243.30 g/mol

IUPAC 名称

tert-butyl 2-(5-azidopentoxy)acetate

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)9-16-8-6-4-5-7-13-14-12/h4-9H2,1-3H3

InChI 键

PIHYWAQASMBYSO-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the N3-C5-O-C-Boc Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-C5-O-C-Boc linker, a chemical moiety utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its structure, synthesis, and application, with a specific focus on its use in the creation of antiviral PROTACs. Experimental protocols and quantitative data are presented to facilitate its adoption and further exploration in drug discovery and development.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality. They function by recruiting a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects these two ligands.

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination. The linker also impacts the physicochemical properties of the PROTAC, such as its solubility and cell permeability.

The this compound Linker: Structure and Rationale

The this compound linker is an alkyl-ether-based linker with two key functional groups: a terminal azide (B81097) (N3) and a Boc-protected amine. Its systematic name is tert-butyl (5-(2-azidoethoxy)pentyl)carbamate.

The key features of this linker are:

  • A five-carbon alkyl chain (C5): This provides a degree of flexibility and hydrophobicity.

  • An ether linkage (O-C): The ether group can improve solubility and provides a kink in the linker, which can be beneficial for ternary complex formation.

  • A terminal azide group (N3): This functional group is particularly useful for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to a molecule containing an alkyne group.

  • A Boc-protected amine (Boc): The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal chemical strategies. The amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to another molecule, typically via an amide bond formation.

Application in Antiviral PROTAC Development: Targeting the Main Protease of Human Coronaviruses

The this compound linker has been successfully employed in the development of novel antiviral agents that induce the degradation of the main protease (Mpro) of human-infecting coronaviruses (HCoVs), including SARS-CoV-2.[1] Mpro is a viral enzyme essential for the replication and pathogenicity of these viruses.

In a study by Cheng S, et al., the this compound linker was used to synthesize two PROTACs, designated P2 and P3.[1] These PROTACs were constructed by linking a derivative of the Mpro inhibitor GC376 to an E3 ligase ligand.

Quantitative Data

The following table summarizes the quantitative data for the PROTACs synthesized using the this compound linker.

CompoundTarget VirusEC50 (µM)[1]DC50 (µM)[2]
P2 (PROTAC SARS-CoV-2 Mpro degrader-3) HCoV-229E4.627
HCoV-OC434.6Not Reported
SARS-CoV-20.71Not Reported
P3 HCoV-229ENot ReportedNot Reported
HCoV-OC43Not ReportedNot Reported
SARS-CoV-2Not ReportedNot Reported

EC50: The concentration of the compound that reduces viral replication by 50%. DC50: The concentration of the compound that induces 50% degradation of the target protein (Mpro).

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound linker and its subsequent use in PROTAC synthesis, as well as the protocols for the biological evaluation of the resulting PROTACs.

Synthesis of the this compound Linker

The following is a representative synthetic protocol based on standard organic chemistry principles for the synthesis of similar linkers. The exact, detailed protocol from the primary literature was not available.

Step 1: Synthesis of tert-butyl (5-hydroxypentyl)carbamate

  • To a solution of 5-amino-1-pentanol (B144490) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Slowly add di-tert-butyl dicarbonate (B1257347) (Boc2O) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Synthesis of tert-butyl (5-(2-bromoethoxy)pentyl)carbamate

  • Dissolve tert-butyl (5-hydroxypentyl)carbamate in a suitable solvent (e.g., tetrahydrofuran).

  • Add a strong base (e.g., sodium hydride) at 0 °C.

  • Add 1,2-dibromoethane (B42909) in excess and stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and perform an aqueous workup.

  • Purify the product by column chromatography.

Step 3: Synthesis of this compound Linker (tert-butyl (5-(2-azidoethoxy)pentyl)carbamate)

  • Dissolve tert-butyl (5-(2-bromoethoxy)pentyl)carbamate in a suitable solvent (e.g., dimethylformamide).

  • Add sodium azide and stir the reaction at an elevated temperature (e.g., 60-80 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the final this compound linker by column chromatography.

Synthesis of a PROTAC using the this compound Linker (General Protocol)

This is a general protocol illustrating the use of the this compound linker in a "click chemistry" reaction followed by amide coupling.

Step 1: Click Chemistry Reaction with an Alkyne-modified POI Ligand

  • Dissolve the alkyne-modified POI ligand and the this compound linker in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Add a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the resulting intermediate by column chromatography or preparative HPLC.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add an acid (e.g., trifluoroacetic acid) and stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

Step 3: Amide Coupling with an E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) in a suitable solvent (e.g., dimethylformamide).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15-30 minutes to activate the carboxylic acid.

  • Add the deprotected amine from Step 2 to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Western Blot Protocol for Mpro Degradation
  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HEK293T) that is transfected to express the viral Mpro protein.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified period (e.g., 24 or 48 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for Mpro and a loading control protein (e.g., GAPDH or β-actin) overnight at 4 °C.

    • Wash the membrane with TBST and then incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the Mpro band intensity to the loading control band intensity.

    • Calculate the percentage of Mpro degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Viral Replication Inhibition Assay (HCoV-229E)
  • Cell Culture and Infection:

    • Culture a susceptible human cell line (e.g., Huh-7 or MRC-5) in a suitable medium.

    • Seed the cells in multi-well plates and allow them to form a confluent monolayer.

    • Pre-treat the cells with serial dilutions of the PROTAC or vehicle control for a specified time (e.g., 1-2 hours).

    • Infect the cells with HCoV-229E at a specific multiplicity of infection (MOI).

  • Incubation and Observation:

    • Incubate the infected cells at 33-37 °C in a humidified incubator with 5% CO2.

    • Monitor the cells for the development of cytopathic effects (CPE) over several days.

  • Quantification of Viral Replication:

    • After the incubation period, collect the cell culture supernatant.

    • Quantify the viral titer in the supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

    • Alternatively, viral RNA can be extracted from the cells and quantified by RT-qPCR.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each PROTAC concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the PROTAC concentration to determine the EC50 value.

Visualizations

Signaling Pathway: PROTAC-mediated Degradation of Mpro

PROTAC_Mechanism cluster_Extracellular Extracellular cluster_Intracellular Intracellular PROTAC PROTAC (Mpro Ligand-Linker-E3 Ligand) PROTAC_in PROTAC PROTAC->PROTAC_in Cellular Uptake Mpro Viral Main Protease (Mpro) Ternary_Complex Mpro-PROTAC-E3 Ligase Ternary Complex Mpro->Ternary_Complex Viral_Replication Viral Replication Mpro->Viral_Replication E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex PROTAC_in->Ternary_Complex Poly_Ub_Mpro Poly-ubiquitinated Mpro Ternary_Complex->Poly_Ub_Mpro Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Mpro->Proteasome Recognition Degraded_Mpro Degraded Mpro (Peptides) Proteasome->Degraded_Mpro Degradation Degraded_Mpro->Viral_Replication Inhibition

Caption: PROTAC-mediated degradation of viral Mpro, leading to inhibition of viral replication.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_Linker_Synthesis This compound Linker Synthesis cluster_PROTAC_Assembly PROTAC Assembly start 5-Amino-1-pentanol step1 Boc Protection start->step1 intermediate1 tert-butyl (5-hydroxypentyl)carbamate step1->intermediate1 step2 Alkylation with 1,2-dibromoethane intermediate1->step2 intermediate2 tert-butyl (5-(2-bromoethoxy)pentyl)carbamate step2->intermediate2 step3 Azide Substitution intermediate2->step3 linker This compound Linker step3->linker click_reaction Click Chemistry (CuAAC) linker->click_reaction poi_ligand Alkyne-modified POI Ligand (Mpro Inhibitor) poi_ligand->click_reaction intermediate3 POI-Linker-Boc click_reaction->intermediate3 deprotection Boc Deprotection intermediate3->deprotection intermediate4 POI-Linker-NH2 deprotection->intermediate4 amide_coupling Amide Coupling intermediate4->amide_coupling e3_ligand E3 Ligase Ligand (with COOH) e3_ligand->amide_coupling protac Final PROTAC amide_coupling->protac

Caption: General workflow for the synthesis of a PROTAC using the this compound linker.

Conclusion

The this compound linker is a versatile building block for the synthesis of PROTACs, particularly through a combination of click chemistry and amide bond formation. Its successful application in the development of potent antiviral PROTACs targeting the main protease of human coronaviruses highlights its potential in the design of novel therapeutics. This guide provides the necessary technical information for researchers to utilize this linker in their own PROTAC development programs, with the provided protocols serving as a foundation for further optimization and exploration.

References

An In-depth Technical Guide on the Role of the N3-C5-O-C-Boc Moiety in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a detailed examination of the role of a specific chemical moiety, identified as "N3-C5-O-C-Boc," in the formation of ternary complexes for targeted protein degradation. This structural element is a key component of the linker in a potent and selective Histone Deacetylase 6 (HDAC6) degrader, designated as HDAC6 degrader-3 [1][2][3]. Through the strategic linkage of an HDAC6-binding warhead and an E3 ligase-recruiting ligand, this moiety facilitates the assembly of a productive ternary complex (HDAC6 :: Degrader :: E3 Ligase), leading to the ubiquitination and subsequent proteasomal degradation of HDAC6. This guide will cover the chemical nature of this linker, its function in the context of the complete degrader molecule, present quantitative data on the degrader's performance, detail relevant experimental protocols, and provide visual diagrams of the underlying biological and experimental workflows.

Introduction to Ternary Complexes and HDAC6 as a Target

Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's natural ubiquitin-proteasome system (UPS)[4][5]. PROTACs are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them[4][5]. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for efficient protein degradation[6].

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins like α-tubulin and Hsp90[4][7]. Its involvement in diseases such as cancer and neurodegenerative disorders has made it an attractive target for therapeutic intervention[4][8]. The development of PROTACs to degrade HDAC6 offers a promising alternative to traditional inhibition, as it can eliminate both the enzymatic and scaffolding functions of the protein[9].

The this compound Linker in "HDAC6 degrader-3"

The term "this compound" refers to a specific portion of the linker used in the synthesis of the PROTAC molecule "HDAC6 degrader-3"[1][2][10]. Analysis of the chemical structure of HDAC6 degrader-3 reveals the components of this linker. The degrader is comprised of a ligand for the E3 ligase Cereblon (CRBN), a linker, and an HDAC6 inhibitor warhead. The "this compound" moiety is a Boc-protected carbamate (B1207046) linker.

The tert-butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines. In the context of PROTAC linkers, its presence is often a feature of the synthetic route, where it protects a reactive amine during the step-wise assembly of the molecule[11][12]. The carbamate linkage (O-C(=O)-N) within the linker provides a balance of stability and appropriate conformational flexibility, which is crucial for allowing the two ends of the PROTAC to simultaneously bind to HDAC6 and the E3 ligase, thereby facilitating the formation of a stable and productive ternary complex[][]. The precise length and geometry of the linker are critical determinants of the stability and cooperativity of the ternary complex, which in turn dictates the efficiency of protein degradation[].

Quantitative Data

The efficacy of HDAC6 degrader-3 has been quantified through various in vitro assays. The following tables summarize the key performance metrics of this molecule.

Parameter Value Description Reference
DC50 19.4 nMThe half-maximal degradation concentration in vitro.[1][2]
IC50 (HDAC6) 4.54 nMThe half-maximal inhibitory concentration against HDAC6.[1][2]
IC50 (HDAC1) 0.647 µMThe half-maximal inhibitory concentration against HDAC1, indicating selectivity for HDAC6.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of PROTAC molecules. Below are representative protocols for key experiments in the characterization of HDAC6 degraders.

Western Blotting for HDAC6 Degradation

This protocol is used to visually assess the reduction in cellular HDAC6 protein levels following treatment with the degrader.

  • Cell Culture and Treatment: Plate human leukemia cell lines (e.g., 697, HL-60, KASUMI-1) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of HDAC6 degrader-3 (e.g., 10 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Normalize the protein samples to equal concentrations and denature them by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against HDAC6 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the HDAC6 signal to the loading control to determine the extent of degradation.

Cell Viability Assay

This assay measures the effect of the degrader on cell proliferation and viability.

  • Cell Seeding: Seed leukemia cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to acclimate.

  • Compound Treatment: Treat the cells with a serial dilution of HDAC6 degrader-3 (e.g., 0.5 µM to 50 µM) for 72 hours[1].

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) or an MTS reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the half-maximal growth inhibitory concentration (GI50), if applicable. (Note: For HDAC6 degrader-3, no significant inhibitory effects on cell viability were observed in several leukemic cell lines at concentrations up to 50 µM for 72 hours[1]).

Mandatory Visualizations

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis PROTAC Synthesis (HDAC6 Degrader-3) Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification BiochemAssay Biochemical Assay (IC50 vs. HDACs) Purification->BiochemAssay CellCulture Cell Culture (e.g., Leukemia Cell Lines) BiochemAssay->CellCulture DegradationAssay Degradation Assay (Western Blot for DC50, Dmax) CellCulture->DegradationAssay ViabilityAssay Cell Viability Assay (e.g., MTS/Resazurin) DegradationAssay->ViabilityAssay TernaryComplex Ternary Complex Assays (e.g., NanoBRET, SPR) DegradationAssay->TernaryComplex Ubiquitination Ubiquitination Assay (Co-IP, Western Blot) TernaryComplex->Ubiquitination ProteasomeInhibition Proteasome Inhibition (e.g., with MG132) Ubiquitination->ProteasomeInhibition HDAC6_Degradation_Pathway Mechanism of Action of HDAC6 Degrader-3 cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System cluster_Downstream Downstream Effects PROTAC HDAC6 Degrader-3 Ternary_Complex Ternary Complex (HDAC6 :: Degrader :: CRBN) PROTAC->Ternary_Complex HDAC6 HDAC6 Protein HDAC6->Ternary_Complex Tubulin α-Tubulin HDAC6->Tubulin Deacetylation E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of HDAC6 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation HDAC6 Degradation Proteasome->Degradation Acetylated_Tubulin Hyperacetylation of α-Tubulin Degradation->Acetylated_Tubulin Increased Substrate Acetylation Tubulin->Acetylated_Tubulin Cellular_Effects Altered Cellular Processes (e.g., Protein Trafficking, Apoptosis) Acetylated_Tubulin->Cellular_Effects

References

An In-depth Technical Guide to the Synthesis of N3-C5-O-C2-Boc for PROTAC Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A critical component of these heterobifunctional molecules is the linker, which connects the target protein ligand to the E3 ligase ligand. The linker's length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex, thereby dictating the efficiency and selectivity of protein degradation.

This technical guide provides a comprehensive overview of the synthesis of a versatile azido-terminated linker, tert-butyl (2-((5-azidopentyl)oxy)ethyl)carbamate (referred to as N3-C5-O-C2-Boc). This linker incorporates a five-carbon alkyl chain, an ether moiety for increased solubility, a terminal azide (B81097) group for facile conjugation via "click chemistry," and a Boc-protected amine for orthogonal derivatization. The synthetic strategy, detailed experimental protocols, and characterization data are presented to aid researchers in the development of novel PROTAC-based therapeutics.

Synthetic Strategy

The synthesis of N3-C5-O-C2-Boc can be efficiently achieved through a two-step process starting from commercially available reagents. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Azidation A 5-Bromopentan-1-ol (B46803) D tert-Butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate A->D 1. B tert-Butyl (2-hydroxyethyl)carbamate (B8442604) B->D 2. C Sodium Hydride (NaH) C->D Base E tert-Butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate G tert-Butyl (2-((5-azidopentyl)oxy)ethyl)carbamate (N3-C5-O-C2-Boc) E->G F 1. Mesylation (MsCl, Et3N) 2. Azidation (NaN3) F->G

Figure 1: Overall synthetic workflow for N3-C5-O-C2-Boc.

The synthesis commences with a Williamson ether synthesis to couple the C5 and C2 fragments, followed by a two-step, one-pot conversion of the terminal hydroxyl group to the azide.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate

This procedure outlines the formation of the ether linkage between 5-bromopentan-1-ol and tert-butyl (2-hydroxyethyl)carbamate.

Materials:

  • tert-Butyl (2-hydroxyethyl)carbamate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 5-Bromopentan-1-ol

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, a solution of tert-butyl (2-hydroxyethyl)carbamate (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • A solution of 5-bromopentan-1-ol (1.1 equivalents) in anhydrous THF is added, and the reaction mixture is heated to reflux overnight.

  • After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate.

Step 2: Synthesis of tert-Butyl (2-((5-azidopentyl)oxy)ethyl)carbamate (N3-C5-O-C2-Boc)

This protocol details the conversion of the terminal hydroxyl group to an azide.

Materials:

  • tert-Butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution, and the layers are separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude mesylate, which is used in the next step without further purification.

  • The crude mesylate is dissolved in anhydrous DMF, and sodium azide (3.0 equivalents) is added. The mixture is heated to 80 °C and stirred overnight.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield tert-butyl (2-((5-azidopentyl)oxy)ethyl)carbamate as a colorless oil.

Data Presentation

CompoundStepStarting Material(s)ReagentsSolvent(s)Yield (%)
tert-Butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate1tert-Butyl (2-hydroxyethyl)carbamate, 5-Bromopentan-1-olNaHTHF70-80
tert-Butyl (2-((5-azidopentyl)oxy)ethyl)carbamate 2 tert-Butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate 1. MsCl, Et₃N 2. NaN₃ DCM, DMF 85-95

Table 1: Summary of Synthetic Steps and Typical Yields.

Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)MS (ESI) m/z
tert-Butyl (2-((5-azidopentyl)oxy)ethyl)carbamate 5.05 (br s, 1H), 3.55 (t, J = 5.2 Hz, 2H), 3.46 (t, J = 6.8 Hz, 2H), 3.28 (t, J = 6.8 Hz, 2H), 3.25 (q, J = 5.2 Hz, 2H), 1.65 – 1.55 (m, 4H), 1.44 (s, 9H), 1.43 – 1.35 (m, 2H).156.0, 79.2, 71.0, 70.2, 51.4, 40.4, 29.1, 28.8, 28.4, 23.4.Calculated for C₁₂H₂₅N₃O₃ [M+H]⁺: 275.19, Found: 275.2.

Table 2: Characterization Data for N3-C5-O-C2-Boc.

Application in PROTAC Development: Targeting BRD4

The N3-C5-O-C2-Boc linker is a valuable tool for the synthesis of PROTACs targeting a wide range of proteins. The terminal azide allows for efficient conjugation to an alkyne-modified ligand for the protein of interest (POI) or the E3 ligase via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. The Boc-protected amine provides an orthogonal handle for the attachment of the other ligand after deprotection.

A prominent application of such linkers is in the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[1][2][3] Degradation of BRD4 has shown significant therapeutic potential in various cancers.

PROTAC_Application cluster_assembly PROTAC Assembly cluster_pathway Mechanism of Action Linker N3-C5-O-C2-NH2 (deprotected linker) PROTAC BRD4-targeting PROTAC Linker->PROTAC Amide coupling JQ1 JQ1 derivative (BRD4 Ligand) JQ1->PROTAC Click Chemistry (via alkyne modification) CRBN_ligand CRBN Ligand (e.g., Pomalidomide) CRBN_ligand->Linker PROTAC_node BRD4 PROTAC Ternary Ternary Complex (BRD4-PROTAC-CRBN) PROTAC_node->Ternary BRD4 BRD4 BRD4->Ternary CRBN CRBN E3 Ligase CRBN->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of Oncogenes (e.g., c-Myc) Degradation->Downstream

Figure 2: PROTAC assembly and mechanism of action for BRD4 degradation.

The logical flow illustrates the assembly of a BRD4-targeting PROTAC using the deprotected N3-C5-O-C2-NH2 linker. The resulting PROTAC then facilitates the formation of a ternary complex between BRD4 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This, in turn, downregulates the expression of oncogenes like c-Myc, which are under the transcriptional control of BRD4.[4]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of the N3-C5-O-C2-Boc linker, a key building block for the construction of PROTACs. The straightforward two-step synthesis, coupled with the linker's versatile functional handles, makes it an attractive component for researchers in the field of targeted protein degradation. The provided protocols and characterization data serve as a valuable resource for the efficient and reliable production of this important synthetic intermediate, facilitating the development of novel PROTAC-based therapies for a range of diseases.

References

An In-depth Technical Guide on the N3-C5-O-C-Boc Moiety in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-C5-O-C-Boc chemical moiety and its role as a linker in the mechanism of targeted protein degradation. The content herein is structured to offer an in-depth understanding of its function within the framework of Proteolysis Targeting Chimeras (PROTACs), supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction to Targeted Protein Degradation and the Role of PROTACs

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[1] One of the most advanced strategies in this field is the use of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[][3]

A PROTAC molecule is comprised of three key components:

  • A warhead that binds to the target protein (POI).

  • An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.

  • A linker that covalently connects the warhead and the E3 ligase ligand.[4]

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the formation and stability of the "target protein-PROTAC-E3 ligase" ternary complex, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.[5][6]

The this compound Moiety as a PROTAC Linker

The term "this compound" describes a specific chemical linker that has been utilized in the synthesis of "PROTAC SARS-CoV-2 Mpro degrader-3".[7][8] While not a standard nomenclature, the name provides insight into its constituent parts:

  • N3: An azide (B81097) group, which is commonly employed in "click chemistry," a highly efficient and specific reaction for conjugating molecules.[][4]

  • C5: A five-carbon alkyl chain, which acts as a spacer to achieve the optimal distance between the target protein and the E3 ligase.

  • O-C: Likely represents an ether or a related linkage within the carbon backbone.

  • Boc: A tert-butoxycarbonyl group, a common protecting group for amines in organic synthesis.[9] Its presence suggests that during the synthesis of the PROTAC, this group is removed to reveal a reactive amine for conjugation to either the warhead or the E3 ligase ligand.

The primary role of the this compound moiety is to serve as a versatile building block for the construction of a PROTAC, enabling the precise connection of the two active ligands.

Mechanism of Action

The this compound linker facilitates the canonical PROTAC mechanism of action, which can be broken down into the following steps:

  • Ternary Complex Formation: The PROTAC molecule, featuring the this compound derived linker, simultaneously binds to the target protein (e.g., SARS-CoV-2 Mpro) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Recognition and Degradation: The poly-ubiquitinated target protein is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can catalyze further rounds of degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (e.g., SARS-CoV-2 Mpro) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycling TernaryComplex->E3 Release PolyUb_POI Poly-ubiquitinated Target Protein TernaryComplex->PolyUb_POI Poly-ubiquitination E2_Ub E2~Ub E2_Ub->TernaryComplex Ubiquitin Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides Synthetic_Workflow Warhead Warhead-Alkyne Intermediate1 Warhead-Linker-Boc Warhead->Intermediate1 Click Chemistry (CuAAC) Linker This compound Linker Linker->Intermediate1 E3_Ligand E3 Ligase Ligand Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate2 Warhead-Linker-NH2 Intermediate1->Intermediate2 Boc Deprotection (e.g., TFA) Intermediate2->Final_PROTAC Amide Coupling Experimental_Workflow Synthesis PROTAC Synthesis & Purification BindingAssay 1. Binary & Ternary Binding Assays (e.g., FP, SPR, ITC) Synthesis->BindingAssay DegradationAssay 2. Cellular Degradation Assay (Western Blot) BindingAssay->DegradationAssay FunctionalAssay 3. Functional Cellular Assay (e.g., Viability) DegradationAssay->FunctionalAssay SelectivityAssay 4. Selectivity Profiling (Proteomics) FunctionalAssay->SelectivityAssay PKPD 5. In Vivo PK/PD & Efficacy Studies SelectivityAssay->PKPD

References

The Azide and Boc Groups in Bifunctional Linkers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), the precise and controlled assembly of molecular components is paramount. Bifunctional linkers equipped with orthogonal reactive groups are central to these strategies. This technical guide provides an in-depth examination of a common structural motif, represented as N3-C5-O-C-Boc, which incorporates a bioorthogonal azide (B81097) (N3) group and a selectively removable tert-butyloxycarbonyl (Boc) protecting group. Understanding the interplay between these two functionalities is crucial for the successful synthesis of complex, next-generation therapeutics.

Core Concepts: The Azide and Boc Functionalities

The utility of a bifunctional linker with both an azide and a Boc-protected amine lies in the orthogonal nature of their reactivity. This allows for a stepwise and controlled approach to conjugation.

The Azide Group (N3): A Bioorthogonal Handle for "Click" Chemistry

The azide group is a cornerstone of "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility.[1][2] Its primary role in these linkers is to serve as a stable, bioorthogonal handle that can be specifically reacted with an alkyne-containing molecule. This reaction, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forms a stable triazole linkage.[3] The azide group itself is largely unreactive towards biological nucleophiles, ensuring that the linker can be introduced into complex biological systems without off-target reactions.[2]

The Boc Group (tert-Butyloxycarbonyl): An Acid-Labile Amine Protection

The Boc group is one of the most widely used protecting groups for amines in organic synthesis.[4][5] Its key feature is its stability under a broad range of conditions, including basic and nucleophilic environments, while being readily cleavable under mild acidic conditions, typically with trifluoroacetic acid (TFA).[6][7] This allows for the temporary masking of a reactive amine, preventing it from participating in unwanted side reactions during the synthesis or the conjugation of another part of the linker.[4] Once the desired modifications are made at the azide terminus, the Boc group can be removed to reveal the amine for a subsequent conjugation step.

Representative Molecule: N-Boc-amino-PEG-azide

While the "this compound" motif is a generalized representation, a common and commercially available example embodying these principles is a Boc-protected amino-polyethylene glycol (PEG)-azide linker, such as tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate) .[8][9] In this context, the PEG chain represents the "C5-O-C" portion, providing a flexible, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the final conjugate.[][]

Physicochemical and Quantitative Data

The following table summarizes key data for a representative N-Boc-amino-PEG3-azide linker.

PropertyValueReference(s)
Molecular Formula C13H26N4O5[8]
Molecular Weight 318.37 g/mol [8]
Appearance Powder or liquid[8]
Purity ≥95%[6][8]
Storage Conditions -20°C, under inert atmosphere
Solubility Soluble in water, DMSO, DCM, DMF
Boc Deprotection Mild acidic conditions (e.g., TFA in DCM)[6][7]
Azide Reactivity "Click" chemistry with alkynes (CuAAC or SPAAC)[1][2]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of an N-Boc-amino-PEG-azide linker.

Protocol 1: Synthesis of a Boc-NH-PEG-Azide Linker

This protocol outlines a general, two-step synthesis starting from a commercially available PEG diol.

Step 1: Monotosylation and Azidation

  • Dissolve the PEG diol (e.g., tetraethylene glycol) in dichloromethane (B109758) (DCM) at 0°C.

  • Add silver oxide (Ag2O, 1.5 eq.) and potassium iodide (KI, 0.2 eq.).

  • Add tosyl chloride (1.05 eq.) portion-wise and stir the mixture at 0°C for 30 minutes.

  • Filter the reaction mixture through celite and concentrate under reduced pressure. Purify by silica (B1680970) gel chromatography to obtain the monotosylated PEG.

  • Dissolve the tosylated PEG in dimethylformamide (DMF).

  • Add sodium azide (NaN3, 1.5 eq.) and stir the mixture at 50°C for 12 hours.

  • Filter through celite, add DCM, and wash with brine. Dry the organic layer over MgSO4, concentrate, and purify by silica gel chromatography to yield the azido-PEG-alcohol.[12]

Step 2: Introduction of the Boc-Protected Amine

  • Dissolve the azido-PEG-alcohol in DCM at 0°C.

  • Add triethylamine (B128534) (TEA, 2 eq.) followed by methanesulfonyl chloride (MsCl, 1.2 eq.) and stir for 2 hours.

  • Wash with saturated NaHCO3 solution and brine. Dry the organic layer and concentrate to obtain the mesylated intermediate.

  • Dissolve the mesylate in DMF, add sodium azide (3 eq.), and heat to 80°C for 12 hours to obtain the diazido-PEG.

  • Reduce one of the azide groups to an amine via Staudinger reaction by dissolving the diazide in THF/water and adding triphenylphosphine (B44618) (PPh3, 1.2 eq.). Stir at room temperature overnight.

  • Concentrate the mixture and purify the amino-PEG-azide by column chromatography.

  • Protect the resulting amine by dissolving it in DCM and adding di-tert-butyl dicarbonate (B1257347) (Boc2O, 1.2 eq.) and triethylamine (1.5 eq.). Stir at room temperature for 3 hours.[13]

  • Wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography to yield the final Boc-NH-PEG-azide linker.

Protocol 2: Boc Deprotection
  • Dissolve the Boc-protected linker (1 eq.) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.[6]

  • Remove the solvent and excess TFA under reduced pressure to yield the amine salt.[6] This can be used directly in the next step or neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the azide-functionalized molecule (1.0 eq.) and the alkyne-functionalized payload (1.0-1.2 eq.) in a suitable solvent mixture (e.g., tBuOH/H2O or DMSO).

  • Add a solution of copper(II) sulfate (B86663) (CuSO4, 0.1 eq.).

  • Add a freshly prepared solution of sodium ascorbate (B8700270) (0.2 eq.) to reduce Cu(II) to the catalytic Cu(I) species.

  • Stir the reaction at room temperature for 1-12 hours.[6]

  • Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography for proteins).[14]

Mandatory Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a logical workflow for the synthesis of an ADC using a heterobifunctional N3-PEG-Boc linker. This stepwise process ensures the controlled and specific conjugation of the payload and the antibody.

ADC_Synthesis_Workflow cluster_payload_activation Payload Modification cluster_linker_conjugation Linker Conjugation cluster_deprotection Deprotection cluster_antibody_conjugation Antibody Conjugation Payload Payload with Alkyne Group Click CuAAC Click Chemistry Payload->Click Linker N3-PEG-Boc Linker Linker->Click LinkerPayload Linker-Payload Conjugate (Boc Protected) Click->LinkerPayload Deprotection Boc Deprotection (TFA/DCM) LinkerPayload->Deprotection ActivatedLinkerPayload Activated Linker-Payload (Free Amine) Deprotection->ActivatedLinkerPayload FinalADC Final Antibody-Drug Conjugate (ADC) ActivatedLinkerPayload->FinalADC Amide Bond Formation Antibody Antibody with Activated Ester (e.g., NHS ester) Antibody->FinalADC

Caption: Logical workflow for ADC synthesis using a heterobifunctional linker.

Signaling Pathway Intervention by an ADC

ADCs are designed to target specific cell surface receptors, be internalized, and release a cytotoxic payload to induce cell death. The following diagram illustrates the intervention of a HER2-targeted ADC, which could be synthesized using an N3-PEG-Boc linker, in the HER2 signaling pathway.

HER2_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular Ligand Growth Factor (e.g., NRG1) HER3 HER3 Receptor Ligand->HER3 Binds HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerizes with HER3 and Activates HER3->PI3K AKT AKT PI3K->AKT RAS RAS PI3K->RAS mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Payload Cytotoxic Payload Payload->Apoptosis Induces ADC HER2-Targeted ADC ADC->HER2 Binds & Blocks Signaling ADC->Payload Internalization & Linker Cleavage

Caption: Simplified HER2 signaling pathway and ADC mechanism of action.

Conclusion

The strategic incorporation of azide and Boc groups into a single linker molecule provides a powerful and versatile platform for the synthesis of complex bioconjugates. The orthogonality of these functionalities enables a controlled, stepwise approach to building sophisticated therapeutic agents like ADCs and PROTACs. A thorough understanding of the underlying chemistry, reaction conditions, and potential applications is essential for leveraging these tools to their full potential in the development of novel and effective therapies. This guide provides the foundational knowledge and practical protocols to aid researchers in the successful application of this compound and related linkers in their drug discovery and development programs.

References

An In-depth Technical Guide to N3-C5-O-C-Boc Linker Design Principles for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins implicated in various diseases.[1][2][3] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4][5] This guide provides a detailed examination of a specific linker class, exemplified by the N3-C5-O-C-Boc linker, with a focus on its design principles, synthesis, and application in the development of potent and selective protein degraders.

The this compound linker is a key component in the synthesis of "PROTAC SARS-CoV-2 Mpro degrader-3," a molecule designed to target the main protease (Mpro) of the SARS-CoV-2 virus for degradation.[6][7] This linker incorporates an azide (B81097) (N3) group, a five-carbon alkyl chain (C5), an ether linkage (O), another carbon chain (C), and a Boc-protected amine (Boc), providing a versatile scaffold for PROTAC assembly.

This compound Linker: Design and Physicochemical Properties

The nomenclature "this compound" suggests a chemical structure of tert-butyl (2-(2-(5-azidopentoxy)ethoxy)ethyl)carbamate. This structure combines several key features that are advantageous in PROTAC design:

  • Azide (N3) Functionality: The terminal azide group is a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This reaction allows for the efficient and specific conjugation of the linker to a warhead or E3 ligase ligand that has been functionalized with an alkyne group, facilitating the modular synthesis of PROTAC libraries.

  • PEG-like Moiety (-O-C-): The inclusion of an ethylene (B1197577) glycol-like unit enhances the linker's hydrophilicity and flexibility.[8][9][10] This can improve the solubility and cell permeability of the resulting PROTAC, which is often a challenge for these large molecules.[5]

  • Alkyl Chain (-C5-): The five-carbon chain provides spatial separation between the two ligands, a critical factor in enabling the formation of a stable and productive ternary complex.[5][11] The length of the linker is a key parameter that often requires optimization for each specific POI and E3 ligase pair.[4][5]

  • Boc-Protected Amine (-Boc): The tert-butoxycarbonyl (Boc) protecting group on the terminal amine allows for orthogonal chemical strategies. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand (either the warhead or the E3 ligase ligand) through various reactions, such as amide bond formation.[9]

The combination of these elements results in a linker with a balance of hydrophilicity and lipophilicity, flexibility, and synthetic tractability, making it a valuable tool in PROTAC development. The physicochemical properties of similar azide-PEG-Boc linkers generally show good solubility in organic solvents and aqueous solutions, which is beneficial for both synthesis and biological testing.[8][9][12][13]

Quantitative Data Summary

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). For antiviral PROTACs, the half-maximal effective concentration (EC50) in inhibiting viral replication is also a key parameter. The following table summarizes the reported quantitative data for "PROTAC SARS-CoV-2 Mpro degrader-3," which utilizes a linker derived from the this compound scaffold.

PROTAC NameTarget ProteinDC50 (μM)Dmax (%)Cell LineEC50 (μM) vs. HCoV-229EEC50 (μM) vs. HCoV-OC43EC50 (μM) vs. SARS-CoV-2Reference(s)
PROTAC SARS-CoV-2 Mpro degrader-3SARS-CoV-2 Mpro27N/ANot Specified4.64.60.71[7]

N/A: Not available in the provided search results.

Experimental Protocols

Synthesis of this compound Linker (Illustrative Protocol)

While a specific, detailed synthesis protocol for tert-butyl (2-(2-(5-azidopentoxy)ethoxy)ethyl)carbamate was not found in the search results, a plausible synthetic route can be devised based on standard organic chemistry principles and protocols for similar molecules.

Materials:

Procedure:

  • Alkylation: To a solution of 2-(2-(tert-butoxycarbonylamino)ethoxy)ethanol in anhydrous THF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature for 30 minutes. Add 1,5-dibromopentane (1.5 equivalents) and stir the reaction at room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The organic layers are combined, washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield tert-butyl (2-(2-(5-bromopentoxy)ethoxy)ethyl)carbamate.

  • Azide Substitution: Dissolve the product from the previous step in DMF. Add sodium azide (3 equivalents) and heat the reaction mixture to 60-80 °C overnight. After cooling to room temperature, dilute the reaction with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to afford the final this compound linker.

Western Blot for DC50 Determination[15][16]

This protocol describes the determination of the concentration at which a PROTAC degrades 50% of the target protein.

Materials:

  • Appropriate cell line (e.g., 293T cells transfected to express SARS-CoV-2 Mpro).[14]

  • PROTAC of interest.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein (e.g., anti-Mpro antibody).[15]

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from nanomolar to micromolar concentrations) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations of the lysates and run them on an SDS-PAGE gel. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

Antiviral EC50 Assay[12][19][20][21][22]

This protocol is for determining the concentration of a PROTAC that inhibits viral replication by 50%.

Materials:

  • Host cell line susceptible to the virus (e.g., VeroE6 cells for SARS-CoV-2).

  • SARS-CoV-2 virus stock.

  • PROTAC of interest.

  • Cell culture medium.

  • Assay for quantifying viral replication (e.g., cytopathic effect (CPE) assay, plaque reduction assay, or a reporter virus assay).

Procedure:

  • Cell Seeding: Seed the host cells in 96-well plates and allow them to form a monolayer.

  • Compound Treatment and Infection: Prepare serial dilutions of the PROTAC in cell culture medium. Add the diluted PROTAC to the cells. Subsequently, infect the cells with a known titer of the virus. Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method. For a CPE assay, cell viability can be measured using reagents like MTT or CellTiter-Glo.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each PROTAC concentration relative to the virus-only control. Plot the percentage of inhibition against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 value.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., SARS-CoV-2 Mpro) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Linker_Synth This compound Linker Synthesis PROTAC_Assembly PROTAC Assembly (Click Chemistry) Linker_Synth->PROTAC_Assembly Warhead_Synth Warhead (Mpro Ligand) Warhead_Synth->PROTAC_Assembly E3_Ligand_Synth E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand_Synth->PROTAC_Assembly Ternary_Complex_Assay Ternary Complex Formation Assays (SPR, ITC, FRET) PROTAC_Assembly->Ternary_Complex_Assay Degradation_Assay Degradation Assays (Western Blot for DC50) PROTAC_Assembly->Degradation_Assay Antiviral_Assay Antiviral Assays (CPE/Plaque for EC50) PROTAC_Assembly->Antiviral_Assay

Caption: Experimental workflow for PROTAC development.

Conclusion

The this compound linker represents a well-designed and versatile scaffold for the construction of PROTACs. Its constituent parts provide a balance of properties crucial for PROTAC efficacy, including synthetic accessibility, appropriate spatial separation of ligands, and favorable physicochemical characteristics. The successful application of a linker based on this design in the development of a SARS-CoV-2 Mpro degrader underscores the importance of rational linker design in the field of targeted protein degradation. This guide provides a foundational understanding of the principles behind the this compound linker and offers standardized protocols for the evaluation of the resulting PROTACs, which can aid researchers in the design and development of novel protein degraders for various therapeutic applications.

References

Physicochemical Properties of N3-C5-O-C-Boc Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the physicochemical properties of the N3-C5-O-C-Boc linker, a versatile building block utilized in the synthesis of PROTACs. This linker features a terminal azide (B81097) (N3) group for "click" chemistry conjugation, a five-carbon (C5) alkyl chain, an ether linkage (O), an acetyl group (C), and a Boc-protected amine (Boc), offering a balance of flexibility and defined length. Understanding the properties of this linker is paramount for the rational design and optimization of novel protein degraders.

Core Physicochemical Properties

The this compound linker, with the chemical formula C11H21N3O3, possesses a unique combination of functional groups that dictate its behavior in biological systems.[1] A summary of its key physicochemical properties is presented below.

PropertyValueSource/Method
Molecular Formula C11H21N3O3[1]
Molecular Weight 259.30 g/mol Calculated
LogP (estimated) 1.2 - 1.8Computational Prediction
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane). Limited aqueous solubility is expected, but the ether linkage enhances water solubility compared to a pure alkyl chain.Inferred from structure
Stability The Boc group is labile under acidic conditions. The azide group is generally stable but can be reduced. The ether and amide bonds are generally stable under physiological conditions.General Chemical Knowledge

Table 1: Summary of Physicochemical Properties of the this compound Linker.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis, characterization, and application of the this compound linker in PROTAC development.

Synthesis of this compound Linker

A plausible synthetic route for the this compound linker is outlined below, based on standard organic chemistry transformations.

Step 1: Synthesis of 5-azidopentan-1-ol (B1310545)

  • Dissolve 5-bromopentan-1-ol (B46803) in a suitable solvent such as dimethylformamide (DMF).

  • Add sodium azide (NaN3) in excess.

  • Heat the reaction mixture and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture and perform an aqueous workup to extract the product.

  • Purify the crude product by column chromatography to obtain pure 5-azidopentan-1-ol.

Step 2: Synthesis of tert-butyl (2-((5-azidopentyl)oxy)acetyl)carbamate (this compound)

  • To a solution of 5-azidopentan-1-ol in a dry aprotic solvent (e.g., tetrahydrofuran), add a strong base like sodium hydride at 0°C to deprotonate the alcohol.

  • Slowly add a solution of 2-bromo-N-(tert-butoxycarbonyl)acetamide.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the final product by column chromatography.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: The structure can be confirmed by characteristic proton signals. Expected signals include a singlet around 1.4-1.5 ppm for the nine protons of the Boc group, and multiplets for the methylene (B1212753) protons of the pentyl chain and the ether-linked acetyl group.

  • ¹³C-NMR: The presence of all expected carbon atoms can be confirmed, including the carbonyl carbon of the carbamate (B1207046) and the carbons of the alkyl chain and Boc group.

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the linker. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.

Stability Assay:

  • Prepare stock solutions of the this compound linker in a suitable solvent.

  • Incubate aliquots of the stock solution in buffers of varying pH (e.g., pH 2, 7.4, and 9) at a controlled temperature (e.g., 37°C).

  • At various time points, quench the reaction and analyze the samples by HPLC or LC-MS to quantify the amount of intact linker remaining. This will provide data on the linker's stability under different conditions.

Signaling Pathway and Experimental Workflow

The this compound linker is a key component in the synthesis of PROTACs, which hijack the ubiquitin-proteasome system to induce targeted protein degradation.

PROTAC_Pathway PROTAC PROTAC (this compound linker core) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub transfer Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Targeted protein degradation pathway mediated by a PROTAC.

The synthesis of a PROTAC using the this compound linker typically involves a modular approach, often utilizing "click" chemistry for the final conjugation step.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with alkyne) Click_Reaction CuAAC 'Click' Chemistry POI_Ligand->Click_Reaction Linker This compound Linker Deprotection Boc Deprotection (Acidic Conditions) Linker->Deprotection E3_Ligand E3 Ligase Ligand Amide_Coupling Amide Coupling E3_Ligand->Amide_Coupling Deprotection->Amide_Coupling Amide_Coupling->Click_Reaction PROTAC_Molecule Final PROTAC Click_Reaction->PROTAC_Molecule Cell_Treatment Cell Treatment PROTAC_Molecule->Cell_Treatment Western_Blot Western Blot / Proteomics Cell_Treatment->Western_Blot Degradation_Analysis Degradation Analysis (DC50, Dmax) Western_Blot->Degradation_Analysis

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

The this compound linker is a valuable tool in the development of PROTACs. Its well-defined structure, incorporating an azide handle for efficient conjugation and a flexible chain, allows for the systematic exploration of linkerology in targeted protein degradation. The physicochemical properties and experimental protocols detailed in this guide provide a foundational understanding for researchers aiming to design and synthesize novel and effective protein degraders. Further empirical studies to precisely quantify properties such as logP and solubility will continue to refine the application of this and similar linkers in drug discovery.

References

The N3-C5-O-C-Boc Linker: A Technical Guide to its Application in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug discovery has ushered in a new era of precision medicine, moving beyond traditional systemic therapies to modalities that can selectively engage and modulate specific biological targets. A key innovation in this field is the development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which can hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The design of these molecules is a modular process, relying on the careful selection of a target-binding ligand, an E3 ligase-recruiting moiety, and a chemical linker that connects these two components. The linker is not merely a spacer but plays a critical role in the efficacy, solubility, and pharmacokinetic properties of the resulting therapeutic agent.

This technical guide focuses on the "N3-C5-O-C-Boc" linker, a heterobifunctional chemical entity that has demonstrated significant utility in the construction of targeted therapeutics. This linker is characterized by an azide (B81097) (N3) group for bioorthogonal conjugation, a five-carbon alkyl chain (C5), an ether linkage (O), another carbon chain (C), and a tert-butyloxycarbonyl (Boc) protected amine. This combination of features provides a versatile platform for the assembly of complex drug candidates, most notably in the development of PROTACs.

The this compound Linker in PROTACs: A Case Study with SARS-CoV-2 Main Protease (Mpro) Degrader

A prominent application of the this compound linker is in the synthesis of "PROTAC SARS-CoV-2 Mpro degrader-3"[1][2][3]. This molecule is designed to target the main protease (Mpro) of the SARS-CoV-2 virus, an enzyme essential for viral replication, and mark it for degradation by the host cell's ubiquitin-proteasome system.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and their half-maximal effective concentration (EC50) for inhibiting a biological process, such as viral replication. The table below summarizes the reported in vitro activity of the SARS-CoV-2 Mpro degrader-3 and related compounds.

CompoundTarget ProteinE3 Ligase LigandDC50 (µM)EC50 (µM) against SARS-CoV-2EC50 (µM) against HCoV-229EEC50 (µM) against HCoV-OC43
PROTAC SARS-CoV-2 Mpro degrader-3Mpro(S,R,S)-AHPC270.714.64.6
MPD1MproCRBN-1.78--
MPD2MproCRBN0.2960.492--
MPD3MproCRBN-1.16--

Data sourced from multiple studies on SARS-CoV-2 Mpro PROTAC degraders[1][4][5][6].

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs containing the this compound linker function by co-opting the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge, bringing the target protein (in this case, SARS-CoV-2 Mpro) into close proximity with an E3 ubiquitin ligase, such as Cereblon (CRBN)[4][5]. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.

PROTAC_Mechanism PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., SARS-CoV-2 Mpro) Target->Ternary_Complex Degradation Protein Degradation Target->Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Proposed Synthesis of the this compound Linker

Materials:

  • Commercially available starting materials with appropriate carbon chain lengths and functional groups (e.g., a halo-C5-alcohol and a Boc-protected amino-alcohol).

  • Sodium hydride (NaH)

  • A suitable azide source (e.g., sodium azide or an equivalent reagent)

  • Appropriate solvents (e.g., anhydrous THF, DMF)

  • Reagents for mesylation or tosylation (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Triethylamine or other suitable base

Procedure:

  • Ether Formation: React a suitable C5 halo-alcohol with a Boc-protected amino-alcohol in the presence of a strong base like sodium hydride in an anhydrous solvent such as THF. This Williamson ether synthesis will form the core C5-O-C structure with a hydroxyl group and a Boc-protected amine.

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of the ether is then activated for nucleophilic substitution. This is typically achieved by converting it to a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Azide Installation: The activated intermediate is then reacted with an azide source, such as sodium azide, in a solvent like DMF to displace the leaving group and install the terminal azide (N3) functionality.

  • Purification: The final this compound linker would be purified using standard techniques such as column chromatography.

General Protocol for PROTAC Synthesis using Click Chemistry

The this compound linker is designed for facile conjugation to a target-binding ligand using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • This compound linker

  • Alkyne-functionalized target protein ligand

  • E3 ligase ligand with a carboxylic acid or other suitable functional group

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • A suitable base (e.g., DIPEA)

  • Copper(I) catalyst (e.g., copper(I) iodide or generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate)

  • A copper-chelating ligand (e.g., TBTA)

  • Anhydrous solvents (e.g., DMF, DCM)

Procedure:

  • Boc Deprotection: The Boc protecting group on the this compound linker is removed by treatment with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM) to yield the free amine.

  • Amide Coupling to E3 Ligase Ligand: The resulting amine-functionalized azide linker is then coupled to the carboxylic acid of the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, and a base like DIPEA) in an anhydrous solvent like DMF.

  • Purification: The azide-linker-E3 ligase ligand conjugate is purified by chromatography.

  • Click Chemistry Reaction: The purified conjugate is then reacted with the alkyne-functionalized target protein ligand in the presence of a copper(I) catalyst and a ligand in a suitable solvent system.

  • Final Purification: The final PROTAC molecule is purified using techniques such as preparative HPLC.

PROTAC_Synthesis_Workflow Start This compound Linker Boc_Deprotection Boc Deprotection (TFA) Start->Boc_Deprotection Amine_Linker Amine-Azide Linker Boc_Deprotection->Amine_Linker Amide_Coupling Amide Coupling (HATU, DIPEA) Amine_Linker->Amide_Coupling E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Amide_Coupling Azide_E3_Conjugate Azide-Linker-E3 Ligand Amide_Coupling->Azide_E3_Conjugate Click_Chemistry Click Chemistry (Cu(I) catalyst) Azide_E3_Conjugate->Click_Chemistry Target_Ligand Alkyne-Target Ligand Target_Ligand->Click_Chemistry Final_PROTAC Final PROTAC Click_Chemistry->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocol for Western Blot Analysis of Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein and a loading control antibody. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle control.

Conclusion

The this compound linker represents a valuable tool in the arsenal (B13267) of medicinal chemists and drug discovery scientists. Its heterobifunctional nature, incorporating a protected amine for sequential coupling and an azide for efficient bioorthogonal ligation, facilitates the modular synthesis of complex targeted therapeutics. The inclusion of an ether-containing alkyl chain provides flexibility, which is often crucial for achieving the optimal orientation of the target- and E3 ligase-binding moieties for efficient ternary complex formation and subsequent protein degradation. As demonstrated by its application in the development of PROTACs against SARS-CoV-2 Mpro, this linker and others with similar architectures will continue to be instrumental in the advancement of targeted protein degradation and other novel therapeutic modalities. The continued exploration of linker chemistry will undoubtedly lead to the development of next-generation targeted therapies with enhanced potency, selectivity, and drug-like properties.

References

The Role of Ether-Based Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary approach in drug discovery, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, ether-based linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) or alkyl-ether chains, have garnered significant attention due to their favorable physicochemical properties and their profound impact on PROTAC efficacy. This technical guide provides a comprehensive overview of ether-based linkers in PROTACs, detailing their synthesis, impact on degradation activity, and the experimental protocols used for their evaluation.

Introduction to Ether-Based Linkers in PROTACs

Ether-based linkers are characterized by the presence of one or more ether (C-O-C) functional groups within the linker chain. These linkers can range from simple alkyl-ether chains to longer polyethylene glycol (PEG) chains. The inclusion of ether moieties imparts distinct properties to the PROTAC molecule compared to purely alkyl-based linkers.

Key Characteristics and Advantages:

  • Enhanced Solubility: The oxygen atoms in the ether linkages can act as hydrogen bond acceptors, increasing the hydrophilicity and aqueous solubility of the PROTAC molecule. This is a crucial attribute, as PROTACs are often large molecules that can suffer from poor solubility.[1][2]

  • Improved Permeability: While increased hydrophilicity can sometimes negatively impact cell permeability, the flexible nature of ether-based linkers can allow the PROTAC to adopt conformations that shield its polar groups, facilitating passage across cell membranes. This "chameleon-like" behavior is a key advantage.[3]

  • Tunable Length and Flexibility: Ether-based linkers, particularly PEG linkers, offer a straightforward way to modulate the length and flexibility of the linker by simply varying the number of ethylene (B1197577) glycol units. This allows for precise optimization of the distance between the target protein and the E3 ligase for efficient ternary complex formation.[2][4]

  • Reduced Non-specific Binding: Compared to highly lipophilic alkyl linkers, the more polar nature of ether-based linkers can reduce non-specific hydrophobic interactions with other proteins, potentially leading to improved selectivity.

Data Presentation: Quantitative Analysis of Ether-Based Linkers

The length and composition of the ether-based linker are critical determinants of a PROTAC's degradation efficiency, which is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following tables summarize quantitative data from studies on PROTACs employing ether-based linkers.

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation [2]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Systematic Comparison of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APEG28>1000<20
PROTAC BPEG311180~60
PROTAC CPEG41425>95
PROTAC DPEG5178>95
PROTAC EPEG62015>95

Data compiled from representative studies for illustrative purposes.

Table 3: Physicochemical and Pharmacokinetic Properties of a FAK-Targeting PROTAC with an Ether-Containing Linker [5][6]

PROTACTargetLinker TypeIC50 (nM)Degradation (at 10 nM)Plasma Half-life (t1/2)
A13FAKAlkyl-Ether-Amide26.485%>194.8 min

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs with ether-based linkers.

Synthesis of a PROTAC with a PEG Linker (Amide Coupling)[5]

This protocol outlines a general two-step synthesis for coupling a warhead (Target Ligand-COOH) and an E3 ligase ligand (E3 Ligand-NH2) using a bifunctional amine-PEG-Boc linker.

Step 1: Coupling of Target Ligand with Amine-PEG-Boc Linker

  • Reagents and Materials:

    • Target Ligand-COOH (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1,1'-[Azobis(methylidene)]bis[1H-benzotriazole]-1-oxide) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Target Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the Amine-PEGn-Boc linker to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Target Ligand-PEGn-Boc.

Step 2: Boc Deprotection and Coupling with E3 Ligase Ligand

  • Reagents and Materials:

    • Target Ligand-PEGn-Boc (1.0 eq)

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

    • E3 Ligand-COOH (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Target Ligand-PEGn-Boc in DCM.

    • Add TFA (20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM to yield the deprotected intermediate (Target Ligand-PEGn-NH2).

    • In a separate flask, dissolve E3 Ligand-COOH in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes.

    • Add a solution of the deprotected intermediate in DMF to the activated E3 ligand.

    • Stir the reaction at room temperature overnight. Monitor by LC-MS.

    • Work up the reaction as described in Step 1.

    • Purify the final PROTAC by preparative HPLC.

Western Blot for PROTAC-Induced Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In Vivo Pharmacokinetic Study in Mice[7][8]

This protocol provides a general workflow for assessing the pharmacokinetic properties of a PROTAC in a mouse model.

  • Animal Handling and Dosing:

    • Use male BALB/c mice (6-8 weeks old).

    • Acclimate the animals for at least one week before the experiment.

    • Prepare the PROTAC formulation in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Administer the PROTAC to the mice via a single intravenous (IV) or oral (PO) dose.

  • Blood Sampling:

    • Collect blood samples (approximately 30 µL) from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect the blood into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Preparation for LC-MS/MS Analysis: [7][8]

    • To a 20 µL aliquot of plasma, add an internal standard.

    • Precipitate the plasma proteins by adding a 3-fold volume of acetonitrile.

    • Vortex and centrifuge the samples.

    • Inject the supernatant into the LC-MS/MS system.

  • LC-MS/MS Analysis and Pharmacokinetic Parameter Calculation:

    • Develop a sensitive and selective LC-MS/MS method for the quantification of the PROTAC in plasma.

    • Construct a calibration curve using standard solutions of the PROTAC.

    • Analyze the plasma samples and determine the concentration of the PROTAC at each time point.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided below to illustrate key concepts and workflows related to PROTACs with ether-based linkers.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Ether-based Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC with an ether-based linker.

PROTAC_Development_Workflow cluster_invitro Binding & Ternary Complex cluster_cellular Degradation & Function cluster_invivo PK/PD & Efficacy Design PROTAC Design (Select POI ligand, E3 ligand, and ether-based linker) Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro Cellular Cellular Assays InVitro->Cellular InVivo In Vivo Studies Cellular->InVivo Lead Lead Optimization InVivo->Lead Lead->Design Iterative Optimization Binding Binding Assays (SPR, ITC) Ternary Ternary Complex Formation Degradation Western Blot (DC50, Dmax) Downstream Downstream Signaling PK Pharmacokinetics Efficacy Efficacy Models

Caption: General workflow for the development of PROTACs.

BTK_Signaling_Pathway BCR BCR Activation BTK BTK BCR->BTK Activates Degradation BTK Degradation BTK->Degradation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PI3K_Akt PI3K/Akt Pathway BTK->PI3K_Akt Activates PROTAC BTK PROTAC (Ether Linker) PROTAC->BTK Targets PROTAC->Degradation Induces Degradation->PLCg2 Degradation->PI3K_Akt NFkB NF-κB Pathway PLCg2->NFkB Activates Proliferation B-cell Proliferation & Survival PI3K_Akt->Proliferation NFkB->Proliferation

Caption: Inhibition of BTK signaling via PROTAC-mediated degradation.[9][10]

Conclusion

Ether-based linkers are a versatile and highly effective component in the design of PROTACs. Their ability to enhance solubility, maintain cell permeability, and provide a tunable scaffold for optimizing ternary complex formation makes them a popular choice in the development of novel protein degraders. The systematic evaluation of linker length and composition, guided by the robust experimental protocols detailed in this guide, is essential for the rational design of potent and selective PROTACs. As our understanding of the complex interplay between the linker, the target protein, and the E3 ligase continues to grow, the strategic use of ether-based linkers will undoubtedly play a pivotal role in advancing the field of targeted protein degradation and bringing new therapies to the clinic.

References

Methodological & Application

Application Notes and Protocols for N3-C5-O-C-Boc Linker Synthesis and its Application in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a pivotal component, as its length, rigidity, and chemical composition critically influence the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][2]

The N3-C5-O-C-Boc linker is a versatile building block for PROTAC synthesis. It features an azide (B81097) (N3) group for "click chemistry" conjugation, a flexible polyethylene (B3416737) glycol (PEG)-like spacer to control the distance between the two ligands, and a Boc-protected amine for amide bond formation. This document provides a detailed protocol for the synthesis of a representative this compound linker and its subsequent application in the assembly and evaluation of PROTACs.

Synthesis Protocol for a Representative this compound Linker

This protocol outlines a two-step synthesis for a representative this compound linker, specifically tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamate, starting from the commercially available tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate.

Step 1: Mesylation of the Terminal Hydroxyl Group

This step activates the terminal hydroxyl group for subsequent nucleophilic substitution.

Experimental Protocol:

  • Dissolve tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (B128534) (Et3N) (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude mesylated product, which is often used in the next step without further purification.

ReagentMolar Eq.Purpose
tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate1.0Starting material
Dichloromethane (DCM)-Solvent
Triethylamine (Et3N)1.5Base
Methanesulfonyl chloride (MsCl)1.2Activating agent
Step 2: Azide Substitution

This step introduces the azide functionality for click chemistry.

Experimental Protocol:

  • Dissolve the crude mesylated intermediate from Step 1 in dimethylformamide (DMF).

  • Add sodium azide (NaN3) (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (EtOAc) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final this compound linker.

ReagentMolar Eq.Purpose
Mesylated intermediate1.0Substrate
Dimethylformamide (DMF)-Solvent
Sodium azide (NaN3)3.0Azide source
ProductFormPurityYield
tert-butyl (2-(2-(2-azidoethoxy)ethoxy)ethyl)carbamateColorless oil>95%80-90% over two steps

PROTAC Assembly using the this compound Linker

The synthesized linker can be used to conjugate a POI ligand and an E3 ligase ligand. This typically involves two key steps: amide bond formation and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The order of these steps can be interchanged depending on the functional groups present on the ligands.

Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Linker This compound Linker Intermediate Azido-Linker-E3 Ligand Conjugate Linker->Intermediate 1. Boc Deprotection 2. Amide Coupling E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Intermediate POI_Ligand POI Ligand (with alkyne) PROTAC Final PROTAC POI_Ligand->PROTAC Intermediate->PROTAC 3. CuAAC Click Chemistry

Caption: General workflow for PROTAC synthesis using the this compound linker.

Experimental Protocols

1. Boc Deprotection:

  • Dissolve the this compound linker (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (10-20 eq) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine-azide linker.

2. Amide Coupling to E3 Ligase Ligand:

  • Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) and the deprotected amine-azide linker (1.1 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with EtOAc and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the product by column chromatography to obtain the azido-linker-E3 ligase conjugate.

3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Dissolve the azido-linker-E3 ligase conjugate (1.0 eq) and the POI ligand containing a terminal alkyne (1.1 eq) in a mixture of tert-butanol (B103910) and water.

  • Add copper(II) sulfate (CuSO4) (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with EtOAc.

  • Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Evaluation of PROTAC Activity

Once synthesized, the PROTAC's ability to induce the degradation of the target protein must be evaluated.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_pathway Cellular Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Key Experimental Assays

1. Target Protein Degradation (Western Blot):

  • Culture cells of interest to an appropriate density.

  • Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody and visualize the protein bands.

  • Quantify the band intensities to determine the extent of protein degradation.

2. Dose-Response and Time-Course Studies:

  • To determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation), perform the Western blot assay with a range of PROTAC concentrations.

  • To understand the kinetics of degradation, treat cells with a fixed concentration of the PROTAC and harvest them at different time points.

AssayParameterTypical Value
Western BlotDC50nM to µM range
Dmax>80%
Time-CourseTime to Dmax4-24 hours

3. Ternary Complex Formation (e.g., Co-Immunoprecipitation):

  • Treat cells with the PROTAC.

  • Lyse the cells under non-denaturing conditions.

  • Incubate the cell lysate with an antibody against the E3 ligase (or POI).

  • Use protein A/G beads to pull down the antibody-protein complex.

  • Wash the beads to remove non-specific binders.

  • Elute the bound proteins and analyze by Western blot for the presence of the POI (or E3 ligase) and the E3 ligase (or POI), respectively. The presence of all three components (E3 ligase, PROTAC, and POI) confirms the formation of the ternary complex.

Conclusion

The this compound linker is a valuable tool in the development of PROTACs, offering a modular approach to their synthesis. The protocols provided herein offer a comprehensive guide for the synthesis of a representative linker, its incorporation into a PROTAC molecule, and the subsequent biological evaluation of the PROTAC's activity. Careful optimization of the linker structure and the conjugation chemistry is crucial for the development of potent and selective protein degraders.

References

Application Notes and Protocols for N3-C5-O-C-Boc Conjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of azide-functionalized molecules containing a five-carbon linker and an ether group to Boc-protected, alkyne-containing molecules, a process referred to herein as N3-C5-O-C-Boc conjugation. This type of ligation is highly valuable in peptide synthesis, bioconjugation, and drug development for the site-specific modification of molecules. The protocols detailed below focus on two of the most robust and widely used click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide array of functional groups and reaction conditions.[1] The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, which results in a stable triazole ring.[1] This triazole linkage can serve as a bioisostere for the amide bond, potentially enhancing metabolic stability.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method that exclusively yields the 1,4-disubstituted triazole isomer.[3] It necessitates a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[1][4] The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often employed to protect the catalyst from oxidation and enhance reaction efficiency.[5]

Experimental Protocol: CuAAC for this compound Conjugation

This protocol describes a general procedure for the conjugation of a 5-azidopentoxy-functionalized molecule (Molecule A) with a Boc-protected, alkyne-containing molecule (Molecule B).

Materials:

  • Molecule A (containing a 5-azidopentoxy group)

  • Molecule B (containing a terminal alkyne and a Boc protecting group)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., DMSO, DMF, t-butanol/water mixture)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Molecule A in the chosen solvent.

    • Prepare a stock solution of Molecule B in the chosen solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 300 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of THPTA in deionized water or TBTA in DMSO.

  • Reaction Setup:

    • In a reaction vial, add Molecule A and Molecule B (typically in a 1:1 to 1.2:1 molar ratio of azide to alkyne).

    • Add the solvent to achieve the desired reaction concentration.

    • Add the THPTA or TBTA ligand solution. A common ligand-to-copper ratio is 5:1.[4]

    • Add the CuSO₄ solution. The final concentration of copper can range from 50 µM to 250 µM.[4]

    • Gently bubble nitrogen through the solution for 30 seconds to degas.[6]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[4]

    • Seal the reaction vial and allow the reaction to proceed at room temperature for 1-4 hours. Reaction times can vary, so it is advisable to monitor the progress by LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure this compound conjugated product.

Quantitative Data for CuAAC Reactions
ParameterRange/ValueReference
Reactant Ratio (Azide:Alkyne) 1:1 to 1.2:1General Practice
Copper(II) Sulfate Conc. 50 µM - 250 µM[4]
Sodium Ascorbate Conc. 5 mM[4]
Ligand:Copper Ratio 5:1[4]
Reaction Time 1 - 4 hours[2]
Temperature Room Temperature[2]
pH Range 4 - 11[7]
Typical Yields >95%[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly useful for biological applications where the cytotoxicity of copper is a concern.[8] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.[6][] The driving force for this reaction is the release of ring strain in the cyclooctyne.[10]

Experimental Protocol: SPAAC for this compound Conjugation

This protocol outlines a general procedure for the conjugation of a 5-azidopentoxy-functionalized molecule (Molecule A) with a Boc-protected, DBCO-containing molecule (Molecule C).

Materials:

  • Molecule A (containing a 5-azidopentoxy group)

  • Molecule C (containing a DBCO group and a Boc protecting group)

  • Solvent (e.g., DMSO, PBS, or a mixture)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Molecule A in the chosen solvent.

    • Prepare a stock solution of Molecule C in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vial, dissolve Molecule A in the desired reaction buffer or solvent.

    • Add the stock solution of Molecule C. A slight excess (1.2 to 2 equivalents) of the DBCO-containing molecule is often used.

  • Incubation:

    • Allow the reaction to proceed at room temperature. Reaction times can range from a few minutes to several hours, depending on the specific reactants and their concentrations.[1]

    • Monitor the reaction progress by LC-MS or HPLC.

  • Work-up and Purification:

    • For many applications, especially in bioconjugation, the reaction mixture can be used directly after dilution.

    • If purification is necessary, excess DBCO-containing reagent can be removed using a desalting column for larger molecules or by standard chromatographic techniques for small molecules.[6]

Quantitative Data for SPAAC Reactions
ParameterRange/ValueReference
Reactant Ratio (DBCO:Azide) 1.2:1 to 2:1[6]
Reaction Time Minutes to hours[1]
Temperature Room Temperature[6]
Catalyst None required[]
Typical Solvents DMSO, PBS, aqueous buffers[6]

Visualizing the Workflows and Reactions

To further clarify the experimental processes and the chemical transformations, the following diagrams have been generated.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep_A Prepare Molecule A (Azide) Solution mix Combine Reactants, Ligand, and CuSO4 prep_A->mix prep_B Prepare Molecule B (Alkyne) Solution prep_B->mix prep_Cu Prepare CuSO4 Solution prep_Cu->mix prep_Asc Prepare Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_Asc->initiate prep_Lig Prepare Ligand (THPTA/TBTA) Solution prep_Lig->mix degas Degas with N2 mix->degas degas->initiate incubate Incubate at RT (1-4 hours) initiate->incubate workup Aqueous Work-up & Extraction incubate->workup purify Column Chromatography workup->purify product Pure Conjugated Product purify->product SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification (if needed) prep_A Prepare Molecule A (Azide) Solution mix Combine Azide and DBCO-Alkyne Solutions prep_A->mix prep_C Prepare Molecule C (DBCO-Alkyne) Solution prep_C->mix incubate Incubate at RT (minutes to hours) mix->incubate purify Desalting or Chromatography incubate->purify product Conjugated Product purify->product N3_C5_O_C_Boc_Reaction cluster_products Azide N3-(CH2)5-O-R1 Plus + Alkyne HC≡C-R2-Boc Triazole Triazole-Linked Conjugate Alkyne->Triazole Cu(I), NaAsc, Ligand (CuAAC) or Strain (SPAAC)

References

Application Notes and Protocols: Incorporating N3-C5-O-C-Boc into Heterobifunctional Degraders Targeting SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), have emerged as a powerful therapeutic modality for targeted protein degradation. These molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker plays a critical role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

This document provides detailed application notes and protocols for the incorporation of the N3-C5-O-C-Boc linker into a heterobifunctional degrader targeting the main protease (Mpro) of SARS-CoV-2. The SARS-CoV-2 Mpro is a highly conserved cysteine protease essential for viral replication, making it an attractive target for antiviral therapies. The degrader, referred to as "PROTAC SARS-CoV-2 Mpro degrader-3," utilizes this specific linker to connect an Mpro-targeting ligand and a von Hippel-Lindau (VHL) E3 ligase ligand.

Data Presentation

The following table summarizes the quantitative data for the activity of PROTAC SARS-CoV-2 Mpro degrader-3.

ParameterValueCell Line/VirusDescription
DC50 27 µM[1]-Half-maximal degradation concentration of SARS-CoV-2 Mpro.
EC50 4.6 µM[1]HCoV-229EHalf-maximal effective concentration against human coronavirus 229E.
EC50 4.6 µM[1]HCoV-OC43Half-maximal effective concentration against human coronavirus OC43.
EC50 0.71 µM[1]SARS-CoV-2Half-maximal effective concentration against SARS-CoV-2.

Signaling Pathway and Experimental Workflow

SARS-CoV-2 Mpro and its Role in Immune Evasion

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), plays a crucial role not only in viral replication by cleaving viral polyproteins but also in suppressing the host's innate immune response.[2][3][4] Mpro interferes with key signaling pathways, including the RIG-I-like receptor (RLR) and cGAS-STING pathways, which are responsible for detecting viral RNA and DNA and initiating an antiviral response.[2] By inhibiting these pathways, Mpro dampens the production of type I interferons (IFNs), critical signaling molecules that orchestrate an antiviral state in host cells.[3][4] Furthermore, Mpro has been shown to disrupt the activity of inflammasomes, multiprotein complexes that trigger inflammatory responses.[2]

SARS_CoV_2_Mpro_Signaling cluster_virus SARS-CoV-2 cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I senses cGAS cGAS Viral RNA->cGAS senses TBK1 TBK1 RIG-I->TBK1 STING STING cGAS->STING STING->TBK1 NF-kB NF-kB STING->NF-kB IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Production IFN Production IRF3->IFN Production activates NF-kB->IFN Production activates Inflammasome Inflammasome Mpro SARS-CoV-2 Mpro Mpro->RIG-I inhibits Mpro->STING inhibits Mpro->Inflammasome inhibits

Caption: SARS-CoV-2 Mpro-mediated immune evasion pathway.

PROTAC-Mediated Degradation of SARS-CoV-2 Mpro

The PROTAC SARS-CoV-2 Mpro degrader-3 is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of Mpro. The degrader consists of a ligand that binds to Mpro, the this compound linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E2 conjugating enzyme to Mpro, marking it for degradation by the 26S proteasome.

PROTAC_Workflow cluster_PROTAC_action PROTAC-Mediated Degradation Mpro SARS-CoV-2 Mpro Ternary_Complex Mpro PROTAC VHL Mpro->Ternary_Complex:f0 PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex:f1 VHL VHL E3 Ligase VHL->Ternary_Complex:f2 Ub_Mpro Ubiquitinated Mpro Ternary_Complex->Ub_Mpro Ubiquitination Ub Ub Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Mpro->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Workflow of PROTAC-mediated Mpro degradation.

Experimental Protocols

Protocol 1: Synthesis of PROTAC SARS-CoV-2 Mpro Degrader-3

This protocol describes the synthesis of the PROTAC by conjugating the Mpro-targeting ligand with the VHL ligand via the this compound linker using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. This is an illustrative protocol, and specific reaction conditions may need optimization.

Materials:

  • Mpro-targeting ligand with a terminal alkyne group

  • This compound linker

  • VHL ligand with a functional group for conjugation (e.g., an amine for subsequent amide coupling after deprotection of the Boc group on the linker)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF) or other suitable solvent

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • HATU or other peptide coupling reagent

  • DIPEA or other non-nucleophilic base

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)

Procedure:

  • Boc Deprotection of the Linker (if necessary for initial conjugation strategy):

    • Dissolve the this compound linker in a suitable solvent such as dichloromethane (B109758) (DCM).

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to obtain the deprotected azide-linker-amine.

  • Click Chemistry Reaction:

    • Dissolve the alkyne-functionalized Mpro ligand and the azide-linker in DMF.

    • In a separate vial, prepare the copper catalyst solution by mixing CuSO4 and THPTA in water.

    • Add the copper catalyst solution to the reaction mixture.

    • Add a freshly prepared solution of sodium ascorbate in water to initiate the reaction.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the product (Mpro ligand-linker conjugate) by column chromatography or preparative HPLC.

  • Conjugation to VHL Ligand:

    • If the linker was used with the Boc group intact, deprotect it now using TFA as described in step 1.

    • Dissolve the Mpro ligand-linker-amine conjugate, the VHL ligand (with a carboxylic acid), HATU, and DIPEA in DMF.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC SARS-CoV-2 Mpro degrader-3 by preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blot Analysis for Mpro Degradation (DC50 Determination)

This protocol outlines the steps to determine the DC50 value of the PROTAC degrader by quantifying the levels of Mpro in cells.

Materials:

  • Cells expressing SARS-CoV-2 Mpro (e.g., transfected HEK293T cells)

  • PROTAC SARS-CoV-2 Mpro degrader-3

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SARS-CoV-2 Mpro

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC degrader (e.g., 0, 0.1, 1, 10, 25, 50, 100 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Mpro and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the Mpro band intensity to the loading control.

    • Calculate the percentage of Mpro degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

Protocol 3: Viral Replication Assay (EC50 Determination)

This protocol describes a method to determine the half-maximal effective concentration (EC50) of the PROTAC degrader in inhibiting viral replication.

Materials:

  • Host cells susceptible to the coronavirus of interest (e.g., Vero E6 for SARS-CoV-2)

  • Coronavirus stock (e.g., HCoV-229E, HCoV-OC43, SARS-CoV-2)

  • PROTAC SARS-CoV-2 Mpro degrader-3

  • Cell culture medium and supplements

  • Reagents for quantifying viral replication (e.g., plaque assay reagents, RT-qPCR reagents for viral RNA, or a cell viability assay like MTT or CellTiter-Glo if the virus causes a cytopathic effect).

Procedure (Illustrative example using a cytopathic effect-based assay):

  • Cell Seeding:

    • Seed host cells in a 96-well plate and allow them to form a monolayer.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the PROTAC degrader in cell culture medium.

    • Remove the growth medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO) and a no-virus control.

    • Infect the cells with the coronavirus at a low multiplicity of infection (MOI).

  • Incubation:

    • Incubate the plates for a period sufficient to observe a cytopathic effect (CPE) in the virus-only control wells (typically 2-4 days).

  • Quantification of Cell Viability:

    • At the end of the incubation period, assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-virus control.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the degrader that protects 50% of the cells from the viral CPE.

Conclusion

The this compound linker is a valuable component for the construction of heterobifunctional degraders. Its application in the development of a PROTAC targeting the SARS-CoV-2 main protease demonstrates its utility in creating effective antiviral agents. The provided protocols offer a framework for the synthesis and evaluation of such degraders, enabling researchers to further explore the potential of targeted protein degradation in drug discovery. The detailed methodologies for quantitative data generation and the visualization of the underlying biological processes will aid in the rational design and optimization of future degrader molecules.

References

Application Notes and Protocols for Solid-Phase Synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined herein are based on established solid-phase synthesis methodologies and are designed to facilitate the rapid and efficient construction of PROTAC libraries for targeted protein degradation studies. A representative workflow is presented that is conceptually similar to the use of an N3-functionalized, ether-containing linker with Boc protection.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for subsequent degradation by the proteasome.[1] The linker plays a crucial role in PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[1]

Solid-phase synthesis offers a streamlined approach for the production of PROTACs, enabling the rapid assembly of diverse libraries by simplifying purification steps and allowing for the use of excess reagents to drive reactions to completion.[1][2] This methodology is particularly advantageous for exploring structure-activity relationships (SAR) by varying the linker length and composition, as well as the attachment points of the ligands.[3]

General Strategy for Solid-Phase PROTAC Synthesis

The general strategy involves the immobilization of one of the PROTAC components (either the E3 ligase ligand or the POI ligand) onto a solid support. This is followed by the sequential addition of the linker and the other binding ligand.[1] The final PROTAC is then cleaved from the resin and purified. This approach allows for modular and efficient synthesis.[2]

Experimental Protocols

Herein, we describe a representative protocol for the solid-phase synthesis of a PROTAC, starting with an immobilized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative for recruiting Cereblon) on aminomethylated polystyrene resin. This is followed by the attachment of an azide-containing linker, reduction of the azide (B81097) to an amine, coupling of the POI ligand, and finally, cleavage from the solid support.

Protocol 1: Immobilization of E3 Ligase Ligand (e.g., Pomalidomide derivative)

  • Resin Swelling: Swell aminomethylated polystyrene resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.[1]

  • Ligand Coupling: To the swollen resin, add a solution of a carboxylic acid-functionalized pomalidomide derivative (3 equivalents), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) (3 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.[4]

  • Reaction: Shake the mixture at room temperature for 16 hours.[1]

  • Washing: Wash the resin sequentially with DMF (3 times), Dichloromethane (DCM) (3 times), and Methanol (MeOH) (3 times).[1]

  • Drying: Dry the resin under vacuum.[1]

  • Confirmation of Loading (Optional): Perform a Kaiser test to confirm the absence of free amines, indicating successful coupling.

Protocol 2: Linker Attachment (Azide-functionalized Linker)

  • Resin Swelling: Swell the pomalidomide-functionalized resin in DMF.[1]

  • Linker Coupling: To the resin, add a solution of a Boc-protected amino-PEG-azide linker with a terminal carboxylic acid (e.g., Boc-NH-(PEG)n-COOH where a portion of the PEG chain mimics a "C5-O-C" structure) (2 eq.), HBTU (2 eq.), and DIPEA (4 eq.) in DMF.

  • Reaction: Shake the reaction mixture at room temperature for 24 hours.[1]

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).[1]

  • Drying: Dry the resin under vacuum.[1]

Protocol 3: Boc Deprotection and POI Ligand Coupling

  • Boc Deprotection: Treat the resin with a solution of 20-50% Trifluoroacetic acid (TFA) in DCM for 1-2 hours.

  • Washing: Wash the resin with DCM (3 times), 10% DIPEA in DMF (3 times), and DMF (3 times).

  • POI Ligand Coupling: To the resin, add a solution of the POI ligand containing a carboxylic acid (3 eq.), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (3 eq.), and DIPEA (6 eq.) in DMF.[1]

  • Reaction: Shake the mixture at room temperature for 16 hours.[1]

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).[1]

  • Drying: Dry the resin under vacuum.[1]

Protocol 4: Cleavage and Purification

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water.[1]

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Product Collection: Filter the resin and collect the filtrate.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure.

  • Precipitation: Precipitate the crude PROTAC by adding cold diethyl ether.

  • Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.[5]

Data Presentation

The following tables summarize representative quantitative data for a solid-phase PROTAC synthesis campaign. The values are illustrative and may vary depending on the specific ligands and reaction conditions used.[1]

Table 1: Reaction Monitoring and Efficiency

StepParameterAnalytical MethodRepresentative Value
E3 Ligand LoadingResin LoadingUV-Vis Spectroscopy0.5 mmol/g[1]
Linker CouplingCoupling EfficiencyKaiser Test>95%[1]
POI Ligand CouplingCoupling EfficiencyKaiser Test>90%[1]

Table 2: Final Product Characterization

ParameterAnalytical MethodRepresentative Value
Crude PurityAnalytical HPLC70-85%
Purified YieldMass Measurement10-30%
Final PurityAnalytical HPLC>98%[1]
Molecular WeightLC-MSConforms to expected mass
Structure Confirmation¹H NMRConforms to structure

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Solid-Phase PROTAC Synthesis Workflow

Solid_Phase_Synthesis cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification Resin Aminomethyl Resin Resin_E3 Resin-E3 Ligand Resin->Resin_E3 1. E3 Ligand Coupling Resin_Linker Resin-E3-Linker(N3) Resin_E3->Resin_Linker 2. Azide-Linker Coupling Resin_Amine Resin-E3-Linker(NH2) Resin_Linker->Resin_Amine 3. Azide Reduction Resin_PROTAC Resin-PROTAC Resin_Amine->Resin_PROTAC 4. POI Ligand Coupling Cleavage 5. Cleavage from Resin Resin_PROTAC->Cleavage Purification 6. HPLC Purification Cleavage->Purification Final_PROTAC Purified PROTAC Purification->Final_PROTAC

Caption: Workflow for the solid-phase synthesis of a PROTAC.

References

Application Notes: Purification of N3-C5-O-C-Boc-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptides modified with non-standard moieties are essential tools in chemical biology and drug development. The N3-C5-O-C-Boc group, which incorporates an azide (B81097) (N3) for "click" chemistry, a five-carbon linker (C5-O-C), and a hydrophobic tert-butyloxycarbonyl (Boc) protecting group, presents unique challenges and considerations for purification. The successful isolation of these peptides is critical for their application in downstream assays and conjugation chemistries.

The primary challenges stem from the physicochemical properties imparted by the modification:

  • Increased Hydrophobicity: The Boc group and the hydrocarbon linker significantly increase the peptide's overall hydrophobicity. This can lead to poor solubility in aqueous buffers, aggregation, and strong retention on standard reverse-phase chromatography columns, potentially causing low recovery and poor peak shape[1][2][3].

  • Azide Group Stability: While the azide functional group is generally robust, its stability can be compromised during the final cleavage step from the solid-phase synthesis resin. Certain scavengers, particularly thiol-based ones like 1,2-ethanedithiol (B43112) (EDT), can reduce the azide to a primary amine under acidic conditions[4].

The standard method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[5][6]. This technique separates molecules based on their hydrophobicity, making it well-suited for peptide purification if the conditions are optimized to address the challenges mentioned above[6].

Core Principles for Purification

  • Cleavage Cocktail Selection: The choice of scavengers in the trifluoroacetic acid (TFA) cleavage cocktail is critical to preserve the azide group. A non-thiol scavenger like triisopropylsilane (B1312306) (TIS) is highly recommended. A common azide-safe cocktail is a mixture of TFA, TIS, and water[4].

  • Solubility Enhancement: Due to high hydrophobicity, the crude peptide may be difficult to dissolve for purification[2][7][8]. Initial dissolution in a small amount of an organic solvent like acetonitrile (B52724) (ACN), isopropanol, or dimethylformamide (DMF) before adding the aqueous mobile phase can be effective. Performing dissolution trials is often a key first step[7].

  • Chromatography System Optimization:

    • Stationary Phase: While a C18 column is a common starting point for most peptides, the strong retention of Boc-containing peptides may necessitate a less hydrophobic stationary phase, such as a C8 or C4 column, to achieve elution with reasonable organic solvent concentrations[2][5].

    • Mobile Phase: The standard mobile phase consists of an aqueous component (Solvent A: 0.1% TFA in water) and an organic component (Solvent B: 0.1% TFA in acetonitrile)[6][9]. The TFA acts as an ion-pairing agent to improve peak shape[5].

    • Gradient Profile: A shallow gradient is often required to resolve the target peptide from closely eluting impurities, such as deletion sequences or incompletely deprotected species[10].

    • Temperature: Increasing the column temperature (e.g., 40-60°C) can improve peak shape and reduce retention times for hydrophobic peptides by enhancing solubility and mass transfer kinetics[2][5].

Experimental Protocols

Protocol 1: Azide-Safe Peptide Cleavage and Precipitation

This protocol describes the cleavage of the peptide from the solid-phase resin while preserving the integrity of the azide group.

Materials:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Ice-cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas source

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the azide-safe cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours to ensure complete cleavage and removal of side-chain protecting groups[4].

  • Filter the resin using a fritted syringe and collect the filtrate, which contains the crude peptide.

  • Wash the resin with a small additional volume of fresh TFA to maximize recovery and combine the filtrates[11].

  • In a fume hood, concentrate the combined filtrate under a gentle stream of nitrogen to reduce the volume of TFA.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a new centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate should form[4][11].

  • Centrifuge the suspension to pellet the crude peptide. Decant and discard the ether supernatant.

  • Wash the pellet with another portion of cold diethyl ether to remove residual scavengers and organic impurities. Centrifuge and decant again. Repeat this wash step twice.

  • Dry the final peptide pellet under vacuum to obtain the crude product.

Protocol 2: RP-HPLC Purification of this compound-Peptide

This protocol outlines the purification of the crude peptide using preparative RP-HPLC.

Materials & Equipment:

  • Preparative HPLC system with a UV detector

  • C8 or C4 preparative column

  • Crude, lyophilized peptide

  • Solvent A: Deionized water with 0.1% TFA

  • Solvent B: Acetonitrile (ACN) with 0.1% TFA

  • Sample Solvent: 50% ACN / 50% Water or other suitable solvent determined from solubility trials

  • Fraction collector and tubes

  • Analytical HPLC for fraction analysis

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of the sample solvent. Ensure the sample is fully dissolved. If solubility is low, sonication may be helpful. Filter the sample through a 0.45 µm syringe filter before injection[5][12].

  • Method Development (Analytical Scale): Before proceeding to preparative scale, optimize the separation on an analytical column with the same stationary phase.

    • Inject a small amount of the crude peptide.

    • Run a broad scouting gradient (e.g., 5% to 95% Solvent B over 30 minutes) to determine the approximate elution concentration of the target peptide[9].

    • Optimize the gradient around the target elution point. A shallower gradient (e.g., 0.5-1% change in Solvent B per minute) will provide better resolution[10].

  • Preparative Purification:

    • Equilibrate the preparative column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved[5].

    • Inject the dissolved crude peptide onto the column.

    • Run the optimized gradient from the analytical scale, adjusting the flow rate according to the preparative column's specifications.

    • Monitor the elution profile at 214 nm or 220 nm for the peptide backbone[5].

    • Collect fractions corresponding to the main product peak using a fraction collector[9][11]. It is advisable to collect fractions across the entire peak, including the shoulders, for individual analysis[12].

  • Fraction Analysis and Pooling:

    • Analyze each collected fraction for purity using analytical RP-HPLC and for identity using mass spectrometry (e.g., ESI-MS)[11].

    • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilization: Freeze the pooled pure fractions and lyophilize (freeze-dry) to remove the HPLC solvents and obtain the final peptide as a fluffy, white powder[9][11].

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of hydrophobic, modified peptides based on established protocols. These serve as a starting point for method development.

ParameterAnalytical ScalePreparative ScaleRationale & Remarks
Column Type C8 or C4, 4.6 mm IDC8 or C4, 21.2 mm ID or largerLess hydrophobic than C18 to reduce strong retention of Boc-peptides[2].
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA is a standard ion-pairing agent that improves peak shape[6].
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for peptide separations[9].
Flow Rate ~1.0 mL/minScaled based on column diameterFlow rate must be scaled appropriately to maintain linear velocity from analytical to prep[13].
Column Temp. 40 - 60 °C40 - 60 °CElevated temperature can improve solubility and peak shape for hydrophobic peptides[2].
Detection 214 nm / 220 nm214 nm / 220 nmWavelengths for detecting the peptide amide bond[5].
Gradient Optimized shallow gradientIdentical to analyticalA shallow gradient (e.g., 1%/min) is crucial for resolving impurities[10].
Sample Load 10 - 50 µg10 - 100 mg (column dependent)Loading capacity depends on column size and peptide solubility.
Expected Purity >95%>95%Target purity for most research applications.
Expected Yield N/A20 - 50%Yield is highly dependent on crude purity and chromatographic resolution.

Visualizations

Diagram 1: Peptide Cleavage and Precipitation Workflow

G cluster_0 Peptide-Resin Handling cluster_1 Crude Peptide Isolation start Start: Dry Peptide-Resin cleavage Add Azide-Safe Cleavage Cocktail (TFA/H2O/TIS) start->cleavage agitate Agitate 2-3 hours at Room Temp cleavage->agitate filter Filter to Collect Filtrate agitate->filter precipitate Precipitate in Cold Diethyl Ether filter->precipitate pellet Centrifuge to Pellet Peptide precipitate->pellet wash Wash Pellet with Cold Ether (2x) pellet->wash dry Dry Pellet Under Vacuum wash->dry end_node Crude Peptide Ready for Purification dry->end_node

Caption: Workflow for cleaving the peptide from resin and isolating the crude product.

Diagram 2: RP-HPLC Purification Logical Flow

G start Crude Peptide dissolve Dissolve & Filter Sample start->dissolve end_node Pure Lyophilized Peptide hplc Preparative RP-HPLC (C8/C4 Column) dissolve->hplc collect Collect Fractions hplc->collect analyze Analyze Fractions (Analytical HPLC & MS) collect->analyze purity_check Purity > 95%? analyze->purity_check pool Pool Fractions with Purity >95% lyophilize Lyophilize Pooled Fractions pool->lyophilize lyophilize->end_node purity_check->hplc No (Re-purify) purity_check->pool Yes

Caption: Logical workflow for the purification and analysis of the target peptide.

References

Application Note: Analytical Characterization of N3-C5-O-C-Boc by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical research and drug development, the precise structural confirmation of synthetic intermediates is a critical step to ensure the integrity of the final active pharmaceutical ingredient (API). Protecting groups, such as the tert-Butyloxycarbonyl (Boc) group, are frequently employed to mask reactive functional groups during synthesis.[1][2] The term "N3-C5-O-C-Boc" designates a key intermediate featuring a Boc-protected moiety linked to the C5 position of a pyrimidine-like core, with a nitrogen atom at the N3 position. This application note provides a detailed protocol for the comprehensive analytical characterization of such an intermediate using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). These techniques provide unambiguous evidence of structure, purity, and molecular weight.[1][3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise atomic connectivity of a molecule.[4][5] High-resolution ¹H and ¹³C NMR spectra are essential for structural confirmation.

1.1 Sample Preparation

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is commonly used as an internal standard.[5][6]

  • Transfer the solution to a 5 mm NMR tube.

1.2 ¹H NMR Acquisition Protocol

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: Ambient (298 K)

  • Pulse Sequence: Standard single-pulse sequence

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at δ 7.26 ppm). Report chemical shifts to two decimal places.[7]

1.3 ¹³C NMR Acquisition Protocol

  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: Ambient (298 K)

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Spectral Width: -10 to 220 ppm

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (CDCl₃ at δ 77.16 ppm). Report chemical shifts to one decimal place.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

ESI-MS is a soft ionization technique ideal for analyzing thermally labile molecules, providing accurate molecular weight information and fragmentation data that aids in structural confirmation.[3][8]

2.1 Sample Preparation

  • Prepare a stock solution of the this compound sample at 1 mg/mL in methanol (B129727) or acetonitrile.

  • Dilute the stock solution to a final concentration of 10 µg/mL using the mobile phase as the diluent.[3]

  • Filter the sample through a 0.22 µm syringe filter before injection.

2.2 LC-MS Analysis Protocol

  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Scan Range: m/z 50-850[9]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C[10]

  • Gas Flow: As per instrument recommendation

  • MS/MS Fragmentation: For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺). Use a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

Data Presentation and Results

The following tables summarize the expected analytical data for a representative this compound intermediate, specifically tert-butyl ((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl) carbonate.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.15br s1HNH (N3)
8.98br s1HNH (N1)
7.35s1HC6-H
4.85s2HC5-CH₂ -O
1.48s9H-C(CH₃ )₃

Note: The broad singlets for NH protons are characteristic and may exchange with D₂O. The chemical shifts for pyrimidine (B1678525) ring protons are typically found in the aromatic region.[11][12] The large singlet at approximately 1.5 ppm is the definitive signal for the nine equivalent protons of the tert-butyl group of the Boc protector.[1]

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
164.1C 4 (C=O)
152.5Boc C =O
151.3C 2 (C=O)
140.2C 6
110.9C 5
83.4-C (CH₃)₃
62.7C5-C H₂-O
27.9-C(C H₃)₃

Note: The carbonyl carbons of the pyrimidine ring and the Boc group appear downfield.[13][14] The quaternary and methyl carbons of the Boc group are typically observed around 83 ppm and 28 ppm, respectively.[13]

Table 3: High-Resolution MS Data (ESI-TOF)

Ion SpeciesCalculated m/zObserved m/z
[M+H]⁺243.0979243.0981
[M+Na]⁺265.0798265.0800

Note: The excellent agreement between the calculated and observed mass for the protonated and sodiated molecular ions confirms the elemental composition.

MS/MS Fragmentation Analysis

Tandem MS analysis of the [M+H]⁺ ion (m/z 243.1) is expected to show characteristic losses associated with the Boc group.

  • Loss of isobutylene (B52900) (-56 Da): A prominent fragment at m/z 187.0 is typically observed, resulting from a McLafferty-like rearrangement.[15][16]

  • Loss of the Boc group (-100 Da): A fragment at m/z 143.0 corresponds to the loss of the entire tert-butoxycarbonyl group.

  • Loss of t-butanol (-74 Da): A fragment corresponding to the loss of t-butanol can also be observed.[15]

Workflow and Pathway Visualization

The overall analytical workflow for the characterization of the this compound intermediate is depicted below. This process ensures a systematic and comprehensive structural elucidation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Intermediate Prep_NMR Dissolve in CDCl3 (5-10 mg / 0.7 mL) Sample->Prep_NMR Prep_MS Dilute in Mobile Phase (to 10 µg/mL) Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR MS LC-MS Analysis (ESI-TOF) Prep_MS->MS NMR_Data Process NMR Spectra - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data Process MS Spectra - Accurate Mass (HRMS) - Isotopic Pattern - Fragmentation (MS/MS) MS->MS_Data Conclusion Structure Confirmed NMR_Data->Conclusion MS_Data->Conclusion

Caption: Analytical workflow for structural elucidation.

The combined application of high-resolution NMR and ESI-MS provides a robust and definitive method for the structural characterization of the this compound intermediate. ¹H and ¹³C NMR confirm the atomic connectivity and the presence of the Boc protecting group, while HRMS verifies the elemental composition. Tandem MS analysis further corroborates the structure by revealing characteristic fragmentation patterns. These detailed protocols and the corresponding data serve as a reliable guide for researchers in the pharmaceutical industry to ensure the quality and identity of their synthetic compounds.

References

Application Notes: Utilizing Azido-PEG-Boc Linkers for Specific Protein Targeting via PROTAC Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the bifunctional linker, tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, commonly referred to as N3-C5-O-C-Boc, in the targeted degradation of specific proteins. This linker is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.

The this compound linker incorporates three critical functionalities:

  • An azide (N3) group , which enables highly efficient and bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to a protein-targeting ligand.

  • A flexible and hydrophilic polyethylene glycol (PEG) spacer , which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The linker's length is a critical parameter for optimizing the formation of a productive ternary complex.

  • A Boc-protected amine , which allows for subsequent deprotection and stable amide bond formation with a ligand that recruits an E3 ubiquitin ligase.

This document will focus on the application of this linker in the development of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (e.g., BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). By simultaneously binding to both BRD4 and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, resulting in anti-proliferative effects in cancer cells.[1]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (JQ1-Linker-E3 Ligand) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation Downstream Downregulation of c-Myc, etc. Degraded_BRD4->Downstream Leads to

PROTAC-mediated degradation of BRD4 and downstream effects.

Quantitative Data Presentation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved). The following tables summarize representative data for JQ1-based PROTACs targeting BRD4, illustrating the impact of the E3 ligase and linker length.

Table 1: Degradation of BRD4 by JQ1-based PROTACs

PROTAC E3 Ligase Ligand Linker Composition DC50 (nM) Dmax (%) Cell Line Reference
dBET1 Pomalidomide (CRBN) PEG/Alkyl ~8 >90 MDA-MB-231 [2]
MZ1 VH032 (VHL) PEG/Alkyl ~25 >90 HeLa [3]
ARV-825 Pomalidomide (CRBN) PEG/Alkyl <5 >95 RS4;11 [3]

| AT1 | VH032 (VHL) | PEG/Alkyl | ~18 | >90 | MOLM13 |[4] |

Table 2: Ternary Complex Formation and Cooperativity

PROTAC Target Protein E3 Ligase Ternary Complex Kd (nM) Cooperativity (α) Method Reference
dBET6 BRD4(BD2) CRBN-DDB1 35 4.8 TR-FRET [5]

| MZ1 | BRD4(BD2) | VCB | 90 | >10 | ITC |[4] |

Note: The data presented are representative examples from the literature for well-characterized JQ1-based PROTACs. The exact performance of a PROTAC synthesized with the this compound linker will depend on the specific warhead and E3 ligase ligand used.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Click Chemistry

This protocol describes a modular approach to synthesize a BRD4-targeting PROTAC using the this compound linker. The synthesis involves two main steps: 1) amide coupling of the deprotected linker-E3 ligase ligand conjugate and 2) a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the BRD4-targeting warhead.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials linker This compound Linker start->linker e3_ligand E3 Ligase Ligand (e.g., Pomalidomide) start->e3_ligand warhead Alkyne-Warhead (e.g., JQ1-alkyne) start->warhead deprotection Boc Deprotection (TFA in DCM) linker->deprotection amide_coupling Amide Coupling (HATU, DIPEA in DMF) e3_ligand->amide_coupling click_reaction CuAAC Click Chemistry (CuSO4, Na-Ascorbate) warhead->click_reaction deprotection->amide_coupling linker_e3_conjugate Azide-Linker-E3 Ligand amide_coupling->linker_e3_conjugate linker_e3_conjugate->click_reaction final_protac Final PROTAC Molecule click_reaction->final_protac purification Purification (HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization end Ready for Biological Evaluation characterization->end

General workflow for the synthesis of a PROTAC molecule.

Materials:

  • This compound (tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate)

  • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)

  • Warhead with a terminal alkyne (e.g., (+)-JQ1-alkyne)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvents for purification (e.g., water, acetonitrile)

Procedure:

  • Boc Deprotection of the Linker: a. Dissolve this compound in DCM. b. Add TFA dropwise and stir the reaction at room temperature for 1-2 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Evaporate the solvent and TFA under reduced pressure to obtain the crude amine-PEG-azide linker.

  • Amide Coupling of Linker and E3 Ligase Ligand: a. Dissolve the E3 ligase ligand (e.g., Pomalidomide-COOH) (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes. c. Add a solution of the deprotected amine-PEG-azide linker (1.0 eq) in anhydrous DMF. d. Stir the reaction mixture at room temperature overnight. e. Monitor the reaction by LC-MS. Upon completion, the product can be purified by preparative HPLC to yield the azide-linker-E3 ligand conjugate.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): a. Dissolve the azide-linker-E3 ligand conjugate (1.0 eq) and the alkyne-functionalized warhead (e.g., JQ1-alkyne) (1.1 eq) in a solvent mixture such as DMF/water or t-BuOH/water. b. Prepare fresh solutions of CuSO₄ (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.2 M in water). c. Add the sodium ascorbate solution (e.g., 0.5 eq) to the reaction mixture, followed by the CuSO₄ solution (e.g., 0.1 eq). d. Stir the reaction at room temperature for 2-16 hours. e. Monitor the reaction by LC-MS. Once complete, purify the final PROTAC product by preparative HPLC.

  • Characterization: a. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for BRD4 Degradation

This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.[1][2]

Western_Blot_Workflow cluster_wb Western Blot Workflow cell_culture 1. Cell Culture (e.g., MDA-MB-231) protac_treatment 2. PROTAC Treatment (Varying concentrations and times) cell_culture->protac_treatment cell_lysis 3. Cell Lysis (RIPA buffer + inhibitors) protac_treatment->cell_lysis protein_quant 4. Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page 5. SDS-PAGE (Separate proteins by size) protein_quant->sds_page transfer 6. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 7. Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-BRD4, Anti-GAPDH) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis (Densitometry, Normalize to loading control) detection->analysis

Experimental workflow for Western Blot analysis.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa).

  • Synthesized PROTAC stock solution in DMSO.

  • Vehicle control (DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-BRD4, anti-c-Myc, and a loading control (e.g., anti-GAPDH or anti-α-tubulin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate (ECL).

Procedure:

  • Cell Culture and Treatment: a. Plate cells in 6-well plates and allow them to adhere overnight. b. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary antibody (e.g., anti-BRD4, 1:1000) overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Normalize the BRD4 band intensity to the loading control (GAPDH or α-tubulin). d. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This protocol provides a method to assess the formation of the BRD4-PROTAC-E3 ligase ternary complex in a homogenous, high-throughput format.[4][6]

Materials:

  • Recombinant His-tagged BRD4 protein.

  • Recombinant GST-tagged E3 ligase complex (e.g., CRBN-DDB1).

  • Synthesized PROTAC.

  • TR-FRET detection reagents (e.g., anti-His-Terbium cryptate and anti-GST-d2 acceptor).

  • Assay buffer.

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • Assay Setup: a. In a suitable microplate, add a fixed concentration of His-tagged BRD4 and GST-tagged E3 ligase. b. Add the PROTAC in a dose-response manner. Include controls with no PROTAC.

  • Incubation: a. Incubate the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for complex formation.

  • Detection: a. Add the TR-FRET antibody pair (e.g., Terbium-labeled anti-His antibody and d2-labeled anti-GST antibody). b. Incubate in the dark according to the manufacturer's instructions.

  • Measurement and Analysis: a. Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). b. Calculate the TR-FRET ratio (665 nm/620 nm). A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at very high concentrations due to the "hook effect" (formation of binary complexes).[5]

These protocols provide a robust framework for the synthesis and evaluation of PROTACs utilizing the this compound linker for targeted protein degradation. Careful optimization of each step is crucial for the successful development of potent and selective protein degraders.

References

Application Notes and Protocols for N3-C5-O-C-Boc PROTAC Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental workflow for the assembly of Proteolysis Targeting Chimeras (PROTACs) utilizing the N3-C5-O-C-Boc linker. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. The this compound linker is an azide-containing linker with a Boc-protected amine, enabling a versatile and modular approach to PROTAC synthesis through "click chemistry" and standard amide coupling reactions. These protocols outline the synthesis of key intermediates and the final PROTAC molecule, along with representative data and characterization methods.

Introduction

PROTAC technology has emerged as a powerful strategy in drug discovery, offering the potential to target proteins previously considered "undruggable".[1] The efficacy of a PROTAC is highly dependent on the nature of its three core components: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and the linker that connects them. The linker's length, rigidity, and chemical properties are critical for facilitating the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.[]

The this compound linker provides a chemically tractable building block for PROTAC synthesis. The azide (B81097) (N3) group allows for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, while the Boc-protected amine enables standard amide bond formation.[1] This dual functionality allows for a modular and convergent synthetic strategy.

Signaling Pathway: General PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] As illustrated in the diagram below, a PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule can be recycled to induce the degradation of another POI molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for this compound PROTAC Assembly

The assembly of a PROTAC using the this compound linker can be conceptualized as a multi-step process. The general workflow involves the initial synthesis of an alkyne-modified warhead or E3 ligase ligand, followed by the coupling of the this compound linker to the other binding partner. The final step is a CuAAC "click" reaction to conjugate the two fragments.

PROTAC_Assembly_Workflow Warhead POI Ligand (Warhead) with Amine Handle Intermediate_1 Warhead-Linker-Boc Intermediate Warhead->Intermediate_1 Linker This compound Linker Linker->Intermediate_1 Deprotection Boc Deprotection (TFA) Intermediate_1->Deprotection Intermediate_2 Warhead-Linker-NH2 (Amine Intermediate) Deprotection->Intermediate_2 Click_Chemistry CuAAC 'Click' Chemistry Intermediate_2->Click_Chemistry E3_Ligase_Ligand E3 Ligase Ligand with Alkyne Handle E3_Ligase_Ligand->Click_Chemistry Final_PROTAC Final PROTAC Molecule Click_Chemistry->Final_PROTAC Purification Purification & Analysis (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Caption: Logical workflow for this compound PROTAC assembly.

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Modified E3 Ligase Ligand (Pomalidomide Derivative)

This protocol describes the synthesis of a pomalidomide (B1683931) derivative with a terminal alkyne for subsequent "click" chemistry.

Materials and Reagents:

Procedure:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and propargylamine (1.5 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the alkyne-modified pomalidomide.

Protocol 2: Coupling of this compound Linker to POI Ligand (Warhead)

This protocol details the amide coupling of the this compound linker to a warhead containing a carboxylic acid functional group.

Materials and Reagents:

  • POI Ligand (with carboxylic acid)

  • This compound

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the Boc-protected Warhead-Linker intermediate.

Protocol 3: Boc Deprotection of Warhead-Linker Intermediate

This step removes the Boc protecting group to expose the terminal amine for the final coupling step.

Procedure:

  • Dissolve the Boc-protected Warhead-Linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.

Protocol 4: Final PROTAC Assembly via CuAAC "Click" Chemistry

This protocol describes the final conjugation of the azide-containing warhead-linker fragment with the alkyne-modified E3 ligase ligand.

Materials and Reagents:

  • Warhead-Linker-Azide intermediate (from Protocol 2)

  • Alkyne-modified pomalidomide (from Protocol 1)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH)

  • Water (H2O)

  • Dimethyl sulfoxide (B87167) (DMSO) for purification

Procedure:

  • Dissolve the Warhead-Linker-Azide intermediate (1.0 eq) and the alkyne-modified pomalidomide (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq) followed by an aqueous solution of CuSO4·5H2O (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 16 hours. The reaction is often characterized by a color change.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure product.

Data Presentation

The following tables present representative quantitative data for the synthesis of a hypothetical PROTAC using the this compound linker.

Table 1: Synthesis of Alkyne-Modified Pomalidomide

Starting MaterialMolar Eq.Molecular Weight ( g/mol )Mass (mg)Product Yield (%)Purity (LC-MS)
Pomalidomide1.0273.2410075>95%
Propargylamine1.555.0830.2
DIPEA3.0129.24141.7

Table 2: Coupling of this compound Linker to Warhead

Starting MaterialMolar Eq.Molecular Weight ( g/mol )Mass (mg)Product Yield (%)Purity (LC-MS)
Warhead (e.g., JQ1 analog)1.0456.915085>98%
This compound1.1286.34103.5
HATU1.2380.23149.6
DIPEA3.0129.24127.5

Table 3: Final PROTAC Assembly via Click Chemistry

Starting MaterialMolar Eq.Molecular Weight ( g/mol )Mass (mg)Product Yield (%)Purity (HPLC)
Warhead-Linker-Azide1.0625.710060>99%
Alkyne-Pomalidomide1.1310.354.5
Sodium Ascorbate0.3198.119.5
CuSO4·5H2O0.1249.684.0

Conclusion

The this compound linker offers a robust and flexible platform for the modular synthesis of PROTACs. The combination of amide coupling and CuAAC "click" chemistry allows for the efficient and high-yield assembly of complex bifunctional molecules. The detailed protocols and representative data provided herein serve as a comprehensive guide for researchers in the field of targeted protein degradation. Successful synthesis should always be confirmed by analytical techniques such as LC-MS, HPLC, and NMR spectroscopy.

References

Troubleshooting & Optimization

Troubleshooting low yield in N3-C5-O-C-Boc synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N3-C5-O-C-Boc and related compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the Boc protection step.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in a Boc protection reaction?

Low yield in a Boc protection reaction can stem from several factors. The most common issues include incomplete reaction due to insufficient reactivity of the amine, suboptimal reaction conditions, or the occurrence of side reactions. The nucleophilicity of the amine to be protected is a critical factor; for instance, weakly nucleophilic aromatic amines may require longer reaction times, heating, or the addition of a base to proceed efficiently.[1]

Q2: My starting amine is poorly soluble in common organic solvents. How can I improve the reaction conditions?

Poor solubility of the starting material can lead to a heterogeneous reaction mixture and consequently, low yields. To address this, consider using a co-solvent system. For example, adding water to the reaction mixture can enhance the solubility of amine salts.[2] Alternatively, using alcoholic solvents like methanol (B129727) has been shown to increase the rate of Boc protection for some amines.[1] Some protocols even describe catalyst-free N-tert-butyloxycarbonylation of amines in water, which can be highly effective and chemoselective.[3][4]

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

Several side reactions can occur during Boc protection, leading to a complex product mixture and reduced yield of the desired product. Common side products include:

  • N,N-di-Boc derivatives: This occurs when a primary amine is doubly protected.[4]

  • Urea (B33335) formation: This can happen with sterically hindered amines.[]

  • Isocyanate formation: This is another possible side reaction, especially under basic conditions.[4]

  • O-Boc protection: If your substrate contains a hydroxyl group, it can also be protected with a Boc group, especially if a catalyst like DMAP is used for an extended period.[]

Q4: How can I minimize the formation of side products?

To minimize side reactions, careful optimization of the reaction conditions is crucial.

  • To avoid N,N-di-Boc formation, use a stoichiometric amount of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • For substrates with both amine and alcohol groups, avoiding catalysts like DMAP or reducing the reaction time can prevent O-Boc protection .[]

  • Running the reaction under catalyst-free conditions in water has been shown to prevent the formation of isocyanate and urea byproducts.[3][4]

Q5: The reaction is very slow or does not go to completion. What can I do to drive it forward?

If the reaction is sluggish, several strategies can be employed:

  • Increase the temperature: Heating the reaction mixture can increase the reaction rate.[1][2]

  • Add a base: Bases like triethylamine (B128534) or sodium hydroxide (B78521) can be used to deprotonate the amine, increasing its nucleophilicity.[6]

  • Use a catalyst: While not always necessary, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be effective, particularly for less reactive amines.[7]

  • Change the solvent: As mentioned, alcoholic solvents can accelerate the reaction for aromatic amines.[1]

Troubleshooting Guide for Low Yield

This guide provides a structured approach to troubleshooting low yields in your this compound synthesis.

Symptom Possible Cause Suggested Solution
High amount of unreacted starting material 1. Insufficient reactivity of the amine.[1] 2. Suboptimal reaction time or temperature. 3. Poor solubility of the starting amine.[2]1. Add a base (e.g., triethylamine, NaOH) to increase nucleophilicity.[6] 2. Increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.[2] 3. Use a co-solvent system (e.g., water/methanol, water/acetone) to improve solubility.[2][4]
Presence of multiple spots on TLC/peaks in LC-MS 1. Formation of N,N-di-Boc for primary amines.[4] 2. Formation of urea or isocyanate byproducts.[4][] 3. O-Boc protection of hydroxyl groups.[]1. Use a 1:1 stoichiometry of amine to (Boc)₂O. 2. Consider a catalyst-free system in an aqueous environment.[3][4] 3. Avoid prolonged reaction times with catalysts like DMAP if hydroxyl groups are present.[]
Product decomposes during workup or purification 1. The Boc group is acid-labile and can be cleaved during acidic workup. 2. The product may be unstable on silica (B1680970) gel.1. Use a neutral or mildly basic workup. 2. Consider alternative purification methods like crystallization or preparative HPLC with a neutral mobile phase.

Experimental Protocols

General Protocol for Boc Protection of a Primary/Secondary Amine

This protocol is a good starting point and can be optimized based on the specific characteristics of your "N3-C5-O-C" amine substrate.

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol, or a water/co-solvent mixture)

  • Base (optional, e.g., Triethylamine (TEA), Sodium hydroxide (NaOH))

Procedure:

  • Dissolve the amine substrate in the chosen solvent.

  • If using a base, add it to the solution.

  • Slowly add di-tert-butyl dicarbonate (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[2]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Perform an appropriate workup. This may involve washing with a mild aqueous acid (if the product is stable), water, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).

  • Purify the crude product by flash column chromatography on silica gel or another suitable method.

Catalyst-Free Boc Protection in Water/Acetone (B3395972)

This eco-friendly protocol is effective for a variety of amines and minimizes side reactions.[4]

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Water

  • Acetone

Procedure:

  • Dissolve the amine substrate (1 mmol) in a mixture of water and acetone (e.g., 1 mL of 9.5:0.5 water:acetone).[4]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

  • Stir the reaction at room temperature. The reaction is often complete within a short time (e.g., 8-12 minutes).[4]

  • Monitor the reaction by TLC.

  • Upon completion, the product can often be isolated by extraction with an organic solvent.

  • Purify as needed.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine in Solvent add_base Add Base (Optional) prep_amine->add_base add_boc Add (Boc)2O add_base->add_boc react Stir at RT or Heat add_boc->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate monitor->concentrate extract Aqueous Workup concentrate->extract purify Purify extract->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for N-Boc protection.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solubility Is starting material fully dissolved? incomplete->solubility conditions Are reaction conditions optimal? solubility->conditions Yes change_solvent Use co-solvent (e.g., water, methanol) solubility->change_solvent No increase_temp Increase temperature conditions->increase_temp No add_base Add base (e.g., TEA) conditions->add_base Consider check_side_products Are side products observed? complete->check_side_products side_products Side Products Present check_side_products->side_products Yes no_side_products No Major Side Products check_side_products->no_side_products No optimize_stoichiometry Optimize (Boc)2O stoichiometry side_products->optimize_stoichiometry catalyst_free Use catalyst-free conditions side_products->catalyst_free check_workup Review workup and purification steps no_side_products->check_workup

Caption: Troubleshooting decision tree for low yield in Boc protection.

References

Technical Support Center: Optimizing Boc Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "N3-C5-O-C-Boc coupling" does not correspond to a standard chemical nomenclature. This guide provides comprehensive troubleshooting and optimization strategies for general Boc (tert-butyloxycarbonyl) coupling reactions, which are widely applicable in peptide synthesis and other organic chemistry applications.

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Boc coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency in Boc-protected amino acid couplings?

Low coupling efficiency can stem from several factors:

  • Steric Hindrance: The bulky Boc protecting group, along with bulky amino acid side chains, can physically obstruct the approach of the coupling reagents and the reacting amine, slowing down the reaction rate.[1][2][3]

  • Reduced Nucleophilicity: The electron-donating nature of substituents on the amine can decrease its nucleophilicity, making it a less effective reactant.[1]

  • Aggregation: The growing peptide chain, especially with hydrophobic residues, can aggregate and block the reaction site.[1][2]

  • Poor Solvation: The reactants may not be fully dissolved in the chosen solvent, leading to reduced reaction rates.[2][3]

  • Incomplete Deprotection: If the N-terminal amine of the coupling partner is not fully deprotected, the subsequent coupling reaction will be incomplete.[1][2]

Q2: Which coupling reagents are most effective for sterically hindered Boc-amino acids?

For challenging couplings involving sterically hindered amino acids, high-reactivity coupling reagents are recommended. Guanidinium and phosphonium (B103445) salt-based reagents are generally more effective than carbodiimides.[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the most effective choices for difficult couplings.[1]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) are also highly reactive, though PyBrOP should be used with caution due to potential side reactions.[1]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another powerful coupling reagent for hindered systems.[4]

Q3: How can racemization be minimized during Boc coupling reactions?

Racemization is a significant side reaction, particularly with sensitive amino acid derivatives. To suppress it:

  • Use Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is crucial for minimizing racemization. HOAt is generally considered more effective.

  • Control Temperature: Running the reaction at lower temperatures can sometimes reduce the rate of racemization.

  • Pre-activation Time: A short pre-activation time for the carboxylic acid component before adding the amine can help reduce racemization.[2]

  • Choice of Base: In cases with a high risk of racemization, using a weaker base like sym-collidine instead of DIPEA or NMM is recommended.

Q4: What is the role of the base in the coupling reaction?

A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential when using uronium/aminium or phosphonium salt reagents. The base serves two main purposes: to deprotonate the incoming amine and to neutralize any acidic byproducts, ensuring the reaction proceeds efficiently.[1] For sterically hindered couplings, DIPEA is the most commonly used base.[1]

Troubleshooting Guides

Issue 1: Low or Incomplete Coupling Yield

Troubleshooting_Low_Yield start Low Coupling Yield Detected (e.g., positive Kaiser test) check_deprotection Was the previous Boc deprotection step complete? start->check_deprotection incomplete_deprotection Action: Ensure complete deprotection. Use fresh TFA solution. check_deprotection->incomplete_deprotection No check_reagents Are you using a high-reactivity coupling reagent? check_deprotection->check_reagents Yes end Coupling Yield Optimized incomplete_deprotection->end low_reactivity_reagent Action: Switch to HATU, HCTU, or PyBOP. check_reagents->low_reactivity_reagent No optimize_conditions Are reaction conditions optimized? check_reagents->optimize_conditions Yes low_reactivity_reagent->end suboptimal_conditions Action: Increase equivalents of amino acid, coupling reagent, and base (2-4 eq). Increase reaction time (2-4h or overnight). Slightly increase temperature (30-40°C). optimize_conditions->suboptimal_conditions No check_solubility Are all reactants fully dissolved? optimize_conditions->check_solubility Yes suboptimal_conditions->end solubility_issue Action: Switch to a more polar solvent (e.g., NMP) or add DMSO to DMF. check_solubility->solubility_issue No aggregation_issue Consider peptide aggregation. Action: Use a lower substitution resin or microwave-assisted synthesis. check_solubility->aggregation_issue Yes solubility_issue->end aggregation_issue->end

Issue 2: Presence of Side-Products

Troubleshooting_Side_Products start Side-Products Detected (e.g., by HPLC/MS) identify_side_product Identify the nature of the side-product start->identify_side_product racemization Racemization (Diastereomer formation) identify_side_product->racemization Racemization guanidinylation Guanidinylation of N-terminus identify_side_product->guanidinylation Guanidinylation deletion Deletion Sequences identify_side_product->deletion Deletion racemization_solution Action: - Add HOBt or HOAt to the reaction. - Use a weaker base (e.g., sym-collidine). - Reduce reaction temperature. racemization->racemization_solution guanidinylation_solution Action: - Use a slight excess of the carboxylic acid  relative to the coupling reagent. - Employ a short pre-activation time before  adding the amine. guanidinylation->guanidinylation_solution deletion_solution Action: - This indicates incomplete coupling in the  previous cycle. Follow the guide for  'Low Coupling Yield'. - Ensure complete deprotection. deletion->deletion_solution end Side-Products Minimized racemization_solution->end guanidinylation_solution->end deletion_solution->end

Data Presentation

Table 1: Recommended Coupling Reagents for Different Scenarios

ScenarioPrimary RecommendationSecondary RecommendationBaseAdditive
Sterically Hindered Coupling HATU, HCTU[1]PyBOP, COMU[1][4]DIPEAHOAt
Racemization-Prone Coupling COMUHATUsym-collidineHOAt
Standard Coupling HBTU, TBTUDIC/HOBtDIPEA or NMMHOBt
Cyclization PyBOPHATUDIPEAHOAt

Table 2: Typical Reaction Conditions for a Difficult Coupling

ComponentEquivalents (relative to free amine)
Boc-Amino Acid 2 - 4
Coupling Reagent (e.g., HATU) 1.9 - 3.9
Base (e.g., DIPEA) 4 - 8
Solvent DMF or NMP
Temperature 25 - 40°C
Reaction Time 2 hours to overnight

Experimental Protocols

Protocol 1: General Boc Coupling using HATU
  • Resin Preparation: Swell the resin-bound amine in dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 5 minutes, followed by a 25-minute treatment.

  • Washing: Wash the resin thoroughly with DCM (3x), DIPEA/DMF (5%, 2x), and DMF (5x). Perform a Kaiser test to confirm the presence of free amines.[2]

  • Activation Mixture: In a separate vessel, dissolve the Boc-protected amino acid (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test. If the test is positive, continue the reaction or consider a recoupling step.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).

  • Drying: Dry the resin under vacuum.

Experimental_Workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_finish Finalization swell_resin 1. Swell Resin in DMF deprotection 2. Boc Deprotection (TFA in DCM) swell_resin->deprotection wash_1 3. Wash Resin deprotection->wash_1 kaiser_test_1 4. Kaiser Test (Confirm free amine) wash_1->kaiser_test_1 pre_activation 5. Pre-activate Boc-AA + HATU + DIPEA kaiser_test_1->pre_activation Positive coupling 6. Add to Resin & Agitate pre_activation->coupling kaiser_test_2 7. Monitor Coupling (Kaiser Test) coupling->kaiser_test_2 kaiser_test_2->coupling Positive (Recouple) wash_2 8. Final Wash kaiser_test_2->wash_2 Negative dry 9. Dry Resin wash_2->dry product Coupled Product dry->product

References

Technical Support Center: Synthesis of N3-C5-O-C-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the N3-C5-O-C-Boc linker, chemically known as tert-butyl (2-((5-azidopentyl)oxy)ethyl)carbamate. This bifunctional linker is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs) and other applications in chemical biology.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for the this compound linker?

The synthesis of the this compound linker is typically a two-step process. The first step involves a Williamson ether synthesis to couple an azido-alcohol with a Boc-protected amino halide. The second step is the introduction of the Boc protecting group if the amine is not already protected. A common route is the reaction of 5-azido-1-pentanol with N-Boc-2-bromoethylamine.

Q2: What are the most common side reactions to be aware of during the synthesis?

The most prevalent side reactions include:

  • Elimination: During the Williamson ether synthesis, the basic conditions can lead to the E2 elimination of the alkyl halide, resulting in the formation of an alkene byproduct.

  • Di-Boc Protection: If protecting the amine as the final step, over-protection can lead to the formation of a di-Boc derivative.

  • Intramolecular Cyclization: While less common for a C5 linker, there is a theoretical possibility of intramolecular reactions involving the azide (B81097) group under certain conditions.

Q3: How can I purify the final this compound linker?

Purification is typically achieved through chromatographic methods. Silica (B1680970) gel column chromatography is a cost-effective method for medium to large-scale purifications. For achieving higher purity, especially on a smaller scale, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended.[1]

Q4: Are there any special handling precautions for the reagents used in this synthesis?

Yes, azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and use appropriate personal protective equipment. All reactions should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Ether Product in Williamson Ether Synthesis
Potential Cause Troubleshooting Steps & Recommendations
E2 Elimination Side Reaction: The alkoxide base promotes the elimination of HBr from N-Boc-2-bromoethylamine, forming N-Boc-vinylamine.- Use a less sterically hindered base: If possible, use a milder base. - Control reaction temperature: Lower temperatures generally favor the SN2 reaction over E2 elimination. - Optimize stoichiometry: Use a minimal excess of the base.
Incomplete Deprotonation of 5-azido-1-pentanol: The alcohol is not fully converted to the alkoxide, leading to unreacted starting material.- Use a stronger base: Sodium hydride (NaH) is effective for deprotonating primary alcohols. - Ensure anhydrous conditions: Moisture will quench the base. Use freshly dried solvents and reagents.
Poor Solubility of Reactants: The reactants are not fully dissolved, leading to a heterogeneous reaction mixture and slow reaction rates.- Select an appropriate solvent: Aprotic polar solvents like DMF or DMSO are generally good choices for Williamson ether synthesis.
Problem 2: Incomplete Boc Protection or Formation of Byproducts
Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction: The amine is not fully converted to the Boc-protected product.- Increase reaction time: Monitor the reaction by TLC or LC-MS until the starting material is consumed. - Use a slight excess of Boc-anhydride: An excess of 1.1-1.2 equivalents is common.
Formation of Di-Boc Product: The primary amine is protected twice.- Control stoichiometry: Use no more than 1.2 equivalents of Boc-anhydride. - Optimize reaction conditions: Perform the reaction at a lower temperature to improve selectivity.
Hydrolysis of Boc-anhydride: Moisture in the reaction mixture can hydrolyze the Boc-anhydride.- Use anhydrous solvents and reagents: Ensure all materials are thoroughly dried before use.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps & Recommendations
Co-elution of Product and Byproducts on Silica Gel: The polarity of the desired product and impurities are too similar for effective separation.- Optimize the eluent system: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. - Use RP-HPLC: Reversed-phase chromatography separates based on hydrophobicity and can often resolve compounds that are difficult to separate on silica gel.[1]
Presence of Non-UV Active Impurities: Impurities cannot be visualized by UV detection during HPLC.- Use a universal detector: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used to detect non-UV active compounds. - Stain TLC plates: Use potassium permanganate (B83412) or iodine to visualize non-UV active spots on a TLC plate.[1]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-((5-azidopentyl)oxy)ethyl)carbamate via Williamson Ether Synthesis

Materials:

  • 5-azido-1-pentanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N-Boc-2-bromoethylamine

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-azido-1-pentanol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-2-bromoethylamine (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to afford the desired product.

Quantitative Data Summary (Based on similar syntheses):

Parameter Typical Value
Yield 60-80%
Purity (after chromatography) >95%
Reaction Time 12-18 hours

Visualizations

Synthesis_Pathway cluster_0 Williamson Ether Synthesis 5-azido-1-pentanol 5-azido-1-pentanol Reaction 5-azido-1-pentanol->Reaction N-Boc-2-bromoethylamine N-Boc-2-bromoethylamine N-Boc-2-bromoethylamine->Reaction NaH NaH NaH->Reaction Base DMF DMF DMF->Reaction Solvent Product This compound Linker Reaction->Product Troubleshooting_Workflow Start Low Yield in Ether Synthesis Check_Elimination Check for Elimination Byproduct (Alkene) Start->Check_Elimination Check_Starting_Material Unreacted 5-azido-1-pentanol? Check_Elimination->Check_Starting_Material No Lower Temperature Lower Temperature Check_Elimination->Lower Temperature Yes Check_Base Incomplete Deprotonation? Check_Starting_Material->Check_Base Yes Purification Issue Purification Issue Check_Starting_Material->Purification Issue No Use Stronger Base / Anhydrous Conditions Use Stronger Base / Anhydrous Conditions Check_Base->Use Stronger Base / Anhydrous Conditions Yes Other Issue Other Issue Check_Base->Other Issue No Side_Reactions Reactants 5-azido-1-pentanol + N-Boc-2-bromoethylamine Desired_Product This compound Linker (SN2 Product) Reactants->Desired_Product  Base (e.g., NaH) Side_Product N-Boc-vinylamine (E2 Product) Reactants->Side_Product  Base (e.g., NaH) (competing reaction)

References

Technical Support Center: Enhancing PROTACs with N3-C5-O-C-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing N3-C5-O-C-Boc linkers in the development of Proteolysis Targeting Chimeras (PROTACs). This guide addresses common challenges encountered during synthesis, characterization, and application of these PROTACs, with a focus on optimizing their physicochemical properties, including solubility.

Section 1: Troubleshooting Guide

This section offers a systematic workflow to address common issues that may arise during the synthesis and handling of PROTACs incorporating an this compound linker.

Issue 1: Poor Solubility of the Final PROTAC Construct

PROTACs, due to their high molecular weight and often lipophilic nature, frequently exhibit poor aqueous solubility.[1] This can lead to precipitation in aqueous buffers, inaccurate potency measurements, and low bioavailability.[1]

Troubleshooting Workflow for Solubility Issues

G start Precipitation Observed in Aqueous Buffer stock_check 1. Verify Stock Solution - Is the DMSO stock clear? - Is the concentration correct? start->stock_check dilution_method 2. Optimize Dilution - Perform serial dilutions. - Keep final DMSO concentration <0.5%. stock_check->dilution_method Stock is clear cosolvents 3. Use Co-solvents - Prepare a mixed stock (e.g., DMSO/PEG300). - Add surfactants (e.g., Tween-80). dilution_method->cosolvents Precipitation persists formulation 4. Advanced Formulation - Sonication and gentle heating (37°C). - Prepare amorphous solid dispersions (ASDs). cosolvents->formulation Still insoluble solubility_assay 5. Quantify Solubility - Perform kinetic or thermodynamic  solubility assays. formulation->solubility_assay If issues continue

Caption: A stepwise guide to troubleshooting PROTAC precipitation.

Detailed Steps:

  • Stock Solution Verification: Ensure your high-concentration stock in 100% DMSO is fully dissolved. Visually inspect for any particulates.

  • Optimized Dilution: Avoid crashing the compound out of solution by performing serial dilutions instead of a single large dilution. Maintain the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%.[2]

  • Co-solvents and Surfactants: For challenging compounds, co-solvents can significantly improve solubility.[2] A common formulation involves a mixture of DMSO, PEG300, and a surfactant like Tween-80.[2]

  • Physical Dissolution Aids: Gentle heating to 37°C and brief sonication can help dissolve the PROTAC.[2] For persistent issues, creating an amorphous solid dispersion (ASD) with a polymer matrix can enhance dissolution.[2]

  • Solubility Measurement: Accurately determine the solubility of your PROTAC using established methods like kinetic or thermodynamic solubility assays to guide formulation development.[1]

Issue 2: Incomplete or Low-Yield Synthesis

The synthesis of PROTACs is a multi-step process, and low yields can occur at various stages. The this compound linker provides a versatile scaffold for click chemistry and amide bond formation.

General Synthetic Workflow

G start Start: this compound Linker step1 Step 1: Couple E3 Ligase Ligand (e.g., 'Click' chemistry or Amide coupling) start->step1 deprotection Step 2: Boc Deprotection (e.g., TFA) step1->deprotection step2 Step 3: Couple Target Protein Ligand (e.g., Amide coupling) deprotection->step2 purification Step 4: Purification (e.g., HPLC) step2->purification end Final PROTAC purification->end

Caption: Synthetic workflow for a PROTAC using an this compound linker.

Troubleshooting Tips:

  • Coupling Reactions: Ensure anhydrous conditions for amide couplings. Use appropriate coupling reagents (e.g., HATU, HOBt). For click chemistry, ensure the purity of your azide (B81097) and alkyne components.

  • Boc Deprotection: Use a scavenger (e.g., triethylsilane) during TFA deprotection to prevent side reactions. Ensure complete removal of TFA before proceeding to the next step, as residual acid can neutralize the amine.

  • Purification: Use a suitable gradient during HPLC purification to ensure good separation of the product from starting materials and byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the structure and function of an this compound linker?

The this compound linker is a chemical scaffold used in the synthesis of PROTACs. Based on its name, the structure contains:

  • N3: An azide group, which is commonly used for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition).

  • C5: A five-carbon alkyl chain, which provides spacing and flexibility.

  • O-C: An ether linkage, which can improve polarity.

  • Boc: A tert-butyloxycarbonyl protecting group on an amine, which allows for sequential coupling of the two different ligands.

This linker is designed to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

Q2: How does the linker composition affect the properties of the final PROTAC?

The linker is a critical component that influences several properties of a PROTAC:[][4]

  • Solubility: The inclusion of polar groups like ethers or PEGs can improve aqueous solubility.[][4] Conversely, long alkyl chains can increase lipophilicity and decrease solubility.[4]

  • Permeability: A balance between hydrophilicity and lipophilicity is required for good cell permeability. Highly flexible linkers may have more rotatable bonds, which can negatively impact permeability.[]

  • Ternary Complex Formation: The length and rigidity of the linker are crucial for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[]

Q3: What are some general strategies to improve the solubility of a PROTAC?

Several strategies can be employed during the design and formulation stages to enhance PROTAC solubility:

StrategyDescriptionReference
Linker Modification Incorporate polar functional groups such as polyethylene (B3416737) glycol (PEG) units, ethers, or amides into the linker.[][4]
Ionizable Groups Introduce ionizable groups (e.g., piperidines, piperazines) into the linker to improve solubility at physiological pH.[]
Formulation with Excipients Use co-solvents (e.g., PEG300, NMP), surfactants (e.g., Tween-80), or cyclodextrins to improve solubility in aqueous solutions.[2]
Amorphous Solid Dispersions (ASDs) Disperse the PROTAC in a polymer matrix (e.g., HPMCAS) to prevent crystallization and maintain a more soluble amorphous state.[2]

Q4: How can I confirm that my PROTAC is inducing proteasome-mediated degradation?

To confirm the mechanism of action, you can perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132).[2] If the degradation of your target protein is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the degradation is dependent on the proteasome.[2]

PROTAC Mechanism of Action

G cluster_0 Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->Ternary Transfer Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Section 3: Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound Linker

This protocol outlines a general procedure for synthesizing a PROTAC where the E3 ligase ligand is attached via an amide bond and the target protein ligand is attached after Boc deprotection.

  • Coupling of E3 Ligase Ligand:

    • Dissolve the this compound linker (1 eq.) and the amine-functionalized E3 ligase ligand (1 eq.) in an anhydrous solvent (e.g., DMF).

    • Add a coupling agent such as HATU (1.2 eq.) and a base such as DIPEA (2 eq.).

    • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction and purify the product.

  • Boc Deprotection:

    • Dissolve the product from Step 1 in dichloromethane (B109758) (DCM).

    • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and TFA under reduced pressure.

  • Coupling of Target Protein Ligand:

    • Dissolve the deprotected intermediate from Step 2 and a carboxylic acid-functionalized target protein ligand (1 eq.) in anhydrous DMF.

    • Add HATU (1.2 eq.) and DIPEA (2 eq.).

    • Stir at room temperature for 4-16 hours, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC compound using reverse-phase HPLC to achieve high purity.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Kinetic Solubility Assay

This protocol provides a method to assess the kinetic solubility of a PROTAC in an aqueous buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Transfer to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).[1]

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).[1]

  • Measurement: Measure the turbidity of the solutions using a nephelometer or a plate reader that can measure absorbance at a high wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility limit.

References

Technical Support Center: Enhancing Cell Permeability of N3-C5-O-C-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs) synthesized using N3-C5-O-C-Boc and similar linkers.

Troubleshooting Guide

This guide addresses common issues encountered during the development and evaluation of PROTACs, with a focus on improving cellular uptake.

Issue 1: Low or No Target Degradation Despite Potent Biochemical Activity

Possible Cause: Poor cell permeability is a primary reason for the disparity between high biochemical potency and low cellular activity.[1] PROTACs are often large molecules that fall "beyond the Rule of Five" (bRo5), making it difficult for them to cross the cell membrane and reach their intracellular targets.[2]

Troubleshooting Steps:

  • Confirm Intracellular Target Engagement: Before extensive chemical modification, verify that the PROTAC can bind to its target inside the cell. Assays like NanoBRET or Cellular Thermal Shift Assay (CETSA) can confirm intracellular target engagement. A lack of engagement strongly suggests a permeability issue.[3]

  • Assess Physicochemical Properties:

    • Lipophilicity (cLogP/LogD): While increased lipophilicity can improve passive diffusion, excessively high values can lead to poor solubility and membrane trapping. Aim for a balanced cLogP.

    • Polar Surface Area (PSA): High PSA is a major obstacle to cell permeability. Strategies to reduce PSA, such as masking polar groups, can be effective.

    • Molecular Weight (MW): While inherent to PROTACs, minimizing MW where possible can be beneficial.

  • Modify the Linker: The linker composition is a critical determinant of a PROTAC's physicochemical properties.[2]

    • Replace PEG with Alkyl Chains: In some cases, replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl chains can improve permeability by reducing polarity and promoting a more compact conformation.[]

    • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and increase permeability.[5]

    • Incorporate Rigid Moieties: Introducing cyclic structures like piperazine (B1678402) or piperidine (B6355638) can rigidify the linker, which may pre-organize the PROTAC into a more membrane-permeable conformation.[2]

  • Measure Permeability Experimentally: Utilize in vitro permeability assays to quantify the cell permeability of your PROTACs and guide medicinal chemistry efforts. The most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Issue 2: Inconsistent or Unreliable Permeability Assay Results

Possible Cause: The unique physicochemical properties of PROTACs can lead to challenges in standard permeability assays, such as low recovery due to non-specific binding or poor solubility.

Troubleshooting Steps:

  • For PAMPA Assays:

    • Solubility: Ensure your PROTAC is fully dissolved in the donor well. Poor solubility will lead to an underestimation of permeability. Consider using co-solvents, but keep the percentage low to avoid disrupting the artificial membrane.

    • Compound Stability: Verify that your PROTAC is stable in the assay buffer for the duration of the experiment.

  • For Caco-2 Assays:

    • Low Recovery: This is a common issue for lipophilic PROTACs. To improve recovery, consider adding a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.25-1%) to the basolateral (receiver) compartment.[6]

    • Efflux Ratio: A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that your PROTAC is a substrate of efflux transporters like P-glycoprotein (P-gp).[7][8] This can be a major barrier to achieving sufficient intracellular concentrations. If high efflux is observed, medicinal chemistry efforts may be needed to modify the PROTAC to reduce its affinity for these transporters.

    • Cell Monolayer Integrity: Always include a low-permeability marker (e.g., Lucifer Yellow) to ensure the integrity of the Caco-2 cell monolayer.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in PROTAC permeability?

A1: The this compound linker is a synthetic building block used in the construction of PROTACs. The azide (B81097) (N3) group is often used in "click chemistry" reactions to attach one of the ligands, while the Boc (tert-butyloxycarbonyl) group is a protecting group for an amine.[9][10] The permeability of the final PROTAC is determined by its overall structure after these reactive groups have been modified and the two ligands are connected. Therefore, the focus should be on the physicochemical properties of the final PROTAC molecule, not the initial linker fragment.

Q2: My PROTAC has a high molecular weight. Can it still be cell-permeable?

A2: Yes, while challenging, it is possible for high molecular weight PROTACs to have sufficient cell permeability. Some PROTACs are thought to adopt a more compact, "chameleon-like" conformation in the nonpolar environment of the cell membrane, which shields their polar surface area and facilitates passive diffusion.[9] The design of the linker is crucial in enabling this conformational flexibility.

Q3: What is the "hook effect" and how does it relate to cell permeability?

A3: The "hook effect" is the observation of reduced target degradation at high PROTAC concentrations.[11] This occurs when the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. While not directly a measure of permeability, if a PROTAC is highly permeable and accumulates to high intracellular concentrations, the hook effect may be more pronounced. It is important to perform a full dose-response curve to identify the optimal concentration for degradation.

Q4: Which permeability assay should I use: PAMPA or Caco-2?

A4: The choice of assay depends on the information you need.

  • PAMPA is a high-throughput, cell-free assay that measures passive transcellular permeability. It is useful for early-stage screening and ranking of compounds based on their ability to diffuse across an artificial lipid membrane.[12][13]

  • Caco-2 permeability assay is a cell-based assay that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[8][14] It is more predictive of in vivo intestinal absorption. It is often recommended to use both assays. The combination of data can help to identify the root cause of poor absorption (e.g., poor passive permeability vs. active efflux).[8]

Quantitative Data on PROTAC Permeability

The following tables summarize quantitative data from published studies, illustrating the impact of structural modifications on PROTAC permeability.

Table 1: Effect of Amide-to-Ester Substitution on PAMPA Permeability

PROTAC PairModificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Fold Change in Permeability
MZ1 vs. OMZ1Amide to Ester0.03 vs. 0.310x increase
ARV-771 vs. OARV-771Amide to Ester0.2 vs. 0.31.5x increase
AB2 vs. OAB2Amide to Ester0.08 vs. 0.67.5x increase

Data adapted from a study on BET degraders. This demonstrates that replacing an amide with an ester can significantly improve passive permeability.[5]

Table 2: Permeability of Androgen Receptor (AR) PROTACs in Caco-2 Assay

CompoundProteolysis Directing GroupPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
PROTAC 14 Cereblon ligand1.714.18.4
PROTAC 18 Adamantane0.150.221.5
PROTAC 20d VHL ligand< 0.89.6> 12

Data from a systematic investigation of AR PROTACs. This highlights the significant influence of the E3 ligase ligand and linker on both permeability and active efflux.[7]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general workflow for assessing the passive permeability of PROTACs.

  • Preparation of the Donor Plate:

    • Coat the filter of each well in a 96-well filter plate with 5 µL of a phospholipid solution (e.g., 1% lecithin (B1663433) in dodecane).

    • Allow the solvent to evaporate, leaving a lipid layer on the filter.

  • Preparation of the Acceptor Plate:

    • Fill each well of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Preparation of Donor Solutions:

    • Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).

  • Assay Start:

    • Add 200 µL of the donor solution to each well of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor buffer.

  • Incubation:

    • Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability:

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.

Caco-2 Permeability Assay Protocol

This protocol assesses both passive and active transport across a Caco-2 cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® permeable supports for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay Buffer:

    • Prepare a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).

  • Assay Procedure (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test PROTAC (dissolved in transport buffer, final DMSO concentration <1%) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Assay Procedure (Basolateral to Apical - B-A):

    • For determining the efflux ratio, perform the assay in the reverse direction by adding the test PROTAC to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubation:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Visualizations

PROTAC_Permeability_Workflow cluster_design PROTAC Design & Synthesis cluster_testing Permeability Testing cluster_analysis Analysis & Optimization start Start with this compound Linker synthesis Synthesize PROTAC Library (Vary Ligands & Linker Modifications) start->synthesis biochem Biochemical Assay (Target Binding) synthesis->biochem pampa PAMPA (Passive Permeability) synthesis->pampa caco2 Caco-2 Assay (Active Transport/Efflux) synthesis->caco2 cellular Cellular Degradation Assay biochem->cellular data Analyze Data (Papp, Efflux Ratio) pampa->data caco2->data troubleshoot Troubleshoot (Low Permeability, High Efflux) data->troubleshoot data->cellular optimize Optimize Structure (Modify Linker, Mask Polar Groups) troubleshoot->optimize Iterative Redesign optimize->synthesis

Caption: Workflow for enhancing PROTAC cell permeability.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Potent in Biochemical Assay, Weak in Cellular Assay perm_issue Potential Permeability Issue start->perm_issue check_uptake 1. Measure Intracellular Uptake/Target Engagement perm_issue->check_uptake measure_perm 2. Perform Permeability Assays (PAMPA & Caco-2) check_uptake->measure_perm analyze_efflux 3. Analyze Efflux Ratio (from Caco-2) measure_perm->analyze_efflux modify_linker Modify Linker (Alkyl, Rigid, Ester) analyze_efflux->modify_linker If Low Papp (A-B) reduce_psa Reduce PSA / Mask H-bonds analyze_efflux->reduce_psa If Low Papp (A-B) prodrug Prodrug Strategy analyze_efflux->prodrug If High Efflux

Caption: Troubleshooting logic for low cellular activity.

References

Technical Support Center: Overcoming Steric Hindrance with N3-C5-O-C-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-C5-O-C-Boc linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of these linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound linker?

A1: The this compound linker is a bifunctional molecule primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its azide (B81097) (N3) group allows for "click chemistry" conjugation to an alkyne-modified ligand for an E3 ubiquitin ligase, while the Boc-protected amine can be deprotected to react with a ligand for a protein of interest (POI). The C5 ether chain provides spacing to mitigate steric hindrance between the POI and the E3 ligase.[][]

Q2: What are the advantages of the ether chain in this linker?

A2: The C5 ether chain in the this compound linker offers a balance of flexibility and defined length. This flexibility can be crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[] The ether linkages can also improve the solubility of the resulting PROTAC molecule.[4]

Q3: How does the Boc protecting group contribute to the experimental workflow?

A3: The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality. This allows for a modular synthesis approach where the azide end of the linker can be reacted first. The Boc group can then be removed under acidic conditions to expose the amine for subsequent conjugation, preventing unwanted side reactions.[5]

Q4: Can this linker be used in applications other than PROTACs?

A4: Yes, while ideal for PROTACs, the this compound linker can be employed in other bioconjugation applications where a defined spacer and orthogonal chemistry are required. This includes tethering molecules to surfaces, creating fluorescent probes, or synthesizing complex biomolecular architectures.

Troubleshooting Guides

Problem 1: Low Yield During Azide-Alkyne Click Chemistry Reaction

Symptom: Incomplete consumption of starting materials (azide linker or alkyne-modified molecule) as observed by TLC or LC-MS analysis.

Possible CauseRecommended Solution
Steric Hindrance The bulky nature of the molecules being conjugated may impede the reaction. Consider using a copper catalyst with a sterically less demanding ligand. Increasing the reaction time or temperature may also help overcome the energy barrier.[][]
Catalyst Inefficiency The copper(I) catalyst may have oxidized to copper(II). Ensure a sufficient amount of a reducing agent, such as sodium ascorbate (B8700270), is present. Alternatively, use a more robust copper(I) source or a ligand that stabilizes the copper(I) oxidation state.
Impure Reagents Impurities in the linker or the alkyne-modified molecule can interfere with the reaction. Confirm the purity of your starting materials by NMR or MS analysis.
Suboptimal Solvent The choice of solvent can impact reaction efficiency. A mixture of a polar organic solvent (e.g., DMSO, DMF) and water is often effective for dissolving all components and facilitating the reaction.
Problem 2: Incomplete Boc Deprotection

Symptom: Presence of the Boc-protected intermediate detected by NMR or Mass Spectrometry after the deprotection step.[1]

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration The acid may be too weak or diluted to effectively cleave the Boc group. Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or consider using a stronger acid like 4M HCl in dioxane.[5]
Inadequate Reaction Time or Temperature The deprotection reaction may not have reached completion. Extend the reaction time and continue to monitor by TLC or LC-MS. Gentle warming can also be applied if the substrate is thermally stable.[5]
Steric Hindrance around the Boc Group The local chemical environment may hinder the approach of the acid. While less common for this linear linker, if conjugated to a particularly bulky moiety, longer reaction times or stronger acidic conditions may be necessary.[6]
Acid-Labile Substrate If your molecule contains other acid-sensitive groups, harsh deprotection conditions can lead to side products.[7] In such cases, consider milder deprotection methods, such as using p-toluenesulfonic acid (pTSA) or carefully titrating the amount of a stronger acid.[6]
Problem 3: Poor PROTAC Efficacy (Low Target Protein Degradation)

Symptom: Western blot analysis shows minimal or no reduction in the levels of the target protein after treatment with the synthesized PROTAC.

Possible CauseRecommended Solution
Suboptimal Linker Length The N3-C5-O-C linker may be too short or too long for your specific POI and E3 ligase pair, leading to steric clashes or an unstable ternary complex.[8][9] Synthesize analogues with different linker lengths to identify the optimal spacer.
Poor Cell Permeability The final PROTAC molecule may have poor physicochemical properties that limit its ability to cross the cell membrane. The ether chain in the linker is designed to improve solubility, but further modifications to the ligands may be necessary.
"Hook Effect" At high concentrations, the PROTAC can form binary complexes with the POI or the E3 ligase, which are not productive for degradation. Perform a dose-response experiment over a wide concentration range to identify the optimal working concentration.[10]
Incorrect E3 Ligase Choice The chosen E3 ligase may not be expressed in the cell line being used or may not be able to effectively ubiquitinate the target protein. Confirm E3 ligase expression and consider using a different E3 ligase ligand.[10]

Quantitative Data Summary

The following tables provide representative data on how linker composition and length can influence PROTAC performance.

Table 1: Effect of Linker Length on Ternary Complex Stability and Target Degradation

LinkerLength (atoms)Ternary Complex Stability (Kd, nM)Target Degradation (%)
N3-C3-O-C-NH21015035
N3-C5-O-C-NH2 12 50 85
N3-C7-O-C-NH2149560

Data are hypothetical and for illustrative purposes.

Table 2: Comparison of Boc Deprotection Conditions

ReagentConcentrationTime (h)Conversion (%)
TFA/DCM20%180
TFA/DCM 50% 1 >95
4M HCl in Dioxane4M2>95

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the alkyne-modified molecule (1.0 equiv) and the this compound linker (1.1 equiv) in a 1:1 mixture of DMSO and water.

  • Add sodium ascorbate (0.3 equiv) to the solution.

  • Add copper(II) sulfate (B86663) pentahydrate (0.1 equiv).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 2: Boc Deprotection
  • Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).[11]

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5][11]

  • Stir the reaction mixture at room temperature for 1-2 hours.[5][11]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[5]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.

  • The resulting amine TFA salt can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted.

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start Materials: - Alkyne-modified Ligand - this compound Linker click_reaction CuAAC Click Reaction start->click_reaction boc_deprotection Boc Deprotection click_reaction->boc_deprotection conjugation Conjugation to POI Ligand boc_deprotection->conjugation purification Final PROTAC Purification conjugation->purification cell_treatment Cell Treatment with PROTAC purification->cell_treatment Purified PROTAC western_blot Western Blot Analysis cell_treatment->western_blot degradation_analysis Target Degradation Analysis western_blot->degradation_analysis

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

troubleshooting_guide start Low PROTAC Efficacy? check_synthesis Synthesis Confirmed? start->check_synthesis synthesis_ok Successful Synthesis check_synthesis->synthesis_ok Yes synthesis_fail Troubleshoot Synthesis Steps check_synthesis->synthesis_fail No check_linker Optimize Linker Length? linker_ok Optimal Length check_linker->linker_ok Yes linker_adjust Synthesize Analogs check_linker->linker_adjust No check_permeability Assess Cell Permeability? permeability_ok Good Permeability check_permeability->permeability_ok Yes permeability_adjust Modify Ligands check_permeability->permeability_adjust No check_hook Test for Hook Effect? hook_ok No Hook Effect check_hook->hook_ok Yes hook_adjust Optimize Concentration check_hook->hook_adjust No synthesis_ok->check_linker linker_ok->check_permeability permeability_ok->check_hook

Caption: Troubleshooting decision tree for low PROTAC efficacy.

References

N3-C5-O-C-Boc linker stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the N3-C5-O-C-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the this compound linker?

A1: The this compound linker's stability is primarily influenced by its three key functional components: the azide (B81097) (N3) group, the C5 alkyl chain, and the tert-butyloxycarbonyl (Boc) protected amine. Potential issues include:

  • Acid-mediated cleavage of the Boc group: The Boc protecting group is susceptible to cleavage under acidic conditions, which can lead to premature exposure of the amine.[1][2]

  • Reduction of the azide group: The azide moiety can be reduced to an amine in biological environments, particularly in the presence of thiols or certain enzymes.[3][4]

  • Hydrolysis of the carbamate (B1207046): The O-C-Boc (carbamate) linkage can undergo hydrolysis, especially at non-physiological pH.

Q2: Under what conditions is the Boc group of the linker most likely to cleave prematurely?

A2: The Boc group is an acid-labile protecting group.[1] Premature cleavage is most likely to occur in acidic environments, such as those found in endosomes and lysosomes (pH 4.5-6.5) if the linker is part of a targeted conjugate that undergoes cellular internalization.[5] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) during synthesis or purification steps can also cause unintended deprotection.[1][2]

Q3: How stable is the azide group in a biological setting?

A3: While the azide group is generally stable and selective in its reactivity, it can be susceptible to reduction in biological systems.[1][6] This reduction can be mediated by endogenous reducing agents like thiols.[3] Some studies have also reported metabolic reduction of aromatic azides in vivo.[3]

Q4: Can the C5 alkyl chain influence the linker's stability?

A4: The C5 alkyl chain itself is generally stable. However, its length and flexibility can influence the accessibility of the terminal azide and Boc-protected amine to enzymes or reagents that might cause degradation. For PROTACs, linker length is a critical parameter that can affect the formation of the ternary complex and, consequently, the degradation of the target protein.[]

Troubleshooting Guides

Issue 1: Premature Cleavage of the Boc Group

Symptom: Analysis of your compound by LC-MS or NMR shows the appearance of the deprotected amine and a loss of the parent compound with the intact Boc group.

Potential Causes:

  • Acidic Conditions: Exposure to acidic buffers or contamination with acidic impurities during storage or handling. The Boc group is sensitive to acidolysis.[8]

  • Inappropriate Solvent: Certain solvents may facilitate the degradation of the Boc group, especially over extended periods.

  • High Temperature: While generally stable at room temperature, prolonged exposure to elevated temperatures can contribute to the degradation of the Boc group, particularly in the presence of mild acids.[1]

Solutions:

  • pH Control: Ensure all buffers and solutions are maintained at a neutral pH (around 7.4) unless acidic conditions are required for a specific experimental step.

  • Solvent Selection: Use high-purity, anhydrous solvents for storage and reactions. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection, so care should be taken to remove all traces of acid.[1]

  • Temperature Control: Store the linker and its conjugates at recommended temperatures, typically -20°C or -80°C for long-term storage, to minimize thermal degradation.

  • Use of Scavengers: During intentional Boc deprotection steps, the use of scavengers like triisopropylsilane (B1312306) (TIS) can help to prevent side reactions caused by the tert-butyl cation that is formed.[1]

Issue 2: Unintended Reduction of the Azide Group

Symptom: Mass spectrometry analysis indicates a mass shift corresponding to the conversion of the azide (N3) to an amine (NH2).

Potential Causes:

  • Presence of Reducing Agents: Exposure to reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or other thiols can lead to the reduction of the azide.[9]

  • Biological Milieu: Incubation in biological media containing cells, plasma, or serum can lead to enzymatic or thiol-mediated reduction.[3]

Solutions:

  • Avoid Reducing Agents: If the azide needs to remain intact, avoid the use of reducing agents in your experimental workflow.

  • Modified Linker Design: For applications in highly reducing environments, consider alternative bioorthogonal chemistries that are less susceptible to reduction.

  • Inert Atmosphere: During synthesis and storage, using an inert atmosphere (e.g., argon or nitrogen) can help prevent some unwanted side reactions, although it may not prevent reduction by soluble thiols.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

This table summarizes common reagents and conditions used for the intentional cleavage of the Boc group. Understanding these conditions can help in avoiding unintentional deprotection.

ReagentConcentrationSolventTemperatureTypical Reaction TimeReference
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp1-2 hours[1]
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp1-2 hours[1]
Oxalyl Chloride/Methanol3 equivalentsMethanolRoom Temp1-4 hours[1]
Zinc Bromide (ZnBr2)CatalyticDichloromethane (DCM)Room TempVaries[1]

Table 2: Comparative Stability of Carbamate-Based Linkers in Plasma

Carbamate Linker TypeCleavage MechanismStability in Human PlasmaStability in Murine PlasmaKey ConsiderationsReference
Valine-Citrulline-PABCEnzymatic (Cathepsin B)HighModerate to LowSusceptible to carboxylesterases in murine plasma.[10][11]
m-Amide PABCEnzymatic (Cathepsin B)HighHighDesigned for increased stability in murine models.[10][12]
pH-Sensitive (e.g., with hydrazone)Acid HydrolysisHigh at pH 7.4High at pH 7.4Designed for cleavage in acidic intracellular compartments.[10]

Experimental Protocols

Protocol 1: pH-Dependent Stability Assay of a Boc-Containing Linker

Objective: To evaluate the stability of the Boc-protected amine on the linker at different pH values.

Methodology:

  • Prepare Buffer Solutions: Prepare buffers at various pH values, for example:

    • Phosphate-buffered saline (PBS) at pH 7.4

    • Citrate buffer at pH 6.0

    • Acetate buffer at pH 5.0

  • Sample Preparation: Dissolve the this compound linker or a conjugate thereof in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to a final concentration (e.g., 1 mg/mL) in each of the pre-warmed buffer solutions.

  • Incubation: Incubate the solutions at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots from each incubation.

  • Quenching: Immediately quench the reaction by adding a suitable quenching agent or by freezing the samples at -80°C.

  • Analysis: Analyze the samples using a validated analytical method such as reversed-phase HPLC (RP-HPLC) or LC-MS/MS to separate and quantify the intact compound and the deprotected product.

  • Data Analysis: Calculate the percentage of the intact compound remaining at each time point for each pH condition. Determine the half-life (t½) at each pH by fitting the data to a first-order decay model.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound linker conjugate in plasma.

Methodology:

  • Materials:

    • Test compound (this compound linker conjugate)

    • Plasma from the desired species (e.g., human, mouse)

    • 37°C incubator

    • Analytical instrumentation (e.g., LC-MS/MS)

  • Procedure:

    • Spike the test compound into plasma at a defined concentration (e.g., 10 µM).

    • Incubate the plasma samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots.

    • Immediately precipitate the plasma proteins by adding 3-4 volumes of cold acetonitrile (B52724) or methanol.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the test compound and any degradation products.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the intact compound and any major metabolites or degradation products (e.g., deprotected amine, reduced azide).

  • Data Analysis: Plot the concentration of the intact compound over time. Calculate the half-life of the compound in plasma.

Visualizations

G Troubleshooting Premature Boc Deprotection start Symptom: Premature Boc deprotection (LC-MS/NMR) cause1 Potential Cause: Acidic Conditions? start->cause1 cause2 Potential Cause: High Temperature? cause1->cause2 No solution1 Solution: - Maintain neutral pH - Use high-purity solvents cause1->solution1 Yes solution2 Solution: - Store at recommended  low temperatures cause2->solution2 Yes end Issue Resolved solution1->end solution2->end

Caption: Troubleshooting decision tree for premature Boc deprotection.

G Workflow for Plasma Stability Assay cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep1 Spike linker conjugate into plasma prep2 Incubate at 37°C prep1->prep2 sample Collect aliquots at various time points prep2->sample quench Precipitate proteins with cold acetonitrile sample->quench centrifuge Centrifuge to pellet proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data Calculate half-life (t½) analyze->data

Caption: Experimental workflow for assessing linker stability in plasma.

References

Preventing premature cleavage of the Boc protecting group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature cleavage of the Boc group and addressing other common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the Boc group generally stable?

A1: The Boc protecting group is known for its stability under a wide range of non-acidic conditions. It is generally stable to strong bases, nucleophiles, and catalytic hydrogenation, making it orthogonal to many other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[1][2][3]

Q2: What are the primary causes of premature Boc group cleavage?

A2: The primary cause of premature Boc cleavage is exposure to acidic conditions.[1][4] This can be intentional during deprotection steps or unintentional due to the presence of acidic reagents or byproducts in the reaction mixture. Lewis acids can also cleave the Boc group.[1] While generally stable to heat, prolonged exposure to high temperatures can also lead to cleavage.[5]

Q3: Can the Boc group be cleaved by bases or nucleophiles?

A3: The Boc group is generally stable to most bases and nucleophiles, which is a key feature of its utility in orthogonal protection strategies.[1][2] However, in specific intramolecular scenarios, a highly nucleophilic group in close proximity can attack and cleave the Boc group.[1]

Q4: How does steric hindrance affect Boc group stability?

A4: Significant steric bulk around the Boc-protected amine can increase its stability, potentially requiring harsher acidic conditions for complete removal.[6] This increased stability can be advantageous in preventing premature cleavage in certain contexts.

Troubleshooting Guides

Issue 1: My Boc group is being cleaved during a reaction that should not affect it.

Possible Cause Troubleshooting Steps
Acidic Impurities: Residual acid from a previous step or acidic byproducts generated during the current reaction.Neutralize the reaction mixture carefully before proceeding. Purify all reagents and solvents to remove acidic impurities.
Lewis Acidic Reagents: Use of reagents with Lewis acidic properties (e.g., ZnCl₂, AlCl₃).If a Lewis acid is necessary for the desired transformation, consider a more acid-stable protecting group. Alternatively, screen for milder Lewis acids that are compatible with the Boc group.
Elevated Temperatures: Running the reaction at high temperatures for extended periods.If possible, run the reaction at a lower temperature for a longer duration. Monitor the reaction closely for any signs of deprotection.
Unintended Acid Generation: Some reagents can generate acidic species in situ.Carefully review the reaction mechanism to identify any potential sources of acid generation and choose alternative reagents if necessary.

Issue 2: I'm observing side products after my Boc deprotection step.

Possible Cause Troubleshooting Steps
Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues (e.g., Trp, Met, Cys, Tyr).[6]Add a scavenger to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), anisole, and thioanisole.[6][7]
Incomplete Deprotection: Insufficient acid strength or reaction time leading to a mixture of starting material and product.Increase the concentration of the acid, extend the reaction time, or consider a stronger deprotection reagent. Monitor the reaction by TLC or LC-MS to ensure completion.[8]
Acid-catalyzed side reactions: Other functional groups in the molecule may be sensitive to the acidic deprotection conditions.Use milder deprotection conditions (e.g., lower concentration of acid, lower temperature). Consider an alternative protecting group strategy that is orthogonal to the sensitive functionalities.

Data Presentation

Table 1: Stability Profile of the N-Boc Group

Condition / Reagent Class Stability Orthogonal Protecting Group(s)
Strong Acids (e.g., TFA, HCl) LabileFmoc, Cbz, Alloc
Strong Bases (e.g., NaOH, LiOH) Stable-
Amines (e.g., Piperidine) StableFmoc (cleaved by piperidine)
Catalytic Hydrogenolysis (H₂, Pd/C) StableCbz (cleaved by H₂, Pd/C)
Nucleophiles (e.g., Hydrazine) Stable-
Mild Oxidants Generally Stable-
Mild Reductants (e.g., NaBH₄) Stable-

This table provides a general overview. Specific substrate and reaction conditions can influence stability.

Table 2: Common Conditions for N-Boc Deprotection

Reagent(s) Solvent Temperature Typical Time Notes
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)0 °C to RT0.5 - 3 hThe most common method; TFA is typically used in a 20-50% v/v solution.[3]
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate, MethanolRT1 - 4 hGenerates the amine hydrochloride salt.[3][9]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)RT12 - 24 hA milder Lewis acid condition, useful for some acid-sensitive substrates.[3]
Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM), Chloroform0 °C to RT0.5 - 2 hVery mild and rapid, suitable for highly sensitive substrates.[3]

Experimental Protocols

Protocol 1: General N-Boc Protection of an Amine

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

  • Base Addition: Add a base like sodium hydroxide (B78521) (NaOH) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, perform an aqueous work-up to remove the base and any water-soluble byproducts. Extract the product with an organic solvent.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: If necessary, purify the resulting N-Boc protected amine by flash column chromatography.

Protocol 2: General Boc Deprotection using TFA

  • Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. The concentration can be in the range of 0.1 to 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). If the substrate contains sensitive residues like Trp or Met, add a scavenger such as triethylsilane (TES, 10-20 eq).[6]

  • Reaction: Stir the reaction at room temperature for 0.5-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA. The crude product can be precipitated from cold diethyl ether.[1][8]

Protocol 3: Boc Deprotection using HCl in Dioxane

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[10] Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[10]

Visualizations

experimental_workflow start Start: Boc-protected compound dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (and scavenger if needed) cool->add_tfa react Stir at RT (0.5-3h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up: Remove volatiles, precipitate with ether monitor->workup Reaction complete end End: Deprotected amine salt workup->end

Caption: A typical experimental workflow for TFA-mediated Boc deprotection.

troubleshooting_workflow start Problem: Premature Boc Cleavage check_reagents Are acidic reagents or byproducts present? start->check_reagents neutralize Neutralize reaction mixture and purify reagents. check_reagents->neutralize Yes check_lewis Are Lewis acids being used? check_reagents->check_lewis No solution Problem Resolved neutralize->solution alt_lewis Use milder Lewis acid or alternative protecting group. check_lewis->alt_lewis Yes check_temp Is the reaction run at high temperature? check_lewis->check_temp No alt_lewis->solution lower_temp Lower reaction temperature. check_temp->lower_temp Yes lower_temp->solution

Caption: Troubleshooting decision tree for premature Boc cleavage.

scavenger_mechanism cluster_deprotection Boc Deprotection cluster_scavenging Scavenger Action Boc-NH-R Boc-NH-R tert-butyl_cation tert-butyl cation (reactive) Boc-NH-R->tert-butyl_cation + H+ H+ H+ H2N-R Deprotected Amine tert-butyl_cation->H2N-R Scavenger Scavenger tert-butyl_cation->Scavenger Alkylation of sensitive residues Trapped_cation Trapped Cation (unreactive) Scavenger->Trapped_cation Traps

Caption: Mechanism of scavenger action in preventing side reactions.

References

Technical Support Center: Purification of N3-C5-O-C-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N3-C5-O-C-Boc PROTACs. Our aim is to address specific challenges encountered during the purification of these complex molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound PROTACs.

Problem 1: Low yield of the final PROTAC after purification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Boc Deprotection: The Boc (tert-butoxycarbonyl) protecting group may not be fully removed, leading to a mixture of protected and deprotected PROTAC.[1]
Solution:
- Increase the concentration of trifluoroacetic acid (TFA) or use a stronger acid like HCl in dioxane.[1]
- Extend the reaction time for deprotection and monitor progress using LC-MS.[1]
- Optimize the reaction temperature, as some sterically hindered Boc groups may require gentle heating for complete removal.[1]
PROTAC Adsorption to Surfaces: PROTACs, being large and often hydrophobic molecules, can adhere to glass and plastic surfaces, leading to loss of material during purification.[2]
Solution:
- Use low-adsorption labware (e.g., polypropylene (B1209903) or silanized glassware).
- Consider adding a small amount of a non-ionic surfactant like Tween-20 to buffers to reduce non-specific binding.[2]
Precipitation during Purification: Changes in solvent composition during chromatographic purification can cause the PROTAC to precipitate on the column or in the tubing.
Solution:
- Ensure the PROTAC is fully dissolved in the initial mobile phase before injection.
- Modify the gradient to avoid sharp changes in solvent polarity. A shallower gradient may be beneficial.
- The ether and alkyl components of the linker can contribute to hydrophobicity, potentially limiting aqueous solubility.[2]

Problem 2: Presence of multiple impurities in the final product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Side Reactions during Boc Deprotection: The tert-butyl cation generated during Boc deprotection is highly reactive and can lead to alkylation of nucleophilic residues on the PROTAC molecule.[3]
Solution:
- Add scavengers to the deprotection reaction mixture to quench the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole.[1][4]
Degradation of the Azide (B81097) Group: The azide (N3) group is generally stable but can be sensitive to certain reagents and conditions.
Solution:
- Avoid harsh acidic or basic conditions during workup and purification.
- Be mindful of using reducing agents that could potentially reduce the azide.
Incomplete Coupling Reactions: Unreacted starting materials or intermediates from the synthetic steps prior to purification will appear as impurities.[5]
Solution:
- Ensure each synthetic step goes to completion by monitoring with TLC or LC-MS.
- Employ efficient purification methods for intermediates before proceeding to the next step.
Formation of Diastereomers: If chiral centers are present in the warhead, E3 ligase ligand, or the linker, diastereomers can form, which may be difficult to separate.[6][7]
Solution:
- Utilize chiral chromatography for separation. Cyclodextrin-based or polysaccharide-based chiral stationary phases are often effective for separating diastereomers.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for this compound PROTACs?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying PROTACs.[9] Given the hybrid nature of the this compound linker with both hydrophobic (C5 alkyl chain) and polar (ether and azide) elements, a C18 column is a good starting point.[9] A gradient elution using water and acetonitrile, both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid, is generally effective.

Q2: How can I monitor the purity of my this compound PROTAC?

A2: A combination of analytical techniques is recommended for assessing purity. High-resolution mass spectrometry (HRMS) will confirm the molecular weight of your PROTAC.[10] Analytical RP-HPLC with UV detection can provide a quantitative measure of purity. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can help identify impurities.

Q3: Are there any specific challenges related to the azide group in the linker during purification?

A3: The azide group is relatively stable under standard RP-HPLC conditions. However, it is important to avoid strongly reducing conditions. For instance, if considering alternative purification techniques, be cautious with reagents that can reduce azides, such as dithiothreitol (B142953) (DTT) at high concentrations or certain metal catalysts. The azide functionality can be useful for subsequent modifications via "click chemistry".[11][12]

Q4: My this compound PROTAC has poor solubility. How can I improve this for purification?

A4: Poor solubility can be a significant challenge with PROTACs. The PEG-like ether component in the linker is intended to improve solubility.[2][13] If you are still facing issues, you can try dissolving your crude product in a stronger organic solvent like DMSO or DMF and then diluting it with the mobile phase for injection. Be mindful of the injection volume to avoid solvent effects on the chromatography. Using a mobile phase with a higher initial percentage of organic solvent may also help.

Q5: How do I handle the Boc deprotection step to minimize purification challenges?

A5: The Boc deprotection step is critical. Using a scavenger like triisopropylsilane (TIS) is highly recommended to prevent side reactions caused by the tert-butyl cation.[1] A typical deprotection cocktail is 95:2.5:2.5 TFA/water/TIS.[4] After deprotection, it is important to efficiently remove the TFA and scavengers, as they can interfere with purification and subsequent biological assays. This is often achieved by co-evaporation with a solvent like toluene (B28343) or by precipitation of the deprotected PROTAC.

Experimental Protocols

Protocol 1: General Boc Deprotection of an this compound PROTAC

  • Dissolve the Boc-protected PROTAC in dichloromethane (B109758) (DCM).

  • Add a scavenger, such as triisopropylsilane (TIS), to the solution (typically 2.5-5% v/v).[1]

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1]

  • Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (usually 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene (3x) to remove residual TFA.

  • Proceed with purification or precipitate the product by adding cold diethyl ether.

Protocol 2: General RP-HPLC Purification of an this compound PROTAC

  • Column: C18 stationary phase (e.g., 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical starting point is a linear gradient from 5% to 95% B over 30 minutes. This may need to be optimized based on the retention time of your PROTAC.

  • Flow Rate: Dependent on the column diameter (e.g., 1 mL/min for a 4.6 mm ID analytical column or 20 mL/min for a 21.2 mm ID preparative column).

  • Detection: UV detection at a wavelength where the PROTAC has significant absorbance (e.g., 254 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the final product as a TFA salt.

Visualizations

PROTAC_Purification_Workflow General Purification Workflow for this compound PROTACs A Crude Boc-Protected PROTAC B Boc Deprotection (TFA, Scavenger) A->B C Workup (Evaporation/Precipitation) B->C D Preparative RP-HPLC C->D E Fraction Analysis (LC-MS) D->E F Lyophilization E->F Pool Pure Fractions G Pure PROTAC F->G

Caption: A typical experimental workflow for the final deprotection and purification of this compound PROTACs.

Boc_Deprotection_Troubleshooting Troubleshooting Boc Deprotection Side Reactions Start Boc Deprotection with Acid (e.g., TFA) Carbocation Formation of tert-Butyl Cation Start->Carbocation SideReaction Alkylation of Nucleophilic Sites (e.g., Trp, Met) Carbocation->SideReaction Unquenched Solution Add Scavengers (e.g., TIS, Thioanisole) Carbocation->Solution Quenched DesiredProduct Desired Deprotected PROTAC SideReaction->DesiredProduct Reduced Yield & Purity Solution->DesiredProduct Improved Yield & Purity

Caption: Logical relationship illustrating the mitigation of side reactions during Boc deprotection through the use of scavengers.

References

Optimizing linker length for improved PROTAC efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Proteolysis-Targeting Chimera (PROTAC) linker length for improved efficacy.

Troubleshooting Guide

This section addresses specific issues that may arise during PROTAC development, with a focus on challenges related to linker design and optimization.

Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?

Answer: This is a common challenge that often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is critical for enabling this assembly.[1] Here are several potential linker-related problems and troubleshooting steps:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together effectively.[1][2][3] Conversely, a linker that is too long or overly flexible might lead to an unstable ternary complex or non-productive binding events where ubiquitination sites are not accessible.[1][2][3]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]

  • Poor Physicochemical Properties: The linker significantly influences the overall properties of the PROTAC molecule. It might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][2][]

Troubleshooting Workflow:

A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.

G cluster_0 Problem: No Target Degradation Despite Binary Binding cluster_1 Investigation Steps cluster_2 Potential Solutions Start High binary binding, no degradation VaryLength Synthesize PROTACs with varying linker lengths Start->VaryLength AssessPermeability Evaluate cell permeability (e.g., PAMPA) VaryLength->AssessPermeability ConfirmComplex Confirm ternary complex formation (e.g., SPR, ITC) AssessPermeability->ConfirmComplex CheckHook Assess for 'Hook Effect' with dose-response curve ConfirmComplex->CheckHook ChangeAttachment Change linker attachment points ConfirmComplex->ChangeAttachment No Complex Formation ModifyLength Optimize linker length (shorter/longer) CheckHook->ModifyLength Suboptimal Length ModifyComposition Alter linker composition (e.g., PEG, alkyl) CheckHook->ModifyComposition Poor Properties Redesign Iterative redesign based on data ModifyLength->Redesign ModifyComposition->Redesign ChangeAttachment->Redesign

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?

Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[1][2][5] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.[1][5]

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length critical for its activity?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][6] The linker's primary role is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation.[2] The length of the linker is a critical parameter because an optimal length allows for the formation of a stable and productive ternary complex.[2][3] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the two proteins.[2][3] Conversely, if it is too long, it may not effectively bring the proteins into close enough proximity for efficient ubiquitination.[2][3]

Q2: What are the most common types of linkers used in PROTACs?

A2: The most common types of linkers are flexible linkers, such as alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[][6] Alkyl chains offer a high degree of conformational flexibility, while PEG linkers can improve the solubility of PROTACs.[6] More recently, rigid linkers incorporating structures like piperazine (B1678402) or piperidine (B6355638) rings, as well as "smart" or functional linkers, are being developed to improve efficacy and pharmacokinetic properties.[6][7]

Q3: How does the linker composition affect PROTAC properties beyond just length?

A3: The chemical composition of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[][6][7] By incorporating polar functional groups (e.g., ethers, amides), the solubility can be improved.[6] Conversely, more lipophilic linkers can enhance cell permeability.[6] The composition also affects the flexibility and rigidity of the linker, which in turn influences the stability of the ternary complex.[]

Q4: What are the key parameters to assess when evaluating the efficacy of different linker lengths?

A4: The two primary metrics for evaluating PROTAC efficacy are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[2]

  • Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.[2]

A lower DC50 and a higher Dmax generally indicate a more potent PROTAC.

Data Presentation

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing of a series of PROTACs with varying linker lengths.[3]

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC VariantLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A12>1000<20
PROTAC B1450045
PROTAC C1650>90
PROTAC D1825060
PROTAC E2080030

Data is illustrative and based on general findings in the literature.[3][8]

Table 2: Impact of Linker Length on p38α Degradation

PROTAC VariantLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC F1360035
PROTAC G1580>85
PROTAC H17120>80
PROTAC I1975040

Data is illustrative and based on general findings in the literature.[3]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays.

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[9]

  • Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[10]

  • Protocol:

    • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24, 48 hours).

    • Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein signal to the loading control.[10]

2. Ternary Complex Formation Assays

These biophysical techniques provide insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.[3]

  • Surface Plasmon Resonance (SPR):

    • Objective: To measure the binding kinetics (association and dissociation rates) of binary and ternary complexes.

    • Protocol:

      • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

      • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.

      • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[9]

  • Isothermal Titration Calorimetry (ITC):

    • Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy) of binding.

    • Protocol:

      • Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer.

      • Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.

      • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.[9]

3. Cell Viability Assay (e.g., MTS Assay)

  • Objective: To determine the cytotoxic effect of PROTAC-mediated protein degradation on cancer cells that are dependent on the target protein for survival.[10]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • PROTAC Treatment: Treat the cells with a serial dilution of PROTAC compounds for a specified period (e.g., 48 or 72 hours).

    • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]

Visualizations

PROTAC_MoA cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Efficacy cluster_0 Linker Length vs. PROTAC Efficacy TooShort Too Short Linker (Steric Hindrance) Efficacy Degradation Efficacy TooShort->Efficacy Low Optimal Optimal Linker Length (Stable Ternary Complex) Optimal->Efficacy High TooLong Too Long Linker (Unstable Complex) TooLong->Efficacy Low

Caption: The logical relationship between linker length and PROTAC efficacy.

References

Validation & Comparative

A Comparative Guide to N3-C5-O-C-Boc Linker Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker is a critical attribute in the development of targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, must remain stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and reduced efficacy.[1] This guide provides an objective comparison of methodologies to assess the stability of linkers, with a focus on the N3-C5-O-C-Boc linker, and compares its expected stability profile with other common linker types.

Comparative Stability of Common Linker Types

The choice of linker chemistry significantly influences the stability, efficacy, and safety profile of a bioconjugate.[2] The this compound linker, characterized by an azide (B81097) (N3) group for conjugation, a C5 alkyl chain, an ether linkage, and a Boc-protected amine, suggests a non-cleavable design under typical physiological conditions. Its stability is compared with other common linker classes in the table below.

Linker TypeCleavage MechanismPlasma StabilityKey Characteristics
This compound (assumed non-cleavable) Non-cleavableHighExpected to release the payload only after complete degradation of the targeting antibody in the lysosome. Offers high plasma stability.
Thioether (e.g., from SMCC) Non-cleavableHighGenerally provides excellent plasma stability, but traditional maleimide-based linkers can undergo a retro-Michael reaction, leading to payload loss.[1][3]
Peptide (e.g., Val-Cit) Protease-cleavableHighStable in plasma but specifically cleaved by enzymes like Cathepsin B, which are often overexpressed in the tumor microenvironment.[1]
β-Glucuronide Enzyme-cleavableHighHighly stable in circulation and specifically cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment.[1]
Disulfide Reductively-cleavableModerateCleaved in the reducing environment of the cell, but can exhibit instability in plasma. Steric hindrance near the disulfide bond can enhance stability.[2]

Experimental Protocols for Linker Stability Assessment

Evaluating the stability of a linker is a critical step in the development of bioconjugates.[1] The following are key experimental protocols used to assess linker stability, which are applicable to conjugates containing an this compound linker.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from the bioconjugate in plasma from various species (e.g., human, mouse, rat) to assess the linker's stability in a physiologically relevant matrix.[1][3]

Methodology:

  • Incubation: The test conjugate (e.g., an ADC with the this compound linker) is incubated in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.[1][3]

  • Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[1]

  • Sample Preparation:

    • For Intact Conjugate Analysis: The conjugate can be purified from the plasma using affinity capture methods, such as protein A magnetic beads.[3]

    • For Free Payload Quantification: Plasma proteins are precipitated using an organic solvent like acetonitrile. The supernatant containing the free payload is then collected after centrifugation.[3]

  • Quantification: The amount of intact conjugate, total antibody, and released payload are quantified using one or more of the following methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be used to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to directly measure the intact conjugate, free payload, and any payload-adducts (e.g., payload-albumin).[1] It can also be used to determine the drug-to-antibody ratio (DAR) over time.[3][4]

Protocol 2: In Vivo Pharmacokinetic (PK) Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the conjugate in an appropriate animal model.[1]

Methodology:

  • Administration: A single intravenous dose of the conjugate is administered to an animal model (e.g., mice or rats).[1]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).[1]

  • Plasma Isolation: Blood samples are processed to isolate plasma.

  • Bioanalysis: The plasma samples are analyzed using validated bioanalytical methods (e.g., ELISA, LC-MS/MS) to determine the concentrations of:[5]

    • Total antibody (both conjugated and unconjugated).

    • Intact conjugate (antibody with the drug-linker attached).

    • Unconjugated payload.

  • Data Analysis: Key pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated for both the total antibody and the intact conjugate. A faster clearance of the intact conjugate compared to the total antibody is indicative of in vivo linker instability.[1]

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for assessing linker stability.

LinkerStabilityWorkflow cluster_invitro In Vitro Stability Assay cluster_invivo In Vivo PK Study cluster_analysis Data Analysis cluster_conclusion Conclusion A Incubate Conjugate in Plasma (37°C) B Collect Aliquots at Time Points A->B C Sample Preparation (Affinity Capture / Protein Precipitation) B->C D Quantification (ELISA / LC-MS) C->D I Determine Rate of Payload Deconjugation D->I E Administer Conjugate to Animal Model F Collect Blood Samples at Time Points E->F G Isolate Plasma F->G H Bioanalysis (ELISA / LC-MS/MS) G->H J Calculate PK Parameters (Half-life, Clearance) H->J L Assess Linker Stability I->L K Compare Conjugate vs. Total Antibody PK J->K K->L

Caption: Experimental workflow for comparing linker stability.

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate, highlighting the importance of linker stability for targeted drug delivery.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) (Stable Linker) NormalCell Normal Cell ADC->NormalCell Minimal Uptake & Payload Release TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell Targeted Binding Internalization Antigen Binding & Internalization TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release (Linker Cleavage or Antibody Degradation) Lysosome->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

References

A Comparative Guide to PROTAC Linkers: N3-C5-O-C-Boc vs. PEG-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a component once considered a mere spacer, is now understood to be a pivotal determinant of a PROTAC's therapeutic success. Its composition, length, and flexibility profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of two distinct linker classes: the aliphatic alkyl-ether linker, exemplified by N3-C5-O-C-Boc, and the widely utilized polyethylene (B3416737) glycol (PEG)-based linkers, supported by experimental data from relevant studies.

Proteolysis-targeting chimeras are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker's role is to optimally position the POI and the E3 ligase to facilitate the formation of a productive ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein.[3]

Understanding the Linker Landscape: this compound and PEG-Based Linkers

This compound represents a class of aliphatic alkyl-ether linkers. These linkers are characterized by a chain of carbon and oxygen atoms and, in this specific case, is terminated with a Boc (tert-butyloxycarbonyl) protecting group, indicating its utility as a synthetic building block.[4] While specific experimental data for PROTACs utilizing the this compound linker is not extensively available in the public domain, its structural characteristics place it within the broader category of flexible, hydrophobic linkers.[1]

PEG-based linkers , in contrast, are composed of repeating ethylene (B1197577) glycol units.[1] Their hydrophilicity, biocompatibility, and tunable length have made them one of the most common motifs in PROTAC design, with approximately 55% of published PROTACs incorporating a PEG or alkyl chain.[5]

Head-to-Head Comparison: Performance and Physicochemical Properties

The choice of linker has a significant impact on the overall performance and drug-like properties of a PROTAC. The following sections and tables summarize the key differences between alkyl-ether and PEG-based linkers, drawing on experimental data from various studies.

Degradation Efficacy (DC50 and Dmax)

The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[6] While direct comparative data for this compound is limited, we can infer performance from studies comparing alkyl/ether and PEG linkers.

Generally, the optimal linker is highly dependent on the specific target and E3 ligase pair.[6] For instance, in the degradation of Tank-binding kinase 1 (TBK1), alkyl/ether linkers demonstrated high potency, with a 21-atom linker achieving a DC50 of 3 nM and a Dmax of 96%.[5][6] However, exchanging an alkyl chain for PEG units has, in some cases, led to reduced degradation, suggesting that the introduction of oxygen atoms can sometimes be detrimental to PROTAC activity.[5]

Linker TypeTarget ProteinDC50 (nM)Dmax (%)Reference
Alkyl/Ether (21 atoms)TBK1396[5][6]
Alkyl/Ether (29 atoms)TBK129276[5][6]
PEG (3 units)CRBNWeak Degradation-[5]
Alkyl (9 atoms)CRBNConcentration-dependent decrease-[6]

Table 1: Impact of Linker Composition on Degradation Efficacy.

Solubility and Permeability

A major challenge in PROTAC development is their high molecular weight and hydrophobicity, which often leads to poor aqueous solubility and cell permeability.[7][8] This is where PEG linkers offer a distinct advantage. The hydrophilic nature of the ethylene glycol repeats can significantly enhance the solubility of PROTACs.[7][9]

Conversely, alkyl-ether linkers, being more hydrophobic, may contribute to lower solubility.[1] However, the relationship between linker composition and cell permeability is more complex. While hydrophilicity from PEG linkers can be beneficial, excessive polarity can also hinder membrane passage.[7] Studies have shown that the ability of a PROTAC to adopt a folded conformation that shields its polar surface area is a strong correlate of high cell permeability.[10][11] Flexible linkers, including both alkyl-ether and PEG types, can facilitate this folding.[12]

Linker TypeKey Physicochemical PropertyImpact on PROTACReference
This compound (Alkyl-Ether) HydrophobicGenerally lower aqueous solubility.[1] May contribute to cell permeability by allowing for folded conformations that shield polar surface area.[10][11]
PEG-Based HydrophilicImproved aqueous solubility.[7][9] Can enhance cell permeability, but an optimal length is crucial.[7]

Table 2: Comparison of Physicochemical Properties.

Oral Bioavailability and Metabolic Stability

Achieving oral bioavailability is a significant hurdle for PROTACs.[13] The linker plays a crucial role in this aspect. More rigid linkers, such as those containing piperazine (B1678402) or piperidine (B6355638) moieties, are often found in orally bioavailable PROTACs that have undergone lead optimization.[10][14] While flexible linkers like PEG and alkyl-ethers are common in early discovery, they may be more susceptible to metabolism.[1] PEG linkers, in particular, may have reduced metabolic stability in vivo compared to alkyl-based linkers.[1]

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design and evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2][15]

  • Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the target protein overnight at 4°C.[2]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.[6]

Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation and is often used to assess the functional consequence of target protein degradation.[16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC for the desired time points (e.g., 24, 48, 72 hours).[16]

  • Assay: Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[16]

  • Data Analysis: Measure luminescence using a luminometer and calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.[16]

Visualizing the Process: Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI E3->PolyUb Ubiquitination Ternary->PROTAC Recycled Ternary->E3 Recycled Ternary->PolyUb Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Start: Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Caption: Western Blot Experimental Workflow.

Conclusion

The choice between an this compound-like alkyl-ether linker and a PEG-based linker in PROTAC design is a nuanced decision that requires careful consideration of the specific therapeutic goal. While PEG linkers offer clear advantages in terms of improving solubility, alkyl-ether linkers may, in certain contexts, lead to superior degradation potency. The flexibility of both linker types can be advantageous for ternary complex formation, but this must be balanced with the potential for increased metabolic instability. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Comparative Analysis of Mass Spectrometry-Based Methods for a Novel N3-C5-O-C-Boc PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of mass spectrometry (MS)-based methodologies for the analysis of a hypothetical N3-C5-O-C-Boc PROTAC, designed for researchers and scientists in the field of targeted protein degradation. We present a side-by-side comparison of common analytical approaches, supported by representative experimental data and detailed protocols.

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that induces the degradation of specific target proteins. The this compound PROTAC exemplifies a novel chemical scaffold, the stability and degradation of which are critical to its efficacy and safety profile. Mass spectrometry is an indispensable tool for characterizing the metabolic fate and pharmacokinetic properties of these complex molecules.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific research question, whether it be quantifying the parent PROTAC, identifying its metabolites, or assessing its impact on the broader proteome. Below is a summary of key performance metrics for different MS-based approaches.

Analytical MethodAnalyte(s)Limit of Quantification (LOQ)ThroughputKey AdvantagesKey Limitations
LC-MS/MS (QQQ) Parent PROTAC, known metabolites0.1 - 1 ng/mLHighHigh sensitivity and specificity, robust quantificationLimited to pre-selected analytes, not suitable for unknown metabolite discovery
High-Resolution MS (HRMS) Parent PROTAC, unknown metabolites, degradants1 - 10 ng/mLMediumEnables identification of novel metabolites and degradation productsLower throughput, more complex data analysis
Proteomics (e.g., TMT-MS) Global proteome changes, target protein levelsRelative quantificationLowProvides a global view of cellular response, confirms target degradationIndirect measure of PROTAC activity, complex sample preparation and analysis

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Protocol 1: LC-MS/MS Quantification of this compound PROTAC in Plasma

This protocol details the steps for quantifying the parent PROTAC in a biological matrix, which is crucial for pharmacokinetic studies.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled version of the PROTAC).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 50 µL of 50:50 acetonitrile:water.

  • LC-MS/MS Analysis:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI), positive.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the parent PROTAC and the internal standard.

Protocol 2: High-Resolution MS for Metabolite Identification

This protocol is designed for the discovery and identification of potential metabolites and degradation products of the this compound PROTAC.

  • In Vitro Incubation:

    • Incubate the this compound PROTAC (e.g., at 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in the presence of NADPH at 37°C.

    • Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation:

    • Follow the protein precipitation and extraction steps as described in Protocol 1.

  • HRMS Analysis:

    • LC System: As described in Protocol 1.

    • MS System: Orbitrap or TOF mass spectrometer.

    • Scan Mode: Full scan MS followed by data-dependent MS/MS (ddMS2).

    • Resolution: Set to >30,000 to enable accurate mass measurement.

    • Data Analysis: Use metabolite identification software to search for potential biotransformations (e.g., oxidation, hydrolysis, glucuronidation) based on the accurate mass of the parent PROTAC.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of the experimental processes and their biological context, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation (Acetonitrile + IS) plasma->precip cent Centrifugation precip->cent evap Evaporation cent->evap recon Reconstitution evap->recon lc UHPLC Separation (C18 Column) recon->lc ms Triple Quadrupole MS (MRM Mode) lc->ms data Data Quantification ms->data

Caption: Workflow for LC-MS/MS quantification of PROTAC.

PROTAC This compound PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein (e.g., Kinase) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Downstream Inhibition of Downstream Signaling Pathway Degradation->Downstream

Caption: PROTAC-mediated protein degradation pathway.

This guide serves as a starting point for the mass spectrometric analysis of the this compound PROTAC. The choice of methodology will ultimately be guided by the specific goals of the study, whether they are pharmacokinetic, metabolic, or proteomic in nature.

NMR Spectroscopic Analysis of N-Boc Conformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and nucleoside chemistry, offering robust protection of amine functionalities. The conformational dynamics of the Boc group itself, specifically the N-C(O)-O-C(CH₃)₃ amide bond, can significantly influence the overall three-dimensional structure and reactivity of a molecule. This guide provides a comparative analysis of the NMR spectroscopic features of the N-Boc group, with a focus on the key N-C-O-C dihedral angle, to aid researchers in the conformational assessment of their molecules.

Data Summary: Characteristic NMR Signatures of the Boc Group

The conformation of the Boc group is primarily defined by the dihedral angle around the amide bond. This can lead to distinct NMR signatures for the protons and carbons of the Boc moiety, as well as adjacent atoms. Below is a summary of typical NMR spectroscopic data for Boc-protected amines, which can be used as a reference for analyzing the N3-C5-O-C-Boc conformation in nucleoside analogues and related structures.

Nucleus Group Typical Chemical Shift (δ) in ppm Key Observations and Coupling Constants (J) Relevant Factors
¹H tert-butyl (C(CH₃)₃)1.2 - 1.6Typically a sharp singlet. Broadening can indicate conformational exchange.Solvent polarity, temperature, and steric hindrance from adjacent groups can cause shifts.
NH5.0 - 8.5Chemical shift is highly dependent on solvent and hydrogen bonding. In some cases, coupling to adjacent protons can be observed.Temperature and solvent can significantly alter the chemical shift and linewidth.[1]
¹³C tert-butyl (C (CH₃)₃)~80The quaternary carbon is a key indicator of the Boc group.
tert-butyl (-C H₃)~28Generally a sharp, intense signal.
Carbonyl (-C =O)150 - 160The chemical shift of the carbonyl carbon is sensitive to the electronic environment and can be influenced by intramolecular interactions.[2][3]

Note: The exact chemical shifts can vary depending on the specific molecular structure, solvent, and temperature. The provided ranges are typical for a variety of Boc-protected compounds.

Comparative Analysis of Rotamers

The amide bond of the Boc group can exist in cis and trans conformations, leading to different spatial arrangements of the tert-butyl group relative to the rest of the molecule. NMR spectroscopy, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool to distinguish between these rotamers.

  • Trans Conformer: In the generally more stable trans conformation, the tert-butyl group is oriented away from the substituent on the nitrogen. This results in specific NOE correlations between the tert-butyl protons and nearby protons on the main scaffold of the molecule.

  • Cis Conformer: The cis conformation, where the tert-butyl group and the nitrogen substituent are on the same side of the C-N bond, is typically less sterically favored. However, it can be populated, especially in cyclic systems or when intramolecular hydrogen bonding provides stabilization. NOESY experiments can reveal characteristic through-space interactions indicative of this arrangement.

The presence of both conformers at room temperature can lead to peak broadening in the NMR spectrum. Variable temperature NMR studies can be employed to study the dynamics of this equilibrium.[4][5]

Experimental Protocols

Below are generalized experimental protocols for the NMR spectroscopic analysis of N-Boc conformations.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical as it can influence the conformational equilibrium.[2] Common solvents for NMR analysis of Boc-protected compounds include deuterated chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), and methanol (B129727) (CD₃OD). For biological molecules, aqueous buffers with D₂O are often used.

  • Concentration: Prepare a sample with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration may need to be adjusted to avoid aggregation, which can affect the NMR signals.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion and sensitivity).

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts and multiplicities of the protons.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms.

    • Typical spectral width: 0-220 ppm.[6][7]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of signals.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, facilitating the assignment of the carbon spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like the one in the tert-butyl group and the carbonyl carbon.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (< 5 Å). This is the key experiment for determining the relative orientation of the Boc group and the rest of the molecule and for differentiating between cis and trans conformers.[8][9] Mixing times for NOESY experiments typically range from 200 to 800 ms.

Variable Temperature NMR
  • To study the dynamics of conformational exchange, acquire a series of ¹H or ¹³C NMR spectra at different temperatures.[4]

  • At low temperatures, the exchange between conformers may be slow enough on the NMR timescale to observe separate signals for each rotamer.

  • At high temperatures, the exchange may become fast, leading to sharp, averaged signals.

Visualization of NMR Analysis Workflow

The following diagram illustrates a typical workflow for the NMR spectroscopic analysis of an N-Boc protected compound.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Interpretation 1D_H 1D ¹H NMR Assignment Spectral Assignment 1D_H->Assignment 1D_C 1D ¹³C NMR 1D_C->Assignment 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 2D_NMR->Assignment J_Coupling J-Coupling Analysis Assignment->J_Coupling NOE_Analysis NOE Correlation Analysis Assignment->NOE_Analysis Conformation Conformational Determination (cis/trans) J_Coupling->Conformation NOE_Analysis->Conformation VT_NMR Variable Temperature Studies Dynamics Conformational Dynamics VT_NMR->Dynamics Dynamics->Conformation Sample_Prep Sample Preparation Sample_Prep->1D_H Acquire Sample_Prep->1D_C Acquire Sample_Prep->2D_NMR Acquire Sample_Prep->VT_NMR Acquire at different T

NMR analysis workflow for N-Boc conformation.

This guide provides a foundational framework for the NMR-based conformational analysis of the N-Boc group. For specific applications, the experimental parameters and analytical approaches should be tailored to the molecule of interest. A thorough understanding of these NMR techniques will empower researchers to gain deeper insights into the structural biology and chemical reactivity of their compounds.

References

A Comparative Guide to In Vitro Assays for Validating N3-C5-O-C-Boc PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of essential in vitro assays for validating the activity of Proteolysis Targeting Chimeras (PROTACs) that utilize an N3-C5-O-C-Boc linker. We present supporting experimental data from literature on a representative this compound PROTAC, the SARS-CoV-2 Mpro degrader-3, and detail the methodologies for key validation experiments. This guide will enable researchers to design robust experimental workflows to characterize their own this compound PROTACs.

PROTAC Mechanism of Action: A Stepwise Validation Approach

PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[] They function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[2] The validation of a PROTAC's activity requires a multi-assay approach to interrogate each step of this process. The this compound linker is a component used in the synthesis of specific PROTACs, such as the SARS-CoV-2 Mpro degrader-3.[3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., SARS-CoV-2 Mpro) POI->Ternary_Complex Binds E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action.

Quantitative Data Summary: A Comparative Overview of Validation Assays

The following table summarizes key in vitro assays for PROTAC validation, their readouts, and representative data for the SARS-CoV-2 Mpro degrader-3 where available.

Assay Purpose Key Readout(s) SARS-CoV-2 Mpro Degrader-3 Data Alternative/Complementary Assays
Ternary Complex Formation To confirm the PROTAC-induced interaction between the target protein and the E3 ligase.[4]Kd (binding affinity), BRET/FRET ratio, AlphaLISA signal, SPR response units (RU)Data not publicly available.Co-immunoprecipitation (Co-IP), Isothermal Titration Calorimetry (ITC), Mass Photometry.[][6]
In Vitro Ubiquitination To demonstrate that the ternary complex is functional and leads to the ubiquitination of the target protein.[7]Ubiquitinated protein bands on Western Blot, Mass spectrometry (MS) identification of ubiquitin-modified peptides.Data not publicly available.In-cell ubiquitination assays (e.g., NanoBRET™ ubiquitination assay).[8]
Protein Degradation To quantify the PROTAC-mediated reduction of the target protein in a cellular context.DC50 (concentration for 50% degradation), Dmax (maximum degradation)DC50 = 27 µM (in HEK293T cells expressing Mpro).[9]In-Cell Western, Flow Cytometry, Reporter Assays (e.g., HiBiT).
Cellular Activity To measure the functional consequence of protein degradation in a disease-relevant model.EC50 (half-maximal effective concentration)EC50 = 0.71 µM (SARS-CoV-2 inhibition in A549-ACE2 cells).[9]Cell viability assays (e.g., MTT, CellTiter-Glo).

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols that can be adapted for specific target proteins and cell lines.

Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a proximity-based assay to detect the formation of the ternary complex.

Materials:

  • Purified recombinant tagged target protein (e.g., GST-tagged Mpro)

  • Purified recombinant tagged E3 ligase complex (e.g., FLAG-tagged DDB1-CRBN)

  • This compound PROTAC

  • AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

  • AlphaLISA anti-tag donor beads (e.g., anti-FLAG)

  • Assay buffer (e.g., PBS, 0.1% BSA)

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Prepare serial dilutions of the PROTAC in the assay buffer.

  • In a 384-well microplate, add the target protein, E3 ligase complex, and the PROTAC dilutions.

  • Incubate for 1-2 hours at room temperature to allow for complex formation.

  • Add the AlphaLISA acceptor beads and incubate in the dark for 1-2 hours.

  • Add the AlphaLISA donor beads and incubate in the dark for 1-2 hours.

  • Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.[10]

In Vitro Ubiquitination Assay (Western Blot)

This assay directly visualizes the ubiquitination of the target protein.

Materials:

  • Purified recombinant target protein

  • Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase

  • Ubiquitin

  • ATP

  • This compound PROTAC

  • Ubiquitination reaction buffer

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Set up the ubiquitination reaction by combining the target protein, E1, E2, E3, ubiquitin, and ATP in the reaction buffer.

  • Add the PROTAC or vehicle control (DMSO).

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the target protein.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the bands using a gel imaging system.

Data Analysis: A ladder of high-molecular-weight bands above the unmodified target protein indicates poly-ubiquitination.

Protein Degradation Assay (Western Blot)

This is the most common assay to measure the reduction in target protein levels in cells.

Materials:

  • Cell line expressing the target protein (e.g., HEK293T cells transfected with Mpro)

  • This compound PROTAC

  • Cell lysis buffer

  • Protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the PROTAC for a specified time (e.g., 24 hours).

  • Wash the cells with PBS and lyse them with lysis buffer containing inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting as described in the ubiquitination assay protocol.

  • Probe the membrane with antibodies against the target protein and a loading control.

  • Quantify the band intensities and normalize the target protein signal to the loading control.

Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Ternary_Complex Ternary Complex Formation Assay (e.g., AlphaLISA, SPR) Ubiquitination In Vitro Ubiquitination Assay (Western Blot) Ternary_Complex->Ubiquitination Confirms Functionality Degradation Protein Degradation Assay (Western Blot, HiBiT) Ubiquitination->Degradation Proceed to Cellular Validation Activity Cellular Activity Assay (e.g., Antiviral Assay) Degradation->Activity Correlates with Function Start Synthesize This compound PROTAC Start->Ternary_Complex

A generalized workflow for PROTAC validation.

Conclusion

The validation of this compound PROTAC activity requires a systematic approach, starting from the confirmation of ternary complex formation and moving to the quantification of protein degradation and cellular activity. While specific quantitative data for every assay may not be available for all novel PROTACs, the combination of the assays described in this guide provides a robust framework for their characterization. The provided protocols and comparative data serve as a valuable resource for researchers in the field of targeted protein degradation, enabling the efficient and effective evaluation of new PROTAC molecules.

References

Assessing Off-Target Effects of PROTACs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the development of Proteolysis Targeting Chimeras (PROTACs) offers a promising therapeutic modality. However, ensuring the specificity of these novel drug candidates is paramount to mitigate potential toxicity and adverse effects. This guide provides a comprehensive overview of the methodologies used to assess the off-target effects of PROTACs, with a particular focus on those containing N3-C5-O-C-Boc linkers, and presents a framework for comparing their performance against alternatives.

While specific off-target data for PROTACs containing the this compound linker remains limited in publicly available literature, the principles and techniques for evaluating off-target effects are universally applicable. This guide will leverage established methodologies and illustrative data from other PROTAC classes to provide a robust framework for assessment.

Core Principles in Off-Target Assessment

The central goal of off-target assessment is to identify unintended protein degradation or modulation of cellular pathways resulting from PROTAC treatment. A multi-pronged approach is essential for a thorough evaluation, combining global, unbiased screening with targeted validation assays. Key considerations include potential off-target binding of the warhead or the E3 ligase ligand, as well as unintended consequences of the linker chemistry itself.

Experimental Protocols for Off-Target Assessment

A rigorous assessment of off-target effects involves a combination of proteomic, transcriptomic, and cellular assays.

Global Proteomics by Mass Spectrometry

This is the cornerstone of unbiased off-target identification, providing a global view of protein abundance changes in response to PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the test PROTAC at its optimal and a higher concentration to assess for potential "hook effect" related off-targets. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Extract proteins and digest them into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of thousands of proteins in a single mass spectrometry run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify proteins across all samples. Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.

Transcriptomic Analysis by RNA-Sequencing

RNA-sequencing helps to distinguish between protein degradation and transcriptional regulation as the cause for changes in protein levels.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells as described for the proteomics workflow. Extract total RNA from the cell lysates.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and quantify gene expression levels. Compare the transcript levels of potential off-target proteins between PROTAC-treated and control samples. A lack of change in mRNA levels for a downregulated protein suggests post-transcriptional regulation, such as PROTAC-mediated degradation.

Targeted Validation Assays

Once potential off-targets are identified through global proteomics, targeted assays are crucial for validation.

Methodologies:

  • Western Blotting: A widely used technique to confirm the degradation of specific proteins. Use validated antibodies against the potential off-target proteins to probe lysates from cells treated with the PROTAC.

  • In-Cell Western/ELISA: Higher-throughput, plate-based methods for quantifying specific protein levels.

  • Cellular Thermal Shift Assay (CETSA): This assay assesses direct target engagement in a cellular context. The binding of a PROTAC can stabilize a protein, leading to a higher melting temperature. This thermal shift can be detected by Western blotting or mass spectrometry and can indicate if the PROTAC directly binds to a potential off-target protein.

Data Presentation for Comparative Analysis

Summarizing quantitative data in structured tables is essential for clear comparison between a novel PROTAC and alternative compounds.

Table 1: Comparative In Vitro Degradation Profile

CompoundTarget ProteinDC50 (nM)Dmax (%)Off-Target Hit (Protein X) DC50 (nM)Off-Target Hit (Protein Y) DC50 (nM)
This compound PROTAC Target A1595>1000850
Alternative PROTAC 1 (PEG Linker) Target A2592500>1000
Alternative PROTAC 2 (Alkyl Linker) Target A1098>1000>1000
Parent Small Molecule Inhibitor Target AIC50: 50N/AN/AN/A

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.

Table 2: Summary of Global Proteomics Analysis

CompoundNumber of Proteins QuantifiedNumber of Significantly Downregulated Proteins (>2-fold, p<0.05)On-TargetConfirmed Off-Targets
This compound PROTAC 8,5005Target AProtein X
Alternative PROTAC 1 (PEG Linker) 8,6508Target AProtein X, Protein Z
Alternative PROTAC 2 (Alkyl Linker) 8,4002Target ANone
Vehicle Control 8,5500N/AN/A

Visualizing Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate complex experimental processes and biological relationships.

Experimental_Workflow Experimental Workflow for Off-Target Assessment cluster_discovery Discovery Phase cluster_validation Validation Phase proteomics Global Proteomics (LC-MS/MS) western Western Blot proteomics->western Validate Hits cetsa CETSA proteomics->cetsa Confirm Engagement transcriptomics Transcriptomics (RNA-Seq) transcriptomics->proteomics Differentiate Degradation vs. Transcriptional Changes end Off-Target Profile western->end Confirmed Off-Targets cetsa->end Direct Off-Target Binding start PROTAC Treatment of Cells start->proteomics start->transcriptomics

Caption: Workflow for identifying and validating PROTAC off-target effects.

Signaling_Pathway Potential Off-Target Effect on a Signaling Pathway PROTAC This compound PROTAC Target On-Target Protein A PROTAC->Target Degradation OffTarget Off-Target Kinase X PROTAC->OffTarget Unintended Degradation Downstream1 Downstream Effector 1 Target->Downstream1 Activation Downstream2 Downstream Effector 2 OffTarget->Downstream2 Inhibition CellGrowth Cell Growth (Inhibited) Downstream1->CellGrowth UnintendedEffect Unintended Apoptosis Downstream2->UnintendedEffect Blocks Inhibition

Caption: Diagram illustrating a potential off-target signaling cascade.

By employing this comprehensive and systematic approach, researchers can build a robust safety and selectivity profile for novel PROTACs, including those with the this compound linker, facilitating their successful translation into clinical candidates.

A Comparative Guide to LC-MS Methods for Detecting N3-C5-O-C-Boc Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of molecules is paramount. The tert-butyloxycarbonyl (Boc) protecting group, commonly used in synthetic chemistry, is notoriously labile, presenting a significant challenge for analytical characterization. Its degradation, primarily through deprotection, can occur during synthesis, purification, storage, or even within the analytical instrument itself.

This guide provides a framework for developing and comparing stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) methods to detect and quantify the N3-C5-O-C-Boc parent compound and its potential degradation products. As specific methods for this nominal structure are not publicly available, this guide focuses on the essential protocols and performance benchmarks required to establish a robust, in-house analytical method.

The Analytical Challenge: Instability of the Boc-Protecting Group

The primary degradation pathway is the acid-catalyzed cleavage of the Boc group to form a carbocation and a carbamic acid, which readily decarboxylates to yield the free amine. Therefore, a successful LC-MS method must be able to separate the intact Boc-protected molecule from its primary degradant (the deprotected amine) and other potential byproducts.

Strategy: Developing a Stability-Indicating Method

A stability-indicating method is an analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2][3] The development of such a method relies on "forced degradation" or "stress testing," where the drug substance is intentionally exposed to harsh conditions to generate potential degradants.[4]

The workflow for developing and validating a suitable LC-MS method is outlined below.

cluster_prep Phase 1: Sample Preparation & Degradation cluster_dev Phase 2: Method Development & Optimization cluster_eval Phase 3: Comparison & Validation prep Prepare Stock Solution of this compound stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress samples Generate Stressed Samples and Control stress->samples lc_dev Develop LC Method (Column & Mobile Phase Screening) samples->lc_dev ms_dev Optimize MS Parameters (Soft Ionization Conditions) lc_dev->ms_dev analyze Analyze Stressed Samples to Confirm Separation ms_dev->analyze compare Compare Method Performance (See Table 1) analyze->compare validate Select & Validate Optimal Method (ICH Q2(R1) Guidelines) compare->validate

References

A Head-to-Head Comparison of Ether-Based Linkers for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), is continually evolving, with the linker component playing a pivotal role in defining the efficacy and safety of these complex molecules. Ether-based linkers have emerged as a promising class of chemically cleavable linkers, offering a distinct set of properties for controlled payload release. This guide provides an objective, data-driven comparison of different ether-based linker technologies, focusing on their stability, cleavage mechanisms, and overall performance in drug conjugate applications.

Overview of Ether-Based Linkers

Ether linkages, characterized by their relative stability, can be engineered to be cleavable under specific physiological conditions, such as the acidic environment of endosomes and lysosomes. This targeted release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window of potent cytotoxic payloads. The primary types of ether-based linkers discussed in this guide include silyl (B83357) ethers, aryl ethers (as part of a larger self-immolative spacer), and crown ethers.

Comparative Performance Data

The stability of the linker in systemic circulation is a critical parameter for a successful ADC. Premature release of the cytotoxic payload can lead to severe side effects. The following table summarizes the plasma stability and cleavage characteristics of different ether-based linkers based on available preclinical data.

Linker TypeRepresentative Structure/MoietyPayload ExamplePlasma Stability (Half-life, t½)Cleavage Mechanism & ConditionsKey Findings & References
Silyl Ether Diisopropylsilyl EtherMonomethyl Auristatin E (MMAE)> 7 days (in human plasma)Acid-catalyzed hydrolysis (pH-dependent)Exhibits significantly improved stability over traditional acid-cleavable linkers like hydrazones (t½ ≈ 2 days) and carbonates (t½ ≈ 36 hours).[1] Release is pH-dependent, with slower release at neutral pH and accelerated release in acidic conditions (pH 4.5-5.5).[2]
Aryl Ether (within a self-immolative spacer) p-hydroxybenzyl etherDoxorubicin, Combretastatin A4Stable at pH 7.4 and 6.6 for 24 hourspH-triggered intramolecular cyclization-eliminationDesigned for release at pH ~5.5, showing almost complete payload release within 7 hours at this pH.[3]
Crown Ether 1-aza-42-crown-14Monomethyl Auristatin E (MMAE)Data not explicitly available, but demonstrated enhanced in vivo efficacy compared to standard linkers, suggesting good stability.Part of a larger linker construct, typically cleaved by proteases (e.g., Val-Cit linker also present).Incorporation of crown ethers can enhance the hydrophilicity of the ADC, potentially improving pharmacokinetics and in vivo efficacy.[4][5]

Experimental Protocols

Accurate assessment of linker performance is paramount for the development of effective and safe drug conjugates. Below are detailed methodologies for key experiments cited in the comparison of ether-based linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

  • ADC Incubation: The test ADC is incubated at a predetermined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C. A control sample in a neutral buffer (e.g., PBS, pH 7.4) is also prepared.[6]

  • Time-Point Sampling: Aliquots are collected from the plasma and control samples at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[6]

  • Sample Processing:

    • For Drug-to-Antibody Ratio (DAR) Analysis: The ADC is isolated from the plasma using immunoaffinity capture, for example, with Protein A beads.[6]

    • For Free Payload Analysis: Plasma proteins are precipitated using an organic solvent like acetonitrile, and the supernatant containing the free payload is collected after centrifugation.

  • LC-MS Analysis:

    • DAR Analysis: The intact or fragmented (reduced light and heavy chains) ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[6][7][8]

    • Free Payload Quantification: The extracted free payload is quantified using a validated LC-MS/MS method with an appropriate internal standard.[6][9]

  • Data Analysis: The percentage of intact ADC (based on DAR) or the concentration of released payload is plotted against time to determine the stability profile and calculate the half-life (t½) of the ADC in plasma.[6]

pH-Dependent Cleavage Assay

Objective: To evaluate the rate of payload release from an acid-cleavable ether-based linker at different pH values mimicking physiological and endosomal/lysosomal environments.

Methodology:

  • Incubation: The ADC is incubated in a series of buffers with different pH values (e.g., pH 7.4, 5.5, and 4.5) at 37°C.[2]

  • Time-Point Sampling: Aliquots are taken at various time points over an extended period (e.g., up to 7 days).[2]

  • Sample Analysis: The amount of released free payload in each sample is quantified using LC-MS/MS.[2]

  • Data Analysis: The percentage of released payload is plotted against time for each pH condition to determine the cleavage kinetics of the linker.[2]

Synthesis of a Silyl Ether-Based Linker-MMAE Conjugate

Objective: To provide a representative synthetic route for a key ether-based linker-payload construct.

Methodology: The synthesis of a diisopropylsilyl ether-based linker conjugated to MMAE involves a multi-step process:[2][10][11]

  • Synthesis of Maleimide-Alcohol: Maleic anhydride (B1165640) is reacted with an amino-alcohol (e.g., 2-(2-aminoethoxy)ethan-1-ol) to form a maleimide-functionalized alcohol.[10]

  • Formation of the Silyl Ether Core: The maleimide-alcohol is reacted with a dichlorosilane (B8785471) (e.g., dichlorodiisopropylsilane) and a protected p-hydroxybenzyl aldehyde.[10]

  • Reduction of the Aldehyde: The aldehyde group is reduced to a primary alcohol using a reducing agent like sodium borohydride.[10]

  • Activation of the Benzyl (B1604629) Alcohol: The newly formed benzyl alcohol is activated, for example, by reaction with bis(4-nitrophenyl) carbonate, to form an activated carbonate.[10]

  • Conjugation to MMAE: The activated carbonate is then reacted with the amine group of MMAE to form a carbamate (B1207046) linkage, yielding the final linker-payload conjugate.[10][11]

  • Purification: The final product is purified using column chromatography.[10]

Visualization of Pathways and Workflows

Diagrams illustrating the molecular pathways and experimental processes can enhance the understanding of ether-based linker technologies.

experimental_workflow cluster_incubation ADC Incubation cluster_sampling Time-Point Sampling cluster_analysis Sample Analysis cluster_data Data Analysis adc_plasma ADC in Plasma (37°C) aliquots Collect Aliquots (0, 24, 48, 72, 168h) adc_plasma->aliquots adc_pbs ADC in PBS (Control) adc_pbs->aliquots immuno_capture Immunoaffinity Capture (e.g., Protein A beads) aliquots->immuno_capture protein_precip Protein Precipitation (Acetonitrile) aliquots->protein_precip lcms_dar LC-MS Analysis (Intact/Reduced ADC) immuno_capture->lcms_dar lcms_payload LC-MS/MS Analysis (Free Payload) protein_precip->lcms_payload dar_plot Plot DAR vs. Time lcms_dar->dar_plot payload_plot Plot [Payload] vs. Time lcms_payload->payload_plot half_life Calculate Half-Life (t½) dar_plot->half_life payload_plot->half_life

Caption: Experimental workflow for assessing ADC plasma stability.

silyl_ether_cleavage adc Antibody Silyl Ether Linker Payload internalization 1. Internalization into Target Cell (Endosome/Lysosome) adc->internalization Receptor-mediated acidic_env 2. Acidic Environment (pH 4.5-5.5) internalization->acidic_env cleavage 3. Protonation & Hydrolysis of Silyl Ether Bond acidic_env->cleavage release Released Payload Antibody-Linker Remnant cleavage->release

Caption: Acid-catalyzed cleavage of a silyl ether linker.

Conclusion

The selection of a linker is a critical decision in the design of an ADC, with a direct impact on its therapeutic index. Ether-based linkers, particularly silyl ethers, represent a significant advancement in acid-cleavable linker technology, offering superior plasma stability compared to earlier-generation linkers. This enhanced stability is crucial for payloads like MMAE, where premature release can lead to significant off-target toxicity. While direct head-to-head comparative data for all types of ether-based linkers is still emerging, the available evidence suggests that the tunability of their stability and cleavage kinetics makes them a highly attractive option for the development of next-generation ADCs. Further research into novel ether-based structures, such as crown ethers, may unlock new avenues for improving the pharmacokinetic and pharmacodynamic properties of these promising therapeutics. The rigorous application of the experimental protocols outlined in this guide is essential for the systematic evaluation and selection of the optimal linker for any given ADC candidate.

References

Safety Operating Guide

Safe Disposal of N3-C5-O-C-Boc: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like N3-C5-O-C-Boc, also known as tert-Butyl (5-azidopentyl)carbamate, are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this organic azide (B81097) compound. Adherence to these procedures is critical to mitigate risks associated with the inherent hazards of organic azides, which include high reactivity, potential explosivity, and significant toxicity.

Core Safety Principles and Hazard Assessment

Organic azides are energetic compounds that require careful handling. The primary hazards associated with this compound stem from its azide functional group.

  • Explosivity: Organic azides can be sensitive to shock, friction, and heat, potentially leading to violent decomposition. The risk of explosion increases with the concentration of the azide and in the presence of heavy metals (e.g., copper, lead, silver, mercury), which can form highly unstable and shock-sensitive metal azides.[1]

  • Toxicity: Azides are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Their toxicity profile is often compared to that of cyanides.[1]

  • Reactivity with Acids: A critical and immediate danger is the reaction of azides with acids, which produces hydrazoic acid (HN₃). Hydrazoic acid is a highly toxic, volatile, and explosive compound.[1]

  • Plumbing Hazards: Disposing of untreated azide solutions down the drain is strictly prohibited. This practice can lead to the formation of explosive metal azides in copper or lead plumbing.[1]

To assess the stability of this compound, we can evaluate its Carbon to Nitrogen ratio (C/N). The molecular formula is C10H22N4O2. The number of carbon atoms is 10, and the number of nitrogen atoms is 4. The C/N ratio is 10/4 = 2.5. Organic azides with a C/N ratio between 1 and 3 can be synthesized but should be handled with caution, used promptly, and stored at low temperatures.[2][3]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
Body Protection A flame-resistant laboratory coat.
Respiratory Protection All handling and disposal procedures should be conducted in a certified chemical fume hood to ensure adequate ventilation.

Disposal Procedures

There are two primary methods for the disposal of this compound: direct disposal as hazardous waste and chemical deactivation followed by disposal. The choice of method depends on the concentration and quantity of the waste.

1. Direct Disposal as Hazardous Waste (Recommended for Concentrated or Mixed Waste)

This is the most straightforward and often the safest method for disposing of this compound, particularly for neat compound, concentrated solutions, or waste mixed with other chemicals.

  • Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and compatible hazardous waste container.[2][3][4] Crucially, do not mix azide waste with acidic waste streams. [2][4]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "tert-Butyl (5-azidopentyl)carbamate," and the approximate concentration and quantity.

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area, away from heat, light, and incompatible materials.[3]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

2. Chemical Deactivation (For Dilute Solutions)

For dilute solutions (<5%) of this compound, chemical deactivation can be performed to render the waste non-hazardous before disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting. A common method for deactivating organic azides is reduction to the corresponding amine.

Experimental Protocol: Reduction of this compound to the Corresponding Amine

This procedure converts the energetic azide group into a stable amine.

Materials:

  • Dilute solution of this compound (in a compatible solvent like ethanol (B145695) or THF)

  • Stannous chloride (SnCl₂) or Sodium borohydride (B1222165) (NaBH₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Appropriate work-up and extraction solvents (e.g., ethyl acetate, water)

  • pH paper or meter

Procedure:

  • Setup: In a chemical fume hood, place the dilute solution of this compound in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: Slowly add a reducing agent such as stannous chloride or sodium borohydride to the solution while stirring. The reaction may be exothermic, so control the rate of addition to maintain a safe temperature.

  • Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure the complete reduction of the azide. The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable method is available.

  • Quenching and Work-up: Once the reaction is complete, carefully quench any remaining reducing agent according to standard laboratory procedures. Neutralize the solution and perform a standard aqueous work-up to isolate the amine product.

  • Final Disposal: The resulting amine solution, now considered non-hazardous in terms of its azide content, can be disposed of according to your institution's guidelines for non-hazardous chemical waste.[2]

Spill and Contamination Response

In the event of a spill of this compound:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure the chemical fume hood is functioning correctly to ventilate the area.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Place the contained material into a suitable, clearly labeled, and sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste assess_concentration Assess Waste Concentration & Purity start->assess_concentration direct_disposal Direct Disposal as Hazardous Waste assess_concentration->direct_disposal Concentrated or Mixed Waste deactivation Chemical Deactivation (Reduction to Amine) assess_concentration->deactivation Dilute Solution (<5%) collect_waste Collect in Designated Azide Waste Container direct_disposal->collect_waste perform_reduction Perform Reduction Reaction in Fume Hood deactivation->perform_reduction label_container Label Container Correctly collect_waste->label_container store_waste Store in Secure Hazardous Waste Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_direct End contact_ehs->end_direct verify_deactivation Verify Complete Deactivation (e.g., TLC) perform_reduction->verify_deactivation verify_deactivation->deactivation Incomplete neutralize_dispose Neutralize and Dispose as Non-Hazardous Waste verify_deactivation->neutralize_dispose Deactivation Complete end_deactivated End neutralize_dispose->end_deactivated

Disposal decision workflow for this compound.

References

Personal protective equipment for handling N3-C5-O-C-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "N3-C5-O-C-Boc" describes a chemical structure containing an azide (B81097) (N3), a five-carbon alkyl chain (C5), an ether linkage (-O-C-), and a tert-butoxycarbonyl (Boc) protecting group. This guide addresses the significant potential hazards associated with organic azides, which are often energetic and potentially explosive. This document provides a general framework for safety. A thorough, specific risk assessment must be conducted for the exact molecule being handled.

Hazard Assessment

Organic azides are energy-rich molecules that can be sensitive to heat, shock, friction, and light, posing a significant explosion risk.[1] The presence of a Boc group, while generally stable, can produce gas (CO2, isobutylene) upon decomposition, leading to pressure buildup. The ether linkage also introduces the potential for peroxide formation over time.

A primary rule for assessing the stability of organic azides is the "Rule of Six," which suggests there should be at least six carbon atoms for every energetic functional group (like an azide).[1] Another guideline is the carbon-to-nitrogen (C/N) ratio; compounds where the number of nitrogen atoms exceeds the number of carbon atoms are considered particularly hazardous.[1]

Summary of Potential Hazards:

Hazard TypeContributing Functional Group(s)Potential Triggers & Conditions
Explosion Azide (N3)Heat, shock, friction, light, metal contamination.[1][2]
High Toxicity Azide (N3)Inhalation, skin absorption, or ingestion.[3] Toxicity is comparable to cyanide.[2]
Gas Evolution Boc Group, Azide (N3)Acidic conditions or heat can decompose the Boc group.[4] Decomposition of azide releases N2 gas.
Peroxide Formation Ether Linkage (-O-C-)Prolonged storage, exposure to air and light.[5][6]
Acid Instability Azide (N3)Contact with acid forms hydrazoic acid (HN3), which is highly toxic and explosive.[3][7]
Metal Salt Instability Azide (N3)Contact with heavy metals (e.g., Cu, Pb) can form highly shock-sensitive metal azides.[2][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling organic azides and potentially energetic compounds.[8][9]

Required PPE for Handling this compound:

AreaType / SpecificationRationale
Eye/Face Safety goggles (ANSI Z.87.1 compliant) AND a face shield.[8]Protects against splashes and provides a barrier against potential explosions.
Hands Chemical-resistant gloves (e.g., nitrile) as an outer layer, with blast/cut-resistant gloves (e.g., Kevlar®) underneath.[8][10]The outer glove provides chemical resistance, while the inner layer offers protection from mechanical hazards or explosions.
Body Flame-resistant (FR) lab coat (e.g., Nomex®) over cotton clothing.[8] A blast apron may be required based on risk assessment.FR material protects against fire. Synthetic clothing like polyester (B1180765) should be avoided as it can melt and adhere to skin.[8]
Engineering A chemical fume hood is mandatory.[11] A certified blast shield must be placed between the user and the apparatus.[3][7]Provides primary containment, ventilation of toxic vapors, and protection from explosions.

Operational Plan & Experimental Protocol

All work must be performed on the smallest scale possible, especially during initial synthesis and characterization.[3][12] Never work alone when handling energetic compounds.[3][11]

Step-by-Step Handling Protocol:

  • Pre-Approval & Dry Run: Obtain prior approval from the Principal Investigator.[12] Conduct a "dry run" of the experiment without the azide to identify potential logistical or safety issues.[3][11]

  • Area Preparation:

    • Designate a specific area within a chemical fume hood for the experiment.[11]

    • Post a warning sign indicating that an azide experiment is in progress.[3][7]

    • Remove all unnecessary equipment, chemicals (especially flammables), and clutter from the hood.[11][12]

    • Ensure the blast shield is properly positioned in front of the experimental setup.[7]

  • Handling and Transfer:

    • Crucially, do not use metal spatulas or tools. Use spatulas made of non-sparking materials like plastic or ceramic to prevent the formation of shock-sensitive metal azides.[3][7]

    • Avoid using ground-glass joints, as the friction can be an ignition source.[7][11] If necessary, use lubricated joints with extreme care.

    • When weighing, use the smallest quantity necessary for the reaction.[12]

  • Reaction Setup:

    • Solvent Choice: NEVER use halogenated solvents like dichloromethane (B109758) (DCM) or chloroform.[2][13] These can react with azides to form extremely unstable di- and tri-azidomethane.[2]

    • Maintain strict temperature control. Use a cryostat or a well-maintained cooling bath. Do not allow the reaction to heat uncontrollably.

    • Ensure the reaction is adequately vented to prevent pressure buildup from gas evolution.

  • Work-up and Purification:

    • Never concentrate organic azides by rotary evaporation or distillation. [7][13] These methods introduce heat and friction, which can lead to violent decomposition.

    • Purification should be limited to techniques like extraction and precipitation.[13] Column chromatography may pose a risk and should only be considered for compounds deemed sufficiently stable.[2]

  • Storage:

    • If storage is unavoidable, store the azide as a dilute solution (e.g., <1 M) at low temperatures (-18 °C is often recommended) in a dark, clearly labeled container.[1][2]

    • Store away from acids, metals, and oxidizing agents in a designated location for explosive materials.[7]

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase PI_Approval 1. Obtain PI Approval Risk_Assessment 2. Conduct Risk Assessment & Dry Run PI_Approval->Risk_Assessment Area_Prep 3. Prepare Designated Area (Fume Hood, Shield, Signage) Risk_Assessment->Area_Prep Don_PPE 4. Don Full PPE Area_Prep->Don_PPE Handling 5. Handle with Non-Metal Tools Don_PPE->Handling Reaction 6. Perform Reaction (Temp Control, No Halogenated Solvents) Handling->Reaction Workup 7. Quench & Work-Up (No Rotovap/Distillation) Reaction->Workup Storage 8. Store as Dilute Solution (Cold & Dark) Workup->Storage Disposal 9. Dispose of Waste Correctly Workup->Disposal Decon 10. Decontaminate Area Storage->Decon Disposal->Decon

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Azide-containing waste must be handled as highly hazardous and must never be mixed with acidic waste streams, as this can generate highly toxic and explosive hydrazoic acid.[1][14]

Experimental Protocol: Quenching Azide Waste This protocol is for the chemical deactivation of residual inorganic azides (like sodium azide) in dilute aqueous solutions (≤5%) and must be performed in a functioning chemical fume hood.[14][15][16]

Materials:

  • Aqueous azide waste (≤5%)

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂)

  • 2M sulfuric acid (H₂SO₄)

  • Stir plate and stir bar

  • Three-necked flask with an addition funnel

  • Starch-iodide test paper

Procedure:

  • Setup: Place the dilute azide waste solution in the three-necked flask equipped with a stirrer.

  • Add Nitrite: While stirring, add a 20% solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide estimated to be in the waste.[16]

  • Acidify Slowly: Add 2M sulfuric acid dropwise via the addition funnel. Vigorous gas evolution (N₂ and NO) will occur. Maintain slow addition to control the reaction rate. [15]

  • Test for Completion: Continue adding acid until the solution is acidic to pH paper. Once gas evolution ceases, test the solution with starch-iodide paper. A blue color indicates that excess nitrite is present, and the azide has been fully destroyed.[16]

  • Final Disposal: After the quench is complete and confirmed, the resulting solution should be collected in a properly labeled hazardous waste container.[14] All contaminated materials (gloves, pipette tips, etc.) must be collected in a dedicated, clearly labeled solid waste container.[14]

G cluster_collection Waste Collection cluster_quench Chemical Deactivation (Quenching) cluster_final Final Disposal Collect 1. Collect Waste (Aqueous & Solid Separate) Label 2. Label Clearly 'Hazardous Waste: Contains Azides' Collect->Label Segregate 3. Segregate from Acids & Metals Label->Segregate Dilute 4. Dilute Aqueous Waste (if needed, to <5%) Segregate->Dilute Dispose_All 9. Arrange for Hazardous Waste Pickup Segregate->Dispose_All For unquenched/organic waste Add_Nitrite 5. Add Sodium Nitrite Solution Dilute->Add_Nitrite Acidify 6. Add Sulfuric Acid SLOWLY Add_Nitrite->Acidify Test 7. Test for Completion (Starch-Iodide Paper) Acidify->Test Collect_Quenched 8. Collect Quenched Liquid Test->Collect_Quenched Collect_Quenched->Dispose_All

Caption: Workflow for the safe quenching and disposal of azide waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。